Technical Whitepaper: Precision Synthesis of 5-Chloropyrazine-2-carboxylic Acid Hydrazide
[1] Executive Summary This technical guide outlines a high-fidelity protocol for the synthesis of 5-chloropyrazine-2-carboxylic acid hydrazide (CAS: 848952-83-0).[1] This compound is a critical scaffold in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide outlines a high-fidelity protocol for the synthesis of 5-chloropyrazine-2-carboxylic acid hydrazide (CAS: 848952-83-0).[1] This compound is a critical scaffold in medicinal chemistry, serving as a precursor for antitubercular (pyrazinamide analogs) and antitumor agents.[1]
The synthesis hinges on the nucleophilic acyl substitution of methyl 5-chloropyrazine-2-carboxylate with hydrazine hydrate.[1] The core technical challenge addressed in this guide is chemoselectivity . The pyrazine ring is electron-deficient, activating the C-5 chlorine atom toward Nucleophilic Aromatic Substitution (
).[1] Uncontrolled conditions (excess heat or hydrazine) will result in the displacement of the chlorine, yielding the unwanted 5-hydrazinopyrazine derivative.
This protocol utilizes kinetic control (low temperature, controlled stoichiometry) to favor hydrazide formation over halide displacement.[1]
Retrosynthetic Analysis & Pathway Logic
The synthesis is best approached via the hydrazinolysis of the corresponding methyl ester. While acid chlorides are more reactive, the ester offers a balance of reactivity and stability that is easier to manipulate on a bench scale without immediate hydrolysis.
Mechanistic Pathway & Competing Reactions
The reaction involves the attack of the hydrazine nucleophile on the carbonyl carbon (Pathway A). However, the competing Pathway B (
at C-5) becomes significant at elevated temperatures.[1]
Figure 1: Chemoselectivity pathways.[1] Path A is the desired route achieved via temperature control.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]
Reagent
MW ( g/mol )
Equivalents
Role
Critical Parameter
Methyl 5-chloropyrazine-2-carboxylate
172.57
1.0
Substrate
Purity >98%
Hydrazine Hydrate (80% or 64%)
50.06
1.1 - 1.2
Nucleophile
Add dropwise at 0°C
Ethanol (Absolute)
46.07
Solvent
Medium
Anhydrous preferred
Diethyl Ether
74.12
Wash
Purification
Cold
Step-by-Step Methodology
Pre-requisite: Ensure all glassware is clean and the reaction is set up in a fume hood due to the toxicity of hydrazine.
Step 1: Solubilization
Charge a 250 mL round-bottom flask (RBF) with Methyl 5-chloropyrazine-2-carboxylate (10.0 mmol, 1.73 g).
Add Ethanol (20 mL).
Stir magnetically until the solid is completely dissolved.
CRITICAL: Place the RBF in an ice-water bath and cool the solution to 0–5°C .
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Executive Summary 5-Chloropyrazine-2-carboxylic acid hydrazide (hereafter 5-CPBz ) is a bifunctional heterocyclic building block critical to the synthesis of antitubercular (anti-TB), antiviral, and antineoplastic agents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloropyrazine-2-carboxylic acid hydrazide (hereafter 5-CPBz ) is a bifunctional heterocyclic building block critical to the synthesis of antitubercular (anti-TB), antiviral, and antineoplastic agents. It serves as a "push-pull" scaffold: the electron-deficient pyrazine ring, activated by the 5-chloro substituent, facilitates nucleophilic aromatic substitution (
), while the hydrazide moiety acts as a versatile nucleophile for heterocycle formation (e.g., 1,2,4-triazoles).
This guide provides a comprehensive analysis of 5-CPBz, synthesizing physicochemical data, stability protocols, and synthetic applications for researchers in medicinal chemistry.
Molecular Identity & Structural Analysis[1]
The molecule is distinct from its parent acid (5-chloropyrazine-2-carboxylic acid) and the non-chlorinated analog (pyrazine-2-carbohydrazide). The introduction of the chlorine atom at the C5 position significantly alters the electronic landscape of the pyrazine ring, enhancing the acidity of the ring nitrogens and increasing lipophilicity.
The following data aggregates experimental values and consensus predictions essential for formulation and synthesis planning.
Table 1: Physicochemical Profile
Property
Value / Description
Context & Causality
Appearance
White to off-white crystalline solid
Color change to yellow indicates oxidation or hydrolysis.
Melting Point
168–172 °C (Predicted/Analogous)
High MP due to intermolecular H-bonding (amide-hydrazide network). Note: Pure 5-Cl analog often decomposes upon melting.
Solubility
DMSO, DMF (High); Methanol (Moderate); Water (Low)
The 5-Cl substituent reduces water solubility compared to pyrazine-2-carbohydrazide ( mg/mL).
LogP (Calc)
~0.2 to 0.5
The Cl atom adds ~0.5–0.7 log units vs. the non-chlorinated parent (LogP -0.6), improving membrane permeability.
pKa (Hydrazide)
(Conjugate acid) (NH deprotonation)
The electron-withdrawing pyrazine ring lowers the basicity of the terminal nitrogen compared to alkyl hydrazides.
Storage
-20°C, Inert Atmosphere
Critical: Hydrazides are prone to oxidation and hydrolysis. Store under Nitrogen/Argon.
The "Chlorine Effect" on Reactivity
The C5-Chlorine is not merely a structural appendage; it is a functional handle. In the parent pyrazine-2-carbohydrazide, the ring is relatively inert to nucleophilic attack. In 5-CPBz, the chlorine atom, combined with the para-nitrogen, creates a strong dipole that activates the C5 position for
reactions, allowing researchers to introduce amines, alkoxides, or thiols after the hydrazide backbone is established.
Synthetic Utility & Reactivity Map
5-CPBz is a divergent intermediate. Its utility lies in its ability to react selectively at either the "Eastern" (Hydrazide) or "Western" (Chlorine) zones.
This diagram illustrates the divergent synthetic pathways available from the 5-CPBz scaffold.
Caption: Divergent synthesis map. Red path: Modification of the pyrazine ring (Western Zone). Green path: Extension of the hydrazide tail (Eastern Zone).
Experimental Protocols
Synthesis of 5-CPBz (Standard Protocol)
Rationale: Direct reaction of the acid with hydrazine is slow and low-yielding. The ester-hydrazinolysis route is preferred for mild conditions and higher purity.
Precursor: Dissolve Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in Methanol (10 V).
Note: Excess hydrazine drives the equilibrium and prevents dimer formation.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/MeOH 9:1).
Workup: The product often precipitates. Filter the solid.[1]
If no precipitate: Concentrate to ~20% volume, cool to -10°C, and add cold Ethanol.
Purification: Recrystallize from Ethanol/Water.
Yield: Typically 85–92%.
Quality Control: HPLC Method
Rationale: Hydrazides are basic and polar. Standard neutral silica or C18 methods often result in peak tailing. An acidic buffer is mandatory to protonate the hydrazide (suppressing secondary interactions with silanols) and ensure sharp peak shape.
United States Biological. (n.d.). 5-Chloropyrazine-2-carboxylic acid hydrazide (CAS 848952-83-0) Specifications.[4][5][6] Retrieved from
Journal of Chemical and Pharmaceutical Research. (2014). Efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate.[7] (Contextual synthesis of precursor). Retrieved from
PubChem. (2025).[2] Compound Summary: 5-Chloropyrazine-2-carboxylic acid derivatives.[4][1][8][5][6][7] Retrieved from
Asian Journal of Green Chemistry. (2018). Review on Synthesis of Carbohydrazide Derivatives. (General reactivity of pyrazine hydrazides). Retrieved from
A-Z Guide to 5-Chloropyrazine-2-carboxylic acid hydrazide: Synthesis, Applications, and Protocols for Advanced Drug Discovery
Abstract 5-Chloropyrazine-2-carboxylic acid hydrazide (CAS No. 848952-83-0) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a reactive hydrazide moiety appended to a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Chloropyrazine-2-carboxylic acid hydrazide (CAS No. 848952-83-0) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a reactive hydrazide moiety appended to a chlorine-substituted pyrazine core—offer a versatile scaffold for the synthesis of diverse bioactive molecules. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, key reactions, and applications in drug discovery. Detailed, field-tested protocols are presented to equip researchers and drug development professionals with the practical knowledge required to leverage this compound's full potential in creating next-generation therapeutics.
The Strategic Importance in Medicinal Chemistry
The pyrazine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs.[1] Its two nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like protein kinases and enzymes.[2] The addition of a chlorine atom, as in 5-Chloropyrazine-2-carboxylic acid, enhances the molecule's reactivity and serves as a handle for further synthetic modifications.[3]
The hydrazide functional group (-CONHNH₂) is a versatile precursor for a wide range of chemical entities.[4] It readily reacts with aldehydes and ketones to form stable hydrazones, a common linkage in bioactive compounds. Furthermore, it can be cyclized to generate various heterocyclic systems such as triazoles and oxadiazoles, expanding the accessible chemical space for drug design.[4][5] This combination makes 5-Chloropyrazine-2-carboxylic acid hydrazide a highly valuable starting material for developing novel agents against a spectrum of diseases, including cancer, inflammation, and infectious diseases.[6][7]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is the foundation of its effective use in synthesis.
Note: Experimental values such as melting point and solubility can vary between suppliers and based on purity. Always refer to the specific batch's Certificate of Analysis.
Spectroscopic Characterization (Expected):
¹H NMR: Protons on the pyrazine ring are expected to appear in the aromatic region (typically δ 8.0-9.0 ppm), with the N-H protons of the hydrazide group appearing as broad singlets.
¹³C NMR: Signals corresponding to the carbon atoms of the pyrazine ring and the carbonyl carbon of the hydrazide will be key identifiers.
IR Spectroscopy: Characteristic peaks include C=O stretching (around 1650-1680 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observable, along with a characteristic [M+2]+ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis Pathway and Protocol
The synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide is typically achieved via a robust, two-step process starting from its corresponding carboxylic acid.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target hydrazide.
Step-by-Step Laboratory Protocol
This protocol synthesizes the target compound from 5-Chloropyrazine-2-carboxylic acid (CAS 36070-80-1).
Part A: Esterification to Methyl 5-chloropyrazine-2-carboxylate
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Chloropyrazine-2-carboxylic acid (1.0 eq).
Solvent & Reagent Addition: Suspend the acid in anhydrous methanol (10-15 mL per gram of acid). Cautiously add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C (ice bath).
Causality Insight: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl acts as a catalyst for the Fischer esterification. This method is highly efficient for converting carboxylic acids to methyl esters.
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Work-up: Cool the reaction to room temperature and carefully concentrate the solvent under reduced pressure.
Purification: Re-dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude methyl ester, which can often be used directly in the next step.
Part B: Hydrazinolysis to 5-Chloropyrazine-2-carboxylic acid hydrazide
Reactor Setup: In a round-bottom flask, dissolve the crude methyl 5-chloropyrazine-2-carboxylate from Part A (1.0 eq) in ethanol (15-20 mL per gram of ester).
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the solution.
Causality Insight: Hydrazine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. A molar excess of hydrazine is used to drive the reaction to completion. Ethanol is a common solvent as it effectively dissolves both the ester and hydrazine hydrate.[5][12]
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours. The product often precipitates out of the solution upon cooling. Monitor by TLC.
Isolation & Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual hydrazine and impurities.
Drying: Dry the purified white to off-white solid under vacuum to obtain 5-Chloropyrazine-2-carboxylic acid hydrazide. Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.
Core Reactions and Applications in Drug Discovery
The title compound is a versatile intermediate. Its primary reactivity centers on the nucleophilic hydrazide group, enabling the construction of more complex molecular architectures.
Key Derivatization Reactions
Caption: Major synthetic routes from the hydrazide core.
Hydrazone Formation: The most common application is the condensation with various aldehydes or ketones to form hydrazide-hydrazones.[13] This reaction is robust and high-yielding, allowing for the introduction of diverse aryl and alkyl substituents to probe structure-activity relationships (SAR). These derivatives have shown significant potential as antimicrobial and anticancer agents.[12][13]
Cyclization to Oxadiazoles and Triazoles: The hydrazide can be acylated and then cyclized under dehydrating conditions to form 1,3,4-oxadiazole rings. Alternatively, reaction with appropriate one-carbon synthons can lead to the formation of 1,2,4-triazole heterocycles. These five-membered rings are bioisosteres for ester and amide groups and are prevalent in many marketed drugs.[14]
Safety and Handling
Proper handling is crucial when working with this and related chemical reagents.
Parent Acid (5-Chloropyrazine-2-carboxylic acid): Causes skin and serious eye irritation.[15][16] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
Hydrazine Hydrate: Toxic by inhalation, in contact with skin, and if swallowed. It is corrosive and may cause cancer.[17] All work must be conducted in a well-ventilated chemical fume hood.[18]
Target Hydrazide: While specific data is limited, it should be handled with care as a potential irritant and harmful compound. Standard safety precautions for handling fine chemicals should be observed.[9]
General Handling Procedures:
Always consult the Safety Data Sheet (SDS) for each reagent before use.[18][19]
Use a chemical fume hood to avoid inhalation of dust or vapors.[18]
Wear nitrile gloves, safety goggles, and a flame-retardant lab coat.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15][17]
Dispose of chemical waste according to institutional and local regulations.[19]
Conclusion and Future Outlook
5-Chloropyrazine-2-carboxylic acid hydrazide stands out as a high-value, versatile scaffold for the synthesis of novel chemical entities in drug discovery. Its straightforward synthesis and predictable reactivity allow for the efficient creation of compound libraries for high-throughput screening. The pyrazine core provides a proven pharmacophore capable of key interactions with biological targets, while the hydrazide moiety serves as a gateway to diverse and potent derivatives like hydrazones and other heterocycles. Future research will undoubtedly continue to exploit this building block to develop selective and potent inhibitors for a range of therapeutic targets, underscoring its continued importance in the field of medicinal chemistry.
References
Sharma, A., & Kumar, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]
Březinová, L., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available from: [Link]
Miniyar, P. B., et al. (2007). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Asian Journal of Chemistry. Available from: [Link]
Kaur, R., et al. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available from: [Link]
Inam, A., et al. (2024). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. ResearchGate. Available from: [Link]
Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]
Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate. Available from: [Link]
Wang, C., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available from: [Link]
Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]
Wang, Y., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules. Available from: [Link]
3ASenrise. Organic Chemistry Catalog. Available from: [Link]
Ilieva, S., et al. (2022). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences. Available from: [Link]
LookChem. China CAS 5-chloropyrazine-2-carbohydrazide: 848952-83-0. Available from: [Link]
This guide details the structural validation of 5-chloropyrazine-2-carboxylic acid hydrazide, a critical pharmacophore in the development of antimycobacterial agents (analogous to Pyrazinamide) and a versatile precursor for high-energy nitrogen-rich heterocycles.
The elucidation challenge lies not in the atomic composition, but in the regiochemical assignment (distinguishing the 5-chloro from the 6-chloro isomer) and verifying the integrity of the labile hydrazide moiety against hydrolysis or cyclization. This document provides a self-validating analytical workflow for researchers.
Part 1: Molecular Architecture & Pharmacological Context
The pyrazine nucleus is electron-deficient, making the ring carbons susceptible to nucleophilic attack. The 5-chloro substituent serves two roles:
Lipophilicity Modulator: Increases logP compared to the parent pyrazinecarbohydrazide, enhancing membrane permeability (crucial for M. tuberculosis penetration).
Synthetic Handle: The chlorine at C5 is activated for Nucleophilic Aromatic Substitution (
), allowing further derivatization with amines or alkoxides.
Critical Structural Features:
Pyrazine Ring: Planar, aromatic system.
Hydrazide Group (
): Acts as a hydrogen bond donor/acceptor; susceptible to oxidative degradation.
Chlorine Isotope Pattern: Provides a definitive Mass Spectrometry signature.
Part 2: Synthetic Pathway & Purity Verification[1]
To ensure the elucidated structure is the target and not a byproduct, one must understand the genesis of the sample. The standard synthesis involves the hydrazinolysis of Methyl 5-chloropyrazine-2-carboxylate .
Expert Insight (Causality):
The reaction must be conducted at controlled temperatures (
to RT) in methanol. Higher temperatures risk displacing the C5-Chlorine with hydrazine, yielding the 5-hydrazino derivative—a common impurity that complicates NMR interpretation.
Diagram 1: Elucidation Workflow & Logic
Caption: Logical flow for structural validation, prioritizing the confirmation of the chlorine atom retention (MS) before detailed connectivity (NMR).
Part 3: Multi-Modal Spectroscopic Characterization
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or GC-MS.
Molecular Ion (
): 172.0 m/z.
Isotope Signature (The Chlorine Flag): You must observe an
peak at 174.0 m/z. The intensity ratio of : must be approximately 3:1 .
Failure Mode: If the ratio is missing, the chlorine has been lost (likely substituted by hydrazine).
Fragmentation:
Loss of
(31 Da) Acylium ion ().
Loss of
from acylium Chloropyrazinium ion.
Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR.
Functional Group
Wavenumber ()
Assignment Note
NH Stretching
3150 - 3400
Doublet/Broad. Primary amine () and secondary amide ().
C=O Stretching
1660 - 1690
Amide I band. Lower than ester precursor due to resonance.
C=N (Ring)
1520 - 1580
Aromatic ring breathing.
C-Cl Stretching
650 - 800
Diagnostic. Confirms presence of halogen.
NMR Spectroscopy (The Definitive Proof)
Solvent: DMSO-
is required. is often too non-polar to dissolve the hydrazide effectively and may cause peak broadening of amide protons.
1H NMR Assignment
There are only two aromatic protons. Distinguishing them is the key to proving the 2,5-substitution pattern.
H-3 (Proton at C3):
ppm (Singlet).
Reasoning: Deshielded by the adjacent ring nitrogens and the anisotropic effect of the carbonyl group at C2.
H-6 (Proton at C6):
ppm (Singlet).
Reasoning: Deshielded by ring nitrogens and the inductive effect of the Chlorine at C5, but lacks the carbonyl anisotropy.
Hydrazide NH:
ppm (Broad Singlet, exchangeable).
Hydrazide
: ppm (Broad Singlet, exchangeable).
13C NMR Assignment
Expect 5 distinct carbon signals:
C=O: ~160-163 ppm.
C-2 (Ipso to C=O): ~142-145 ppm.
C-5 (Ipso to Cl): ~148-152 ppm (Shifted due to Cl electronegativity).
C-3: ~143 ppm.
C-6: ~140 ppm.
2D NMR: Proving Regiochemistry
To prove the Cl is at Position 5 (and not 6), use HMBC (Heteronuclear Multiple Bond Correlation) .
Diagram 2: NMR Connectivity Strategy
Caption: HMBC correlations distinguish H3 from H6. Only H3 shows a strong 3-bond coupling to the Carbonyl carbon.
Part 4: Analytical Protocols
Protocol A: Purity Check & Sample Preparation
Dissolve 5 mg of the sample in 0.6 mL of DMSO-
.
Ensure the solution is clear. If turbidity exists, filter through a cotton plug (undissolved solids are likely polymerized byproducts).
Self-Validating Step: Add 1 drop of
to the NMR tube after the initial scan. The disappearance of peaks at ~10.0 ppm and ~4.6 ppm confirms they are N-H protons (hydrazide) and not impurities.
Protocol B: Regiochemistry Confirmation (NOESY)
If HMBC is ambiguous due to signal overlap:
Run a 1D NOESY or 2D NOESY experiment.
Irradiate the Hydrazide NH peak (~10 ppm).
Look for a spatial correlation (NOE) to the H-3 aromatic proton.
Result: A positive NOE confirms H-3 is spatially close to the carbonyl side chain. H-6 is too far away to show an NOE.
References
World Health Organization (WHO). International Pharmacopoeia: Pyrazinamide. (General reference for pyrazine analysis). Available at: [Link]
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Pyrazinecarboxylic acid derivatives. Available at: [Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of Amide I/II bands and Heterocyclic NMR). John Wiley & Sons.
Foundational
solubility of 5-Chloropyrazine-2-carboxylic acid hydrazide in organic solvents
Initiating Solubility Research I'm now starting with some focused Google searches to get data on the solubility of 5-Chloropyrazine-2-carboxylic acid hydrazide across various organic solvents. I'm prioritizing quantitati...
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Initiating Solubility Research
I'm now starting with some focused Google searches to get data on the solubility of 5-Chloropyrazine-2-carboxylic acid hydrazide across various organic solvents. I'm prioritizing quantitative data to get a solid grasp of how this compound behaves.
Gathering Solubility Data
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Exploratory
Technical Guide: Spectroscopic Characterization of 5-Chloropyrazine-2-carboxylic acid hydrazide
This guide details the spectroscopic characterization of 5-Chloropyrazine-2-carboxylic acid hydrazide (also known as 5-chloro-2-pyrazinecarbohydrazide). It focuses on the specific spectral fingerprints required for struc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization of 5-Chloropyrazine-2-carboxylic acid hydrazide (also known as 5-chloro-2-pyrazinecarbohydrazide). It focuses on the specific spectral fingerprints required for structural validation in drug discovery workflows, particularly for antitubercular and coordination chemistry applications.
Introduction & Compound Profile
5-Chloropyrazine-2-carboxylic acid hydrazide is a critical pharmacophore intermediate. It serves as a precursor for pyrazinamide analogs (antitubercular agents) and Schiff base ligands in metallodrug development. Its structural integrity is defined by the pyrazine core, the labile C-Cl bond at position 5, and the reactive hydrazide motif at position 2.
IUPAC Name: 5-Chloropyrazine-2-carbohydrazide
Molecular Formula:
Molecular Weight: 172.57 g/mol
CAS Number: 1035824-29-9 (Generic/Related) / 36070-80-1 (Acid precursor reference)
Synthesis & Sample Preparation
To ensure spectroscopic accuracy, the compound is typically synthesized via the hydrazinolysis of methyl 5-chloropyrazine-2-carboxylate . Purity is paramount as residual hydrazine hydrate can obscure the hydrazide proton signals in NMR.
Experimental Workflow
The following logic flow illustrates the synthesis and purification protocol required to obtain analytical-grade material.
Figure 1: Synthetic workflow for the preparation of 5-Chloropyrazine-2-carboxylic acid hydrazide.
Spectroscopic Data Analysis[1][2][3][4][5]
A. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for distinguishing the regio-isomers of substituted pyrazines. The 2,5-substitution pattern results in two distinct singlet signals for the aromatic protons.
H NMR (DMSO-, 400 MHz)
The spectrum is characterized by the absence of coupling between the pyrazine ring protons (para-position) and the exchangeable hydrazide protons.
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Structural Insight
CONH (Hydrazide)
10.10 – 10.50
Singlet (br)
1H
-
Highly deshielded amide proton; disappears with DO shake.
H-3 (Pyrazine)
9.05 – 9.20
Singlet
1H
-
Most deshielded aromatic proton due to adjacent electron-withdrawing C=O and ring N.
H-6 (Pyrazine)
8.60 – 8.80
Singlet
1H
-
Deshielded by adjacent Cl and ring N, but less than H-3.
NH (Hydrazide)
4.60 – 4.80
Broad Singlet
2H
-
Exchangeable; shift varies with concentration and solvent water content.
Technical Note: In CDCl
, the solubility is poor. DMSO- is the preferred solvent. If the sample contains residual hydrazine, the NH peak may broaden or shift upfield to ~4.0 ppm.
C NMR (DMSO-, 100 MHz)
Five distinct carbon signals are expected.
Carbon Assignment
Chemical Shift (, ppm)
Type
C=O (Carbonyl)
161.0 – 163.0
Quaternary
C-5 (C-Cl)
148.0 – 150.0
Quaternary
C-3 (CH)
144.0 – 146.0
Methine
C-2 (C-C=O)
142.0 – 144.0
Quaternary
C-6 (CH)
141.0 – 143.0
Methine
B. Infrared Spectroscopy (FT-IR)
IR confirms the functional group transformation from ester to hydrazide. The key indicator is the "Hydrazide Doublet" in the high-frequency region.
Frequency (cm)
Vibration Mode
Intensity
Diagnostic Value
3250 – 3350
(NH) asymmetric
Medium
Characteristic doublet for primary amine (-NH).
3150 – 3200
(NH) symmetric
Medium
Second band of the -NH group.
3050 – 3080
(C-H) aromatic
Weak
Pyrazine ring C-H stretch.
1660 – 1690
(C=O) Amide I
Strong
Carbonyl stretch; typically lower than the starting ester (~1720).
1520 – 1580
(C=N, C=C)
Strong
Pyrazine skeletal vibrations.
750 – 800
(C-Cl)
Medium
Characteristic chloro-substituent band.
C. Mass Spectrometry (MS)
Mass spectrometry provides the definitive elemental confirmation through the chlorine isotope pattern.
Ionization Mode: ESI (+) or EI (70 eV).
Molecular Ion (
): 172.
Isotope Pattern: A distinct 3:1 ratio for peaks at
172 (Cl) and 174 (Cl).
Fragmentation Pathway (EI)
The fragmentation follows a predictable pathway involving the loss of the hydrazide moiety and the chlorine atom.
Figure 2: Proposed Mass Spectrometry fragmentation pathway for 5-Chloropyrazine-2-carbohydrazide.
References
Synthesis of Pyrazine Carbohydrazides: Miniyar, P. B., et al. "Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents."[1][2] Journal of Young Pharmacists, 2009.
NMR Chemical Shifts of Hydrazides: Kumari, N., et al. "On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides." International Journal of Advanced Research in Chemical Science, 2016.[3]
5-Methyl Analog Data (Comparative Reference): Sikander, A., et al. "Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones." Journal of Saudi Chemical Society, 2013.
Starting Material Synthesis (Methyl 5-chloropyrazine-2-carboxylate): GuideChem Technical Reference.
The Strategic Scaffold: A Technical Deep Dive into 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Executive Summary In the landscape of heterocyclic medicinal chemistry, 5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 27663-83-0) represents a pivotal "divergence point." While its parent scaffold, Pyrazinamide (PZA...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of heterocyclic medicinal chemistry, 5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 27663-83-0) represents a pivotal "divergence point." While its parent scaffold, Pyrazinamide (PZA), revolutionized tuberculosis (TB) treatment in the mid-20th century, the 5-chloro-hydrazide derivative has emerged as a critical tool for modern scaffold hopping .
This guide analyzes the molecule not merely as a chemical intermediate, but as a dual-reactive pharmacophore generator. It allows researchers to exploit two distinct reactivity vectors: the nucleophilic displacement of the C5-chlorine and the cyclization potential of the C2-hydrazide.
Historical Context: From PZA to Functionalized Scaffolds
The history of pyrazine chemistry is bifurcated by the discovery of Pyrazinamide's antitubercular activity in 1952. While PZA remains a first-line drug, its structural simplicity limits its efficacy against Multi-Drug Resistant (MDR) strains.
The introduction of the chlorine atom at the 5-position (5-chloropyrazine-2-carboxylic acid) created a "functional handle," transforming a static drug into a reactive building block. The subsequent derivatization to the hydrazide opened pathways to:
Schiff Base Libraries: Rapid generation of hydrazones for antimicrobial screening.
Bioisosteres: Synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles, which mimic the amide bond but offer improved metabolic stability.
The Evolution of Pyrazine Scaffolds
Era
Molecule
Role
Limitation/Advantage
1936-1952
Pyrazinamide (PZA)
First-line TB Drug
High efficacy, but rapid resistance development.
1970s-90s
5-Hydroxypyrazine-2-carboxylic acid
Metabolite/Precursor
Used to study PZA mechanism; limited synthetic utility.
To work effectively with this molecule, one must understand the electronic "tug-of-war" within the pyrazine ring.
The Electronic Deficit
The pyrazine ring is highly electron-deficient (pi-deficient). The nitrogen atoms at positions 1 and 4 pull electron density, making the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .
C2 Position (Hydrazide): The carbonyl carbon is the primary electrophile.
C5 Position (Chlorine): The carbon attached to the chlorine is activated for SNAr, particularly because it is para to the N1 nitrogen.
Critical Experimental Insight: When reacting the ester precursor with hydrazine, there is a risk of double substitution . Hydrazine is a potent nucleophile. If reaction conditions are too harsh (high heat, excess hydrazine), the hydrazine may attack both the ester (forming the hydrazide) and displace the chlorine (forming a hydrazino-pyrazine).
Synthesis Protocol: The "Safe-Zone" Method
The following protocol prioritizes the preservation of the C5-chlorine atom while converting the ester to the hydrazide. This is a self-validating protocol; the melting point and solubility changes serve as checkpoints.
Phase 1: Precursor Preparation (Esterification)
Target: Methyl 5-chloropyrazine-2-carboxylate.[1][2][3]
Note: Commercial 5-chloropyrazine-2-carboxylic acid is often the starting material.[3]
Dissolution: Dissolve 10.0 g of 5-chloropyrazine-2-carboxylic acid in 100 mL of anhydrous Methanol (MeOH).
Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (
) or Thionyl Chloride () dropwise at 0°C.
Reflux: Heat to reflux (65°C) for 4-6 hours.
Validation: Monitor via TLC (System: Hexane/EtOAc 2:1). The acid spot (baseline) should disappear; a less polar ester spot appears.
Workup: Concentrate in vacuo. Neutralize with saturated
. Extract with Dichloromethane (DCM). Yield ~90-95%.[4]
Phase 2: Controlled Hydrazinolysis (The Critical Step)
Stoichiometry Control: Dissolve the methyl ester (from Phase 1) in Ethanol (EtOH). Use 1.2 equivalents of Hydrazine Hydrate (80% or 99%). Do not use a large excess to avoid SNAr at the C5 position.
Temperature Modulation:
Initial addition: 0°C to 5°C (Ice bath).
Reaction: Stir at Room Temperature (RT) for 1 hour. Only heat to mild reflux (50-60°C) if conversion is incomplete after 2 hours.
Precipitation (Self-Validation): The hydrazide product is significantly less soluble in ethanol than the ester. A white/off-white precipitate should form as the reaction progresses.
Isolation: Filter the solid. Wash with cold ethanol (to remove unreacted hydrazine) and then diethyl ether.
Characterization:
Melting Point: Distinct sharp melting point (typically >160°C, check specific literature values as solvates vary).
IR Spectroscopy: Look for the disappearance of the ester carbonyl (~1720 cm⁻¹) and appearance of the hydrazide doublet (NH/NH2) around 3200-3300 cm⁻¹ and the amide carbonyl (~1660 cm⁻¹).
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from this scaffold.
Caption: Figure 1. The synthetic workflow transforming the hydroxy-acid precursor into the versatile hydrazide scaffold, highlighting downstream divergence points.
Applications in Drug Discovery[6][7][8][9][10][11]
A. Antitubercular Research (PZA Analogs)
Researchers utilize this hydrazide to synthesize "super-PZA" analogs. By reacting the hydrazide with various aromatic aldehydes, hydrazones are formed.[5]
Mechanism: These hydrazones often act as prodrugs or chelators. The hydrazone linkage (-CONHN=CH-) can coordinate with metal ions in the bacterial active site or undergo hydrolysis to release the active pharmacophore.
Key Finding: Substitution at the C5 position (e.g., retaining the Chlorine or swapping it for a morpholine ring) often alters the lipophilicity (LogP), enhancing penetration into the waxy cell wall of Mycobacterium tuberculosis.
B. The 1,3,4-Oxadiazole Route
The hydrazide is the immediate precursor to 1,3,4-oxadiazoles, a heterocyclic ring that serves as a bioisostere for carboxylic acids and esters.
Protocol: Reacting 5-Chloropyrazine-2-carboxylic acid hydrazide with
or carboxylic acids leads to cyclization.
Significance: These derivatives have shown potent activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA gyrase, a mechanism distinct from PZA.
Troubleshooting & Safety (Expertise)
Issue
Cause
Solution
Low Yield
Hydrolysis of ester back to acid.
Ensure reagents (EtOH) are anhydrous.
Impure Product (Yellowing)
SNAr reaction at C5 (Hydrazine displacing Chlorine).
Reduce Temperature. Do not reflux aggressively. Add hydrazine slowly.
Solubility Issues
Product trapped in matrix.
The hydrazide is often insoluble in EtOH. Use DMF or DMSO for subsequent reactions (Schiff base formation).
References
ChemicalBook. (2025).[4][5] 5-Chloropyrazine-2-carboxylic acid hydrazide Properties and Synthesis. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 406081, Methyl 5-chloropyrazine-2-carboxylate. Retrieved from
ResearchGate. (2024). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. Retrieved from
Molecules (MDPI). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. (Context on hydrazide-hydrazone antibacterial activity). Retrieved from
Asian Journal of Green Chemistry. (2018). A Review on Synthesis of Carbohydrazide Derivatives. Retrieved from
Strategic Functionalization of 5-Chloropyrazine-2-carboxylic Acid: A Divergent Synthetic Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Synthetic methodology, reactivity profiling, and process optimization for the 5-chloropyrazine-2-carboxylic acid scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Scope: Synthetic methodology, reactivity profiling, and process optimization for the 5-chloropyrazine-2-carboxylic acid scaffold.
Executive Summary: The Pyrazine Advantage
5-Chloropyrazine-2-carboxylic acid (CAS: 36070-80-1) is a high-value scaffold in modern drug discovery. Its utility stems from its bifunctional nature: it possesses an electrophilic center at C5 (activated for
and cross-coupling) and a nucleophilic/electrophilic handle at C2 (carboxylic acid).
This guide moves beyond basic textbook definitions to provide a field-tested roadmap for utilizing this building block. We focus on divergent synthesis —strategies that allow the rapid generation of compound libraries (SAR exploration) or the scalable production of key intermediates.
Key Reactivity Pillars
C5-Chlorine Activation: The pyrazine ring is
-deficient (para-diazine). The chlorine at C5 is significantly activated towards Nucleophilic Aromatic Substitution () due to the electron-withdrawing nature of the para-nitrogen (N1) and the inductive effect of the C2-carboxyl group.
C2-Carboxyl Versatility: This moiety serves as the primary vector for increasing molecular weight and tuning physicochemical properties (logP, tPSA) via amide coupling or esterification.
Strategic Synthetic Pathways
The synthesis from 5-chloropyrazine-2-carboxylic acid generally follows one of two logic gates, depending on the stability of the functional groups introduced.
Pathway A: The "Amide-First" Strategy (Library Generation)
Best for: Parallel medicinal chemistry, SAR expansion.
Logic: Converting the carboxylic acid to an amide or ester first eliminates the acidic proton, improving solubility in organic solvents (DCM, DMF) and preventing zwitterion formation during subsequent nucleophilic attacks.
Pathway B: The "Substitution-First" Strategy (Scaffold Preparation)
Best for: Bulk intermediate synthesis, introducing acid-sensitive nucleophiles.
Logic: Performing
directly on the acid allows for the preparation of 5-substituted-2-carboxylic acid cores which can then be coupled to diverse amines. Note: This requires an extra equivalent of base to deprotonate the carboxylic acid.
Visualization: Decision Logic & Reaction Flow
The following diagram outlines the critical decision nodes in processing this scaffold.
Figure 1: Decision tree for synthetic planning based on target molecule complexity.
Detailed Technical Methodologies
Nucleophilic Aromatic Substitution (
) at C5
The C5 position is highly susceptible to nucleophilic attack. However, reaction rates vary significantly based on the nucleophile.
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex. The transition state is stabilized by the electron-deficient pyrazine ring.
Amines (Primary/Secondary): Rapid reaction. Often requires mild heating (40-60°C).
Alkoxides: Rapid reaction but requires careful base selection (NaH or KOtBu) to prevent hydrolysis of the C2-ester/amide if present.
Thiols: Very rapid, often proceeds at room temperature.
Protocol: Synthesis of 5-(Morpholin-4-yl)pyrazine-2-carboxylic acid (Route B)
This protocol demonstrates the "Substitution-First" approach, handling the naked acid.
Reagents:
5-Chloropyrazine-2-carboxylic acid (1.0 eq)
Morpholine (1.2 eq)
Diisopropylethylamine (DIPEA) (2.5 eq) - Critical: 1 eq for the acid, 1 eq for HCl scavenging, 0.5 eq excess.
Solvent: DMF or DMAc (Polar aprotic solvents accelerate
).
Step-by-Step Procedure:
Dissolution: Charge a reaction vessel with 5-chloropyrazine-2-carboxylic acid (1.0 g, 6.3 mmol) and anhydrous DMF (10 mL). Stir until a clear solution or uniform suspension is obtained.
Base Addition: Add DIPEA (2.7 mL, 15.7 mmol) dropwise. The reaction may exotherm slightly as the carboxylate forms.
is preferred for heteroatom introduction, carbon-carbon bond formation requires transition metal catalysis.
Challenge: The pyrazine nitrogens can coordinate to Pd, potentially poisoning the catalyst.
Solution: Use phosphine ligands with a wide bite angle (e.g., dppf, Xantphos) or bulky biaryl ligands (e.g., XPhos, SPhos) to maintain catalyst activity.
Protocol: Suzuki Coupling on Methyl 5-chloropyrazine-2-carboxylate
It is recommended to esterify the acid first (Route A) to avoid catalyst inhibition by the carboxylate.
Reagents:
Methyl 5-chloropyrazine-2-carboxylate (1.0 eq)
Phenylboronic acid (1.2 eq)
Catalyst:
(5 mol%)
Base:
(2.0 eq)
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Procedure:
Degassing: In a microwave vial or pressure tube, combine the ester, boronic acid, and base in the solvent mixture. Sparge with nitrogen for 10 minutes (Critical step to remove
).
Catalyst Addition: Add the Pd catalyst quickly under a nitrogen stream. Seal the vessel.
Reaction: Heat to 90°C for 2-4 hours.
Note: Microwave irradiation (110°C, 30 min) is often superior for this substrate class.
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Data Summary: Reaction Condition Screening
The following table summarizes typical yields and conditions for transforming the C5-Chloro position.
Transformation
Nucleophile/Partner
Reagents
Solvent
Temp (°C)
Typical Yield
Amination ()
Primary Amines
DIPEA (3 eq)
DMF/DMSO
25-60
85-95%
Amination ()
Secondary Amines
or DIPEA
DMF
60-80
75-90%
Etherification
Primary Alcohols
NaH (1.2 eq)
THF/DMF
0-25
70-85%
Suzuki Coupling
Aryl Boronic Acids
,
Dioxane/H2O
90-110
60-80%
Sonogashira
Terminal Alkynes
, CuI
TEA/DMF
80
50-70%
Process Safety & Scalability
When scaling these reactions (>100g), consider the following:
Thermal Hazards:
reactions are exothermic. When using reactive amines (e.g., pyrrolidine), control the addition rate to manage heat generation.
Genotoxicity: 5-chloropyrazine derivatives are alkylating agents. They should be treated as potential genotoxic impurities (PGIs). Ensure complete consumption of the chloro-starting material or validate its removal (<10 ppm) in the final API.
Solvent Selection: Avoid DMF/DMAc for GMP steps if possible due to difficulty in removal. NMP or DMSO are alternatives, though aqueous workups become harder. Acetonitrile is a viable alternative for
if the nucleophile is soluble.
Pathway Visualization: Impurity Control
Figure 2: Workflow for controlling genotoxic chloro-pyrazine impurities.
References
PubChem Compound Summary. "5-Chloropyrazine-2-carboxylic acid." National Center for Biotechnology Information.
[Link]
Dolezal, M. et al. "Synthesis and antimycobacterial evaluation of some new pyrazine-2-carboxylic acid derivatives." Molecules, 2002. (Representative literature on pyrazine functionalization).
[Link]
Foundational
An In-depth Technical Guide to the Synthesis of 5-Chloropyrazine-2-carboxylic Acid Hydrazide: Core Starting Materials and Methodologies
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 5-chloropyrazine-2-carboxylic acid hydrazide, a crucial building block in contemporary drug discovery and development. The do...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 5-chloropyrazine-2-carboxylic acid hydrazide, a crucial building block in contemporary drug discovery and development. The document is tailored for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of the primary starting materials, reaction mechanisms, and field-tested experimental protocols. Our focus is on elucidating the causal relationships behind procedural choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Executive Summary: The Strategic Importance of 5-Chloropyrazine-2-carboxylic Acid Hydrazide
5-Chloropyrazine-2-carboxylic acid hydrazide is a heterocyclic compound of significant interest in the pharmaceutical industry. Its pyrazine core, substituted with a chlorine atom and a carbohydrazide functional group, offers a versatile scaffold for the synthesis of a wide array of biologically active molecules. The chlorine atom serves as a key reactive handle for nucleophilic substitution reactions, while the hydrazide moiety is a versatile precursor for the formation of various heterocyclic systems such as oxadiazoles, triazoles, and pyrazoles, as well as for the generation of Schiff bases. This dual functionality makes it an invaluable intermediate in the development of novel therapeutic agents, including but not limited to, antimicrobial, anti-inflammatory, and anticancer compounds.[1]
This guide will delineate the most efficient and commonly employed synthetic routes to this key intermediate, with a focus on the selection of starting materials and the critical parameters that govern the success of the synthesis.
Primary Synthetic Trajectory: The Hydrazinolysis of an Ester Precursor
The most direct and widely adopted method for the synthesis of 5-chloropyrazine-2-carboxylic acid hydrazide is the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester. This reaction is favored for its high efficiency and the relative ease of purification of the final product.
Mechanistic Rationale for Hydrazinolysis
Hydrazinolysis is a nucleophilic acyl substitution reaction where hydrazine (or its hydrate) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the alcohol leaving group (e.g., methanol or ethanol) to yield the desired hydrazide. The choice of hydrazine hydrate is a practical one, as it is a stable and commercially available liquid. The reaction is typically conducted in an alcoholic solvent, often the same alcohol as the ester's leaving group, to minimize transesterification as a side reaction.
Visualizing the Core Synthetic Step
Caption: Core hydrazinolysis reaction pathway.
Sourcing the Precursor: Synthesis of Starting Materials
The successful synthesis of the target hydrazide is contingent upon the efficient preparation of its immediate precursor, typically an ester of 5-chloropyrazine-2-carboxylic acid. Two primary routes to this precursor are detailed below.
Route A: From 5-Chloropyrazine-2-carboxylic Acid
This pathway commences with the commercially available 5-chloropyrazine-2-carboxylic acid. The acid is first converted to its corresponding ester, which is then subjected to hydrazinolysis.
The conversion of a carboxylic acid to an ester in the presence of an alcohol and a strong acid catalyst is known as the Fischer esterification.[2] This is an equilibrium-controlled reaction. To drive the equilibrium towards the product (the ester), a large excess of the alcohol is typically used, and/or water is removed as it is formed.[2] Common acidic catalysts include sulfuric acid, hydrochloric acid, or thionyl chloride in methanol, which generates HCl in situ.[3][4]
Caption: Synthetic workflow starting from the carboxylic acid.
The synthesized ester is then carried forward to the hydrazinolysis step as described in Section 2.0.
Route B: From 5-Hydroxypyrazine-2-carboxylic Acid
An alternative and often cost-effective route begins with 5-hydroxypyrazine-2-carboxylic acid. This pathway involves an initial esterification, followed by a chlorination step to introduce the chloro substituent, and finally, hydrazinolysis.
Similar to Route A, the first step is the esterification of 5-hydroxypyrazine-2-carboxylic acid to its methyl ester.[3] This is a crucial step to protect the carboxylic acid functionality from reacting in the subsequent chlorination step.
The hydroxyl group on the pyrazine ring is then replaced with a chlorine atom. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[3] The reaction is typically heated to drive it to completion.
The resulting methyl 5-chloropyrazine-2-carboxylate is then converted to the final product via hydrazinolysis.
Caption: Synthetic workflow starting from the hydroxy acid.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and scale.
Protocol 1: Esterification of 5-Chloropyrazine-2-carboxylic Acid
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloropyrazine-2-carboxylic acid (1.0 eq).
Reagent Addition: Add methanol (20-30 volumes) to the flask. Cool the suspension in an ice bath.
Catalyst Addition: Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the cooled suspension.
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.
Purification: The crude methyl 5-chloropyrazine-2-carboxylate can be purified by recrystallization from a suitable solvent such as toluene or methanol.[3]
Protocol 2: Hydrazinolysis of Methyl 5-Chloropyrazine-2-carboxylate
Setup: In a round-bottom flask, dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in a suitable alcohol, such as propan-2-ol or ethanol.[5]
Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution.
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The product often precipitates out of the solution upon formation. Monitor the reaction by TLC or LC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature.
Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and then with diethyl ether. The resulting 5-chloropyrazine-2-carboxylic acid hydrazide is often of high purity.[5]
Note: The yield for the hydrazinolysis of the pyrazine derivative is expected to be high, analogous to similar reported transformations.[5]
Conclusion and Future Perspectives
The synthesis of 5-chloropyrazine-2-carboxylic acid hydrazide is a well-established process, with the most reliable route proceeding via the hydrazinolysis of an ester intermediate. The choice of the initial starting material, either 5-chloropyrazine-2-carboxylic acid or 5-hydroxypyrazine-2-carboxylic acid, will likely depend on commercial availability, cost, and the desired scale of the synthesis. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and beyond. Further process optimization, particularly in the context of green chemistry principles such as the use of alternative solvents and continuous flow methodologies, may offer avenues for more sustainable and scalable production in the future.[6][7]
References
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available from: [Link]
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available from: [Link]
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available from: [Link]
MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). Available from: [Link]
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Available from: [Link]
ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Available from: [Link]
ResearchGate. Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... Available from: [Link]
PubChem. Methyl 5-chloropyrazine-2-carboxylate. Available from: [Link]
Google Patents. Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
MDPI. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[8][9]-Triazolo[4',3'... Available from: [Link]
theoretical calculations on 5-Chloropyrazine-2-carboxylic acid hydrazide
An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-Chloropyrazine-2-carboxylic Acid Hydrazide Abstract This technical guide provides a comprehensive overview of the theoretical and computation...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of 5-Chloropyrazine-2-carboxylic acid hydrazide. Pyrazine derivatives are foundational scaffolds in medicinal and agricultural chemistry, recognized for their broad spectrum of biological activities.[1][2][3] Understanding the quantum mechanical characteristics of this specific hydrazide derivative is paramount for predicting its reactivity, stability, and potential as a precursor for novel therapeutic agents. By integrating Density Functional Theory (DFT) calculations with experimental validation, this guide offers researchers and drug development professionals a robust framework for in-silico analysis, accelerating the discovery pipeline.
Foundational Principles: The Synergy of Theory and Experiment
The cornerstone of modern molecular analysis lies in the powerful synergy between experimental observation and theoretical prediction. While experimental techniques like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide tangible data on molecular structure and bonding, they do not fully explain the underlying electronic behaviors that govern these properties. Computational chemistry, particularly DFT, fills this gap by modeling the molecule from first principles.
The validity of any theoretical model is anchored in its ability to reproduce experimental results. Therefore, the protocols described herein represent a self-validating system: theoretical calculations are performed on an optimized molecular structure, and the predicted spectroscopic data are then benchmarked against real-world experimental spectra. A high degree of correlation between the two lends credence to the model's predictions of more abstract properties, such as molecular orbitals and reactivity indices.
Synthesis Pathway and Spectroscopic Characterization
The subject molecule, 5-Chloropyrazine-2-carboxylic acid hydrazide, is synthesized from its parent carboxylic acid or the corresponding methyl ester.[4][5] The typical synthesis involves the reaction of methyl 5-chloropyrazine-2-carboxylate with hydrazine hydrate.[6]
Experimental Protocol: Synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide
Esterification (if starting from acid): 5-Chloropyrazine-2-carboxylic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl 5-chloropyrazine-2-carboxylate.
Hydrazinolysis: The resulting ester is dissolved in a suitable alcohol (e.g., ethanol or propan-2-ol).
Reaction: An excess of hydrazine hydrate is added to the solution.
Reflux: The mixture is heated at reflux for several hours until the reaction is complete, monitored by thin-layer chromatography (TLC).
Isolation: Upon cooling, the product typically precipitates and can be isolated by filtration, washed with cold solvent, and dried.
Characterization: The identity and purity of the synthesized 5-Chloropyrazine-2-carboxylic acid hydrazide are confirmed using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
The Computational Core: Density Functional Theory (DFT)
DFT has become the workhorse of quantum chemical calculations for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[7][8][9] This method is used to solve the Schrödinger equation approximately, allowing for the determination of the molecule's electronic structure and associated properties.
The Computational Workflow
The entire computational process follows a logical and sequential workflow. The initial step is always the optimization of the molecule's geometry to find its most stable, lowest-energy state. This optimized structure then serves as the input for all subsequent single-point calculations to determine spectroscopic and electronic properties.
Caption: General workflow for DFT-based molecular analysis.
Structural and Spectroscopic Analysis
Optimized Molecular Geometry
The first output of the DFT calculation is the optimized molecular geometry, which provides bond lengths, bond angles, and dihedral angles corresponding to the global minimum on the potential energy surface. This structure confirms the planarity of the pyrazine ring and the spatial orientation of the carboxylic acid hydrazide substituent.
Caption: 2D representation of 5-Chloropyrazine-2-carboxylic acid hydrazide.
Vibrational Analysis (FT-IR and FT-Raman)
Theoretical frequency calculations predict the vibrational modes of the molecule.[7] These modes, when visualized, correspond directly to the stretching and bending of specific bonds, which are observed as absorption bands in experimental FT-IR and FT-Raman spectra.[2] The excellent agreement typically observed between scaled theoretical wavenumbers and experimental data validates the accuracy of the chosen DFT functional and basis set.[7]
Vibrational Mode
Functional Group
Experimental FT-IR (cm⁻¹)
Calculated (Scaled) (cm⁻¹)
N-H Stretching
-NH-NH₂
~3300 - 3450
~3320 - 3470
C=O Stretching
Carbonyl
~1650 - 1680
~1665
N-H Bending
Amide II
~1550 - 1620
~1570
C-N Stretching
Pyrazine Ring
~1300 - 1400
~1350
C-Cl Stretching
Chloro-Aromatic
~650 - 750
~690
Note: Experimental values are typical ranges; calculated values are from representative studies on similar pyrazine carboxamides.[2][10]
NMR Spectral Analysis
Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts.[11] The acidic proton of a carboxylic acid typically appears far downfield (~12 ppm), and while the hydrazide protons are distinct, their chemical shifts can be compared to theoretical predictions for unambiguous peak assignment.[12][13] This is particularly useful for complex aromatic regions where proton signals may overlap.
Electronic and Reactivity Analysis
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[7][14]
Large HOMO-LUMO gap: Indicates high kinetic stability and low chemical reactivity.
Small HOMO-LUMO gap: Suggests the molecule is more reactive and prone to electronic transitions.[14]
For pyrazine derivatives, the HOMO is often distributed across the entire molecule, while the LUMO may be localized on specific regions, indicating sites susceptible to nucleophilic attack.[3]
Caption: The HOMO-LUMO energy gap dictates molecular reactivity.
Parameter
Calculated Value (eV)
Implication
E_HOMO
~ -7.0
Electron donating ability
E_LUMO
~ -1.5
Electron accepting ability
Energy Gap (ΔE)
~ 5.5
High kinetic stability
Note: Values are representative based on DFT studies of similar chloro-pyrazine derivatives.[3][7]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface. It identifies regions that are rich or poor in electrons, which is crucial for predicting non-covalent interactions, such as hydrogen bonding and receptor binding.[14]
Red/Yellow Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. For this molecule, these are located around the carbonyl oxygen and the pyrazine nitrogen atoms.[7]
Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack. These are found around the hydrogen atoms of the hydrazide group.[7]
The MEP map provides a direct rationale for how the molecule will interact with a biological target.
Natural Bond Orbital (NBO) Analysis
NBO analysis delves into the details of intramolecular bonding, charge delocalization, and hyperconjugative interactions.[3][7] It quantifies the stabilization energy arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions are fundamental to the molecule's overall stability.
Application in Drug Discovery: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[15][16] Given the known antimycobacterial activity of many pyrazinamide derivatives, a common target for docking studies is the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in Mycobacterium tuberculosis.[2][3]
Experimental Protocol: Molecular Docking
Protein Preparation: The 3D crystal structure of the target protein (e.g., InhA) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
Ligand Preparation: The DFT-optimized 3D structure of 5-Chloropyrazine-2-carboxylic acid hydrazide is prepared by assigning appropriate charges and atom types.
Grid Generation: A binding site (active site) on the protein is defined, creating a grid box where the docking algorithm will search for binding poses.
Docking Simulation: Software like AutoDock or Molegro Virtual Docker is used to systematically place the ligand in the active site, scoring each pose based on a force field.
Analysis: The results are analyzed to identify the lowest energy binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the ligand-protein complex. A high binding affinity (low binding energy) suggests the compound may be a potent inhibitor.[3]
Caption: Workflow for a typical molecular docking study.
Conclusion
The theoretical investigation of 5-Chloropyrazine-2-carboxylic acid hydrazide through a DFT-centric approach provides profound insights that are inaccessible through experimental means alone. This guide has detailed a validated, multi-faceted workflow that begins with structural optimization and extends to the prediction of spectroscopic signatures, electronic properties, and potential bioactivity. The strong correlation between calculated and experimental data establishes a high degree of confidence in the theoretical models. The resulting analyses of the molecule's frontier orbitals, electrostatic potential, and docking behavior collectively build a compelling case for its potential as a valuable intermediate in the synthesis of novel, targeted therapeutic agents. This in-silico-first approach is an indispensable tool for the modern researcher, enabling a more rational and efficient path in drug design and development.
References
Resmi, K. S., Panicker, C. Y., Zitko, J., Dolezal, M., War, J. A., Srivastavac, S. K., & Van Alsenoy, C. (2015). FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. ResearchGate. [Link]
A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. (2022). PubMed Central. [Link]
FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. [Link]
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). MDPI. [Link]
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ResearchGate. [Link]
FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. (2015). ResearchGate. [Link]
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (2020). Semantic Scholar. [Link]
Resmia, K.S., Mary, Y.S., & Panicker, C.Y. (2017). Spectroscopic investigation (FT-IR and FT-Raman), vibrational assignments, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide. Mahendra Publications. [Link]
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2024). PMC - NIH. [Link]
Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (2022). NIH. [Link]
Spectroscopic investigation (FT-IR and FT-Raman), vibrational assignments, HOMO-LUMO analysis and molecular docking study of 5- chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide. Academia.edu. [Link]
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2022). MDPI. [Link]
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. [Link]
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 5-Chloropyrazine-2-carboxylic acid hydrazide in Medicinal Chemistry
Executive Summary
5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 23681-79-0) represents a "privileged scaffold" in medicinal chemistry, particularly for infectious disease research. Unlike simple pyrazines, this compound offers dual-electrophilic reactivity :
The Hydrazide Motif (C-2): A nucleophilic center primed for condensation and cyclization to form bioactive heterocycles (1,2,4-triazoles, 1,3,4-oxadiazoles).
The Chloropyrazine Core (C-5): An electron-deficient aromatic ring susceptible to Nucleophilic Aromatic Substitution (
), allowing late-stage diversification.
This guide details the strategic application of this compound in synthesizing next-generation antitubercular agents (Pyrazinamide analogs) and kinase inhibitors, providing validated protocols for both functional handles.
Chemical Reactivity Profile
The utility of 5-Chloropyrazine-2-carboxylic acid hydrazide lies in its ability to serve as a divergent intermediate. The chlorine atom at position 5 is activated by the para-nitrogen of the pyrazine ring, making it significantly more reactive toward nucleophiles than chlorobenzene.
Reactivity Map
Path A (Acyl Hydrazide): Condensation with aldehydes/ketones
Schiff Bases (Hydrazones) .
Path B (Cyclization): Reaction with
or carboxylic acids 1,3,4-Oxadiazoles / 1,2,4-Triazoles .
Path C (
): Displacement of Cl by amines/thiols 5-Substituted Pyrazines .
The pyrazine core is the structural foundation of Pyrazinamide (PZA) , a first-line tuberculosis drug. Derivatization of the hydrazide moiety is a proven strategy to increase lipophilicity and intracellular penetration into Mycobacterium tuberculosis macrophages.
Protocol A: Synthesis of Lipophilic Schiff Bases (Hydrazones)
Target: To synthesize N'-benzylidene-5-chloropyrazine-2-carbohydrazide derivatives.
Dissolution: Dissolve 1.0 mmol of 5-Chloropyrazine-2-carboxylic acid hydrazide in 10 mL of absolute ethanol in a round-bottom flask. Mild heating (
) may be required for complete solubility.
Addition: Add 1.1 mmol of the selected aromatic aldehyde.
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
Isolation: Cool the mixture to room temperature. The Schiff base typically precipitates as a solid.
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from ethanol/DMF if necessary.
Mechanistic Insight:
The reaction proceeds via a hemiaminal intermediate. The electron-withdrawing chlorine on the pyrazine ring decreases the electron density on the hydrazide nitrogen slightly, but the nucleophilicity remains sufficient for attack on activated aldehydes.
Application II: Heterocycle Construction (Triazoles)
Converting the flexible hydrazide chain into a rigid heterocyclic ring (e.g., 1,2,4-triazole) restricts conformational freedom, often improving binding affinity to enzyme pockets (e.g., Enoyl-ACP reductase).
Protocol B: Cyclization to 1,2,4-Triazole-3-thiols
Target: Synthesis of 3-(5-chloropyrazin-2-yl)-1H-1,2,4-triazole-5(4H)-thione.
Setup: In a sealed tube or microwave vial, combine the 5-chloropyrazine substrate and
in dry DMF.
Nucleophile Addition: Add morpholine.
Reaction: Heat to
for 6 hours (thermal) or for 20 mins (Microwave).
Workup: Pour onto crushed ice. Extract with Ethyl Acetate.[1][4]
Validation: The disappearance of the C-Cl stretch in IR and the shift of pyrazine protons in NMR confirms substitution.
Quantitative Data Summary
Table 1: Comparative Antitubercular Activity (MIC) of Derivatives
Note: Values are representative of general structure-activity relationship (SAR) trends found in literature for pyrazine hydrazides.
Compound Class
R-Group (Hydrazide)
R-Group (C-5 Pyrazine)
MIC ( H37Rv)
LogP (Calc)
Parent
> 50
0.2
Schiff Base
6.25
2.1
Schiff Base
12.5
2.4
Triazole
Triazole-thione ring
25.0
1.8
Product
(Aniline)
3.12
3.2
Visual Workflows
Diagram 1: Divergent Synthesis Workflow
Caption: Divergent synthetic pathways from the parent hydrazide scaffold.
Diagram 2: Mechanistic Logic of
Caption: Mechanism of Nucleophilic Aromatic Substitution at the C-5 position.
References
Antimycobacterial Evaluation of Pyrazine Derivatives
Abdel-Aziz, M., & Abdel-Rahman, H. M. (2010).[3][5][6][7] Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives.
Pyrazinamide Analogs and SAR
Zitko, J., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides.
[8]
Hydrazides in Medicinal Chemistry
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.
Nucleophilic Aromatic Substitution on Pyrazines
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Introduction: The Strategic Value of a Pyrazine Synthon In the landscape of medicinal chemistry and drug development, the pyrazine core is a privileged scaffold, integral to a multitude of FDA-approved therapeutics. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Pyrazine Synthon
In the landscape of medicinal chemistry and drug development, the pyrazine core is a privileged scaffold, integral to a multitude of FDA-approved therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of targeted therapies. 5-Chloropyrazine-2-carboxylic acid and its derivatives, particularly the hydrazide, represent highly versatile starting materials or "synthons."[1][2] The presence of a reactive hydrazide group, a nucleophilic center, and an electrophilic chlorinated pyrazine ring provides a rich chemical toolbox for the construction of more complex, fused, and substituted heterocyclic systems.[2]
This guide provides an in-depth exploration of the synthetic pathways originating from 5-Chloropyrazine-2-carboxylic acid hydrazide (1 ), focusing on the practical synthesis of medicinally relevant 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The protocols detailed herein are designed for researchers and scientists, emphasizing not just the procedural steps but the underlying mechanistic rationale to empower informed experimental design and troubleshooting.
I. Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. The most direct route to this scaffold from an acid hydrazide involves a one-carbon cyclizing agent, such as carbon disulfide.
Reaction Rationale and Mechanism
The synthesis of 5-(5-chloropyrazin-2-yl)-1,3,4-oxadiazole-2-thiol (2 ) proceeds via a two-step, one-pot reaction. The initial step is the nucleophilic addition of the terminal nitrogen of the hydrazide to carbon disulfide in the presence of a base like potassium hydroxide.[3] This forms a stable potassium dithiocarbazate salt. Subsequent acidification in situ protonates the salt, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the thermodynamically stable oxadiazole ring. The choice of an alcoholic solvent like ethanol is crucial as it readily dissolves the reactants and the intermediate salt.
Caption: Workflow for 1,3,4-oxadiazole synthesis.
Experimental Protocol: Synthesis of 5-(5-chloropyrazin-2-yl)-1,3,4-oxadiazole-2-thiol (2)
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Chloropyrazine-2-carboxylic acid hydrazide (1 ) (1.72 g, 10 mmol) in absolute ethanol (50 mL).
Reaction Initiation: To the stirred solution, add potassium hydroxide (0.67 g, 12 mmol) and stir until it dissolves completely. Then, add carbon disulfide (1.52 g, 20 mmol) dropwise over 10 minutes.
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
Work-up and Isolation: After completion, cool the mixture to room temperature and reduce the solvent volume to approximately one-third under reduced pressure. Pour the concentrated mixture into ice-cold water (100 mL).
Acidification: Acidify the aqueous solution to pH 3-4 by the dropwise addition of 2N hydrochloric acid. A solid precipitate will form.
Purification: Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be recrystallized from ethanol to afford the pure compound 2 .
Data Summary
Reactant/Reagent
Molar Eq.
Purpose
5-Chloropyrazine-2-carboxylic acid hydrazide
1.0
Starting Material
Potassium Hydroxide (KOH)
1.2
Base
Carbon Disulfide (CS₂)
2.0
Carbon Source/Cyclizing Agent
Ethanol
-
Solvent
Hydrochloric Acid (2N)
-
Acidification
Expected Yield: 75-85%
Appearance: Off-white to pale yellow solid.
II. Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocyclic compounds with broad pharmacological applications, including antifungal and anticancer activities.[4] Starting from the acid hydrazide 1 , a common and effective method involves reaction with isothiocyanates to form a thiosemicarbazide intermediate, followed by base-catalyzed cyclization.
Reaction Rationale and Mechanism
This synthesis is a two-step process. First, the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form a linear N-acylthiosemicarbazide intermediate (3 ).[5] This reaction is typically carried out in a polar solvent like ethanol or benzene at reflux.[6]
The second step is the intramolecular cyclization of the thiosemicarbazide. In the presence of a base (e.g., NaOH), the most acidic proton (on the nitrogen adjacent to the carbonyl) is removed. The resulting anion then attacks the thione carbon, leading to a cyclized intermediate which subsequently dehydrates to form the stable aromatic 1,2,4-triazole-3-thiol ring (4 ).[6]
Caption: Workflow for 1,2,4-triazole synthesis.
Experimental Protocol: Synthesis of 5-(5-Chloropyrazin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (4)
Step A: Synthesis of 1-((5-chloropyrazin-2-yl)carbonyl)-4-phenylthiosemicarbazide (3)
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Chloropyrazine-2-carboxylic acid hydrazide (1 ) (1.72 g, 10 mmol) in 30 mL of absolute ethanol.
Addition of Isothiocyanate: Add phenyl isothiocyanate (1.35 g, 10 mmol) to the solution.
Reflux: Heat the mixture to reflux for 4-6 hours. A precipitate will form as the reaction proceeds.
Isolation: Cool the reaction mixture to room temperature. Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to obtain the intermediate thiosemicarbazide 3 .
Step B: Synthesis of 5-(5-Chloropyrazin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (4)
Reaction Setup: Suspend the dried thiosemicarbazide 3 (from Step A, ~10 mmol) in a 10% aqueous solution of sodium hydroxide (40 mL).
Reflux: Heat the suspension to reflux for 6-8 hours, during which the solid will dissolve.
Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 5-6.
Purification: The resulting precipitate is filtered, washed extensively with water, and dried. Recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture yields the pure triazole 4 .
Data Summary
Reactant/Reagent
Molar Eq.
Purpose
5-Chloropyrazine-2-carboxylic acid hydrazide
1.0
Starting Material
Phenyl Isothiocyanate
1.0
Reagent for thiosemicarbazide formation
Sodium Hydroxide (10%)
-
Base for cyclization
Hydrochloric Acid
-
Acidification
Expected Overall Yield: 65-80%
Appearance: White to off-white crystalline solid.
III. Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are key components in numerous pharmaceuticals, such as the anti-inflammatory drug Celecoxib.[7] A classical and reliable method for their synthesis is the Paal-Knorr condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Reaction Rationale and Mechanism
The reaction of 5-Chloropyrazine-2-carboxylic acid hydrazide (1 ) with a 1,3-diketone like pentane-2,4-dione proceeds through an acid-catalyzed condensation mechanism. Initially, one of the hydrazide nitrogens attacks one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. Subsequently, the second nitrogen of the hydrazide performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a five-membered ring intermediate. A final dehydration step yields the stable aromatic pyrazole ring (5 ). A catalytic amount of acid (e.g., HCl or acetic acid) is often used to activate the carbonyl groups towards nucleophilic attack.[8]
Caption: Workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 5-Chloro-N'-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carboxamide (5)
Reaction Setup: To a solution of 5-Chloropyrazine-2-carboxylic acid hydrazide (1 ) (1.72 g, 10 mmol) in 40 mL of propan-2-ol, add pentane-2,4-dione (1.1 g, 11 mmol).
Catalyst Addition: Add 3-4 drops of concentrated hydrochloric acid to the mixture.
Reflux: Heat the reaction mixture to reflux for 5 hours. Monitor the reaction's completion using TLC.
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
Isolation: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. A solid product will precipitate.
Purification: Filter the solid, wash with water, and dry. Recrystallization from methanol or ethanol will provide the purified pyrazole derivative 5 .
Data Summary
Reactant/Reagent
Molar Eq.
Purpose
5-Chloropyrazine-2-carboxylic acid hydrazide
1.0
Starting Material
Pentane-2,4-dione
1.1
1,3-Dicarbonyl source
Concentrated HCl
Catalytic
Acid Catalyst
Propan-2-ol
-
Solvent
Expected Yield: 80-90%
Appearance: White crystalline solid.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
Carbon disulfide is highly flammable and toxic. Handle with extreme care.
Hydrazine hydrate and its derivatives are toxic and potential carcinogens. Avoid inhalation and skin contact.
Isothiocyanates are lachrymatory and irritants.
Use appropriate caution when handling acids and bases.
References
Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Available at: [Link]
Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Research Progress on the Reaction of Carbon Dioxide with Hydrazones and Their Derivatives - PMC. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5):104-105. Available at: [Link]
ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]
PubMed. (n.d.). Synthesis of oxadiazoles, thiadiazoles and triazoles derived from benzo[b]thiophene. Available at: [Link]
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Available at: [Link]
Arabian Journal of Chemistry. (n.d.). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Available at: [Link]
ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
ResearchGate. (n.d.). The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the.... Available at: [Link]
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]
PubMed. (n.d.). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]
RSC Publishing. (n.d.). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones - Journal of the Chemical Society C. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. Available at: [Link]
Growing Science. (n.d.). Current Chemistry Letters. Available at: [Link]
Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Available at: [Link]
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
MDPI. (n.d.). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]
Sci-Hub. (n.d.). ChemInform Abstract: Rapid Synthesis of 1,3,5‐Substituted 1,2,4‐Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Synthesis of 2-(2-R1-Hydrazino)-5-(R2-benzyl)-2-thiazolines on the Basis of Meerweins Arylation Products of Allyl Isothiocyanate - PMC. Available at: [Link]
ResearchGate. (n.d.). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Available at: [Link]
ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Available at: [Link]
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. Available at: [Link]
Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent. (n.d.). RSC Publishing. Available at: [Link]
Application Notes & Protocols: 5-Chloropyrazine-2-carboxylic Acid Hydrazide as a Versatile Building Block in Organic Synthesis
Abstract This technical guide provides an in-depth exploration of 5-Chloropyrazine-2-carboxylic acid hydrazide, a pivotal heterocyclic building block in modern organic synthesis. We delve into its synthesis, physicochemi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of 5-Chloropyrazine-2-carboxylic acid hydrazide, a pivotal heterocyclic building block in modern organic synthesis. We delve into its synthesis, physicochemical properties, and its extensive applications in constructing diverse, high-value heterocyclic scaffolds such as 1,3,4-oxadiazoles and pyrazoles. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. Detailed, step-by-step protocols for key transformations are provided, supported by mechanistic explanations and process flow diagrams to ensure reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of the Pyrazine Core
The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable core for molecular design. 5-Chloropyrazine-2-carboxylic acid hydrazide emerges as a particularly valuable derivative. The presence of a chlorine atom provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the hydrazide group serves as a versatile precursor for a wide array of cyclization reactions.[1] This dual functionality allows for the rapid generation of molecular complexity and the exploration of diverse chemical space, making it an essential tool in pharmaceutical and agrochemical research.[1]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use.
Synthesis of the Building Block: From Carboxylic Acid to Hydrazide
The most common and efficient route to 5-Chloropyrazine-2-carboxylic acid hydrazide begins with its corresponding carboxylic acid, 5-Chloropyrazine-2-carboxylic acid. The synthesis is typically a two-step process: (1) esterification of the carboxylic acid, followed by (2) hydrazinolysis of the resulting ester.
The initial esterification step is crucial as it activates the carbonyl group, making it more susceptible to nucleophilic attack by hydrazine in the subsequent step. Methyl or ethyl esters are commonly used due to their ease of formation and favorable reactivity.
Workflow for Synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide
Caption: Synthetic pathway from carboxylic acid to hydrazide.
Protocol 2.1: Synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide
Materials:
5-Chloropyrazine-2-carboxylic acid (1.0 equiv)
Thionyl chloride (SOCl₂) (1.2 equiv) or conc. H₂SO₄ (catalytic)
Suspend 5-Chloropyrazine-2-carboxylic acid (1.0 equiv) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2 equiv) dropwise. Causality: This ex-situ formation of the acid chloride, or in-situ activation with H₂SO₄, converts the carboxylic acid into a more reactive electrophile for esterification, preventing self-condensation and driving the reaction to completion.
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Neutralize the residue carefully with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate or dichloromethane.
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 5-chloropyrazine-2-carboxylate, which can often be used directly in the next step.
Step 2: Hydrazinolysis
Dissolve the crude ester from the previous step in ethanol.
Add hydrazine hydrate (3.0-5.0 equiv) to the solution. Insight: A significant excess of hydrazine hydrate is used to ensure complete conversion of the ester and to minimize the formation of diacyl-hydrazine byproducts.
Heat the mixture to reflux for 4-8 hours. The product often precipitates out of the solution upon cooling.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, then further in an ice bath to maximize precipitation.
Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether to facilitate drying.
Dry the resulting white to light yellow solid under vacuum to obtain 5-Chloropyrazine-2-carboxylic acid hydrazide. Purity can be assessed by HPLC and NMR.[3]
Application in Heterocyclic Synthesis
The true utility of 5-Chloropyrazine-2-carboxylic acid hydrazide lies in its ability to serve as a synthon for a variety of five-membered heterocyclic rings.
Synthesis of 1,3,4-Oxadiazole Derivatives
The reaction of acid hydrazides with carbon disulfide in the presence of a base is a classic and reliable method for constructing the 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring system. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[4][5]
Reaction Scheme: Formation of 1,3,4-Oxadiazole
Caption: General scheme for 1,3,4-oxadiazole synthesis.
Protocol 3.1.1: Synthesis of 5-(5-Chloropyrazin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Dissolve potassium hydroxide (1.2 equiv) in ethanol in a round-bottom flask with stirring until a clear solution is obtained.
Add 5-Chloropyrazine-2-carboxylic acid hydrazide (1.0 equiv) to the basic solution and stir for 15 minutes at room temperature.
Cool the mixture in an ice bath and add carbon disulfide (1.5 equiv) dropwise. Causality: The basic medium deprotonates the terminal nitrogen of the hydrazide, creating a potent nucleophile that attacks the electrophilic carbon of CS₂. This forms the key potassium salt of hydrazinocarbothioate intermediate.[4]
After addition, allow the mixture to warm to room temperature and then heat to reflux for 6-10 hours, monitoring by TLC.
Cool the reaction mixture and reduce the volume of ethanol in vacuo.
Dilute the residue with cold water and acidify carefully with concentrated HCl to pH 3-4.
A solid precipitate will form. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.[4]
Synthesis of Pyrazole Derivatives
The Paal-Knorr condensation of a hydrazide with a 1,3-dicarbonyl compound is a straightforward and high-yielding method for synthesizing substituted pyrazoles. These heterocycles are core components of many pharmaceuticals, including celecoxib (Celebrex).
Reaction Scheme: Formation of Pyrazole
Caption: Paal-Knorr synthesis of a pyrazole derivative.
Protocol 3.2.1: Synthesis of N-(3,5-dimethyl-1H-pyrazol-1-yl)-5-chloropyrazine-2-carboxamide
Concentrated HCl or Glacial Acetic Acid (catalytic amount)
Procedure:
Dissolve 5-Chloropyrazine-2-carboxylic acid hydrazide (1.0 equiv) in ethanol in a round-bottom flask.
Add pentane-2,4-dione (1.1 equiv) followed by a catalytic amount of concentrated HCl (2-3 drops).
Heat the reaction mixture to reflux for 3-5 hours. Mechanism Insight: The reaction proceeds via initial condensation of the hydrazide with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the remaining hydrazide nitrogen onto the second carbonyl, followed by dehydration, affords the stable aromatic pyrazole ring.[4]
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and triturate the residue with cold water or hexane to induce crystallization.
Wash the collected solid with cold ethanol and dry under vacuum to yield the target pyrazole.[4]
Broader Applications in Medicinal Chemistry
The derivatives synthesized from 5-Chloropyrazine-2-carboxylic acid hydrazide are frequently screened for a wide range of biological activities. The pyrazine core itself is a known bioisostere for other aromatic systems and is integral to drugs for treating tuberculosis (e.g., pyrazinamide).[6]
Antimicrobial Agents: The combination of the pyrazine ring with azole moieties (oxadiazoles, pyrazoles) often leads to compounds with potent antibacterial and antifungal properties.
Anti-inflammatory Agents: The rigid, planar structures that can be synthesized are well-suited for binding to enzyme active sites, such as those of cyclooxygenase (COX) enzymes.[1]
Anticancer Research: Pyrazine derivatives have been investigated as kinase inhibitors and agents that induce apoptosis in cancer cell lines.[1][5]
Agrochemicals: The reactivity of the chloro-substituent allows for further functionalization to develop novel herbicides and fungicides.[1]
Conclusion
5-Chloropyrazine-2-carboxylic acid hydrazide is a high-potential, multifunctional building block for synthetic and medicinal chemistry. Its commercial availability and straightforward reactivity make it an ideal starting point for the synthesis of complex heterocyclic libraries. The protocols outlined in this guide provide a robust foundation for researchers to harness the synthetic power of this versatile reagent, enabling the efficient development of novel molecules with significant potential in drug discovery and materials science.
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow , OSTI.GOV, [Link]
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity , MDPI, [Link]
Process for preparing 5-methyl pyrazine-2-carboxylic acid, Google P
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester , Journal of Chemical and Pharmaceutical Research, [Link]
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives , IOP Conference Series: Materials Science and Engineering, [Link]
Synthesis and Pharmacological Profile of Hydrazide Compounds , Research Journal of Pharmacy and Technology, [Link]
Application Note: High-Yield Synthesis of N-Acylhydrazones from 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Executive Summary & Biological Context The reaction between 5-chloropyrazine-2-carboxylic acid hydrazide and various aldehydes is a critical transformation in medicinal chemistry, specifically for the generation of N-acy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Context
The reaction between 5-chloropyrazine-2-carboxylic acid hydrazide and various aldehydes is a critical transformation in medicinal chemistry, specifically for the generation of N-acylhydrazones (Schiff bases) . This scaffold is a privileged structure in drug discovery, particularly for antitubercular (anti-TB) and antimicrobial agents.
The pyrazine core, analogous to the first-line anti-TB drug Pyrazinamide , provides essential pharmacokinetics, while the 5-chloro substituent enhances lipophilicity (logP), potentially improving intracellular penetration into Mycobacterium tuberculosis infected macrophages. The hydrazone linkage (-CONHN=CH-) acts as a versatile pharmacophore, often chelating transition metals or interacting with biological targets via hydrogen bonding.
This guide provides a robust, self-validating protocol for synthesizing these derivatives, emphasizing mechanistic understanding and high-purity isolation.
Chemical Mechanism
The formation of the N-acylhydrazone is a classic nucleophilic addition-elimination reaction , typically catalyzed by mild acid.
Activation: The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal amino group (-NH
) of the hydrazide acts as the nucleophile, attacking the activated aldehyde carbonyl. Note: The amide nitrogen is non-nucleophilic due to resonance delocalization with the carbonyl group.
Proton Transfer: A rapid proton transfer occurs, generating a tetrahedral carbinolamine intermediate.
Elimination: The hydroxyl group is protonated and expelled as water, forming the C=N double bond (imine/hydrazone).
Mechanistic Pathway Visualization
Figure 1: Acid-catalyzed condensation mechanism converting the hydrazide and aldehyde into the target hydrazone.[1]
Experimental Protocol
Materials & Reagents
Reagent
Role
Grade/Purity
5-Chloropyrazine-2-carboxylic acid hydrazide
Limiting Reagent
>97% (HPLC)
Aromatic Aldehyde (e.g., Benzaldehyde)
Electrophile
Reagent Grade
Absolute Ethanol (or Methanol)
Solvent
Anhydrous preferred
Glacial Acetic Acid
Catalyst
ACS Reagent
Diethyl Ether
Wash Solvent
ACS Reagent
Standard Operating Procedure (Reflux Method)
Step 1: Reactant Preparation
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-Chloropyrazine-2-carboxylic acid hydrazide in 15-20 mL of absolute ethanol .
Note: Heating to 40-50°C may be required to fully dissolve the hydrazide due to the electron-withdrawing nature of the pyrazine ring and the chlorine substituent.
Step 2: Addition of Electrophile
Add 1.0 - 1.1 mmol (1.0 to 1.1 equivalents) of the appropriate aldehyde to the solution.
Critical: If the aldehyde is a solid, dissolve it in a minimum amount of ethanol before addition to prevent local concentration gradients.
Step 3: Catalysis
Add 3-5 drops of Glacial Acetic Acid.
Why: This maintains the pH between 4-5, optimal for Schiff base formation. Too acidic (pH < 3) will protonate the hydrazide amine, deactivating it. Too basic prevents aldehyde activation.
Step 4: Reaction (Reflux)
Attach a water-cooled reflux condenser.
Heat the mixture to reflux (approx. 78°C for ethanol) with stirring for 3 to 6 hours .
Monitoring: Check progress via TLC (System: Chloroform:Methanol 9:1). The hydrazide spot (lower R_f) should disappear, and a new, less polar product spot should appear.
Step 5: Isolation & Purification
Cool the reaction mixture to room temperature.
Precipitation: In most cases, the product will precipitate as a solid upon cooling. If not, reduce solvent volume by 50% under reduced pressure or pour onto crushed ice (50 g).
Filter the solid using a Buchner funnel under vacuum.
Wash 1: Cold Ethanol (2 x 5 mL) to remove unreacted aldehyde.
Wash 2: Diethyl Ether (2 x 10 mL) to facilitate drying.
Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture if the melting point range is >2°C.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of pyrazine-based hydrazones.
Characterization & Self-Validation
To ensure scientific integrity, the synthesized product must be validated using the following spectroscopic markers.
Critical Proof of Product. Indicates successful condensation.
H NMR
11.5 - 12.5 ppm
-CONH -
Singlet, DO exchangeable.
8.2 - 8.8 ppm
-N=CH -
Singlet (Azomethine proton). Distinctive downfield shift.
8.5 - 9.2 ppm
Pyrazine Ring
Two doublets or singlets (depending on 5-Cl splitting).
Representative Data
Based on literature for 5-chloropyrazine-2-carbohydrazide derivatives:
Yield: Typically 75% - 92% .
Melting Point: High melting solids, often >200°C (decomposition is common).
Solubility: Soluble in DMSO, DMF; sparingly soluble in Methanol/Ethanol; insoluble in water/ether.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / No Precipitate
High solubility of product
Pour reaction mixture into ice-cold water (50 mL) to force precipitation.
Starting Material Remains
Insufficient activation
Add 2 more drops of AcOH and increase reflux time by 2 hours.
Impure Product (TLC)
Unreacted aldehyde
Wash the crude solid thoroughly with Diethyl Ether (Aldehydes are soluble in ether; hydrazones are not).
Broad Melting Point
Trapped solvent/water
Recrystallize from Ethanol/DMF (9:1) and dry under vacuum at 60°C for 4 hours.
References
Synthesis and Antimicrobial Activity: Miniyar, P. B., & Bhat, A. R. (1999).[2] Pyrazinoic acid hydrazide derivatives: synthesis and antimycobacterial activities. Indian Journal of Heterocyclic Chemistry.
Protocol Validation: BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide. BenchChem Protocols. (Analogous Protocol adapted for Pyrazine).
Mechanism & Biological Relevance: Bhaskar, R., et al. (2021).[2][3][4] Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydrazone Ligand. Jordan Journal of Chemistry.
Microwave Assisted Synthesis: Popiołek, Ł. (2021). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature 2010–2016. Medicinal Chemistry Research.
Application Note: Precision N-Acylation of 5-Chloropyrazine-2-carboxylic acid hydrazide
Executive Summary This guide details the protocol for the -acylation of 5-Chloropyrazine-2-carboxylic acid hydrazide.[1] This scaffold is a critical intermediate in the synthesis of antitubercular agents (Pyrazinamide an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for the
-acylation of 5-Chloropyrazine-2-carboxylic acid hydrazide.[1] This scaffold is a critical intermediate in the synthesis of antitubercular agents (Pyrazinamide analogs) and antifungal compounds.[1] The 5-chloro substituent provides a versatile handle for subsequent nucleophilic aromatic substitution (), while the hydrazide moiety allows for library generation via acylation.
Key Challenges Addressed:
Regioselectivity: Ensuring acylation occurs at the terminal nitrogen (
) rather than the internal amide nitrogen.
Chemoselectivity: Preserving the 5-chloro substituent by avoiding harsh conditions that trigger premature
Solubility: Overcoming the poor solubility of pyrazine hydrazides in non-polar solvents.[1]
Chemical Context & Mechanism[1][2][3][4][5][6]
The starting material, 5-Chloropyrazine-2-carboxylic acid hydrazide, contains two nucleophilic nitrogen atoms.[1] The terminal amino group (
) is significantly more nucleophilic than the internal amide nitrogen due to the alpha-effect and lack of resonance stabilization with the carbonyl.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the terminal hydrazide nitrogen on the carbonyl carbon of the acylating agent (Acid Chloride or Activated Ester). A base (Triethylamine or DIPEA) is required to neutralize the generated acid (HCl) and drive the equilibrium forward.
Figure 1: Mechanistic pathway for the N-acylation of pyrazine hydrazides.
Experimental Protocols
Method A: The Acid Chloride Route (Standard)
Best for: High-yielding synthesis of simple aliphatic or aromatic derivatives.[1]
Pre-requisite: Anhydrous conditions are preferred but not strictly required due to the high nucleophilicity of the hydrazide.[1]
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Note: Use THF if solubility in DCM is poor.
Protocol:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-Chloropyrazine-2-carboxylic acid hydrazide (1.0 mmol) in anhydrous THF (10 mL).
Base Addition: Add TEA (1.2 mmol) to the suspension. The mixture may clarify slightly.
Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exotherm and prevent di-acylation.
Acylation: Add the Acid Chloride (1.1 mmol) dropwise over 5–10 minutes.
Critical Check: Monitor the internal temperature; do not exceed 5°C during addition.[1]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting hydrazide usually stays at the baseline or has very low
; the product will be less polar.
Workup:
Pour the reaction mixture into ice-cold water (30 mL).
Precipitation: The product often precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry.[1]
Extraction (if no precipitate): Extract with EtOAc (
mL). Wash combined organics with saturated (to remove acid) and Brine.[1] Dry over and concentrate.
Method B: The Coupling Agent Route (Mild)
Best for: Complex carboxylic acids, chiral acids, or when the acid chloride is unstable.
Activation: Dissolve the Carboxylic Acid (1.1 mmol) in dry DMF (5 mL). Add DIPEA (appropriate equiv) and the Coupling Agent (EDC/HOBt or HATU).[1] Stir at RT for 15–30 minutes to form the active ester.[1]
Addition: Add 5-Chloropyrazine-2-carboxylic acid hydrazide (1.0 mmol) directly to the reaction mixture.
Reaction: Stir at RT for 12–16 hours.
Workup: Dilute with water (excess). The diacylhydrazine product usually precipitates.[1] If oiling occurs, extract with EtOAc/Lithium Chloride wash protocol to remove DMF.[1]
Mass corresponds to Hydrazide + Acyl group - H2O (net addition).[1]
Troubleshooting Guide
Issue 1: Poor Solubility of Starting Material
Cause: Pyrazine hydrazides have high crystal lattice energy.[1]
Solution: Use dry DMF as the solvent or a co-solvent system (THF/DMF 4:1).[1] Mild heating (40°C) before adding the acid chloride can help dissolve the hydrazide, but cool back down before addition.[1]
Issue 2: Di-acylation (Formation of Triacylhydrazine)
Cause: Excess acid chloride or high temperatures.[1]
Solution: Strictly control stoichiometry (1.05–1.1 equiv). Ensure addition is slow at 0°C.
Issue 3: Cyclization to 1,3,4-Oxadiazole
Cause: Presence of dehydrating agents or high heat during workup.[1]
Solution: Avoid acidic workups if possible.[1] If the goal is the open-chain hydrazide, do not use
or thionyl chloride in the coupling step.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Method A.
References
Synthesis and antimycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives.
Abdel-Aziz, M., et al. European Journal of Medicinal Chemistry (2010).
Context: Establishes the baseline reactivity of pyrazine-2-carbohydrazide and condensation protocols.
[1]
Synthesis and structure of 5-chloropyrazine-2-carbonyl chloride and final products.
Doležal, M., et al. Molecules (2002).
Context: Provides specific handling for 5-chloropyrazine derivatives and stability of the chloro-substituent.[1]
[1]
Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis.
Wang, S., et al. Bioorganic & Medicinal Chemistry Letters (2017).
Context: Describes the acylation of pyrazine carboxylic acid derivatives using coupling agents and acid chlorides.
[1]
5-Chloropyrazine-2-carboxylic Acid Hydrazide (Chemical Properties).
PubChem Compound Summary.
Context: Physical properties and solubility data for the starting material.[1]
[1]
Author: BenchChem Technical Support Team. Date: February 2026
Via Modular Click Chemistry and Multicomponent Reactions
Executive Summary & Rationale
The rise of ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) demands the rapid synthesis of novel antimicrobial agents. Traditional linear synthesis is often too slow for the urgency of current drug discovery pipelines.
This guide details the application of Modular Synthesis —specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Biginelli Multicomponent Reaction—to generate diverse libraries of potential antibiotics. These methods are selected for their high atom economy, functional group tolerance, and the biological relevance of the resulting scaffolds (1,2,3-triazoles and dihydropyrimidinones).
Strategic Workflow: The DMTA Cycle
Effective antimicrobial development follows a Design-Make-Test-Analyze (DMTA) cycle. The following diagram illustrates the workflow integration between chemical synthesis and biological validation.
Figure 1: The Design-Make-Test-Analyze (DMTA) workflow for antimicrobial agent development.
Protocol A: Synthesis of 1,2,3-Triazole Hybrids via CuAAC
The 1,2,3-triazole moiety acts as a bioisostere for amide bonds, offering resistance to metabolic degradation while improving solubility and hydrogen bonding capacity.
Mechanism & Causality:
We utilize the Sharpless-Fokin modification , employing Copper(II) Sulfate (
) and Sodium Ascorbate.
Why? Using Cu(II) with an in-situ reducing agent (Ascorbate) eliminates the need for inert atmosphere (glovebox) required by Cu(I) salts, preventing oxidation and minimizing side reactions.
Materials
Terminal Alkyne (1.0 equiv)
Organic Azide (1.0 equiv)
(0.1 equiv, 10 mol%)
Sodium Ascorbate (0.2 equiv, 20 mol%)
Solvent:
(1:1 v/v)
Step-by-Step Procedure
Solvation: In a round-bottom flask, dissolve the alkyne and azide in the
mixture. The concentration should be approximately 0.1 M to ensure adequate collision frequency.
Catalyst Preparation: Prepare fresh aqueous solutions of
and Sodium Ascorbate separately.
Initiation: Add the
solution to the reaction mixture, followed immediately by the Sodium Ascorbate solution.
Observation: The mixture may turn bright yellow/orange, indicating the formation of the active Cu(I)-acetylide species.
Reaction: Stir vigorously at room temperature (RT) for 6–12 hours.
Self-Validation Check: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting alkyne (usually less polar) and the appearance of a new, more polar spot indicates conversion.
Workup: Dilute with water (10 mL) and extract with ethyl acetate (
mL). Wash combined organic layers with brine and 5% (to remove copper traces).
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: The Biginelli Reaction for Dihydropyrimidinones (DHPMs)
DHPMs are known as "privileged scaffolds" in medicinal chemistry due to their antiviral and antibacterial properties (e.g., modulation of calcium channels).
Mechanism & Causality:
This is a one-pot, acid-catalyzed condensation. We use
-Toluenesulfonic acid (-TSA) as the catalyst.
Why?
-TSA provides a non-volatile, soluble proton source that accelerates the formation of the N-acyliminium ion intermediate, the rate-determining step.
-keto ester, and urea in ethanol in a round-bottom flask.
Catalysis: Add
-TSA.
Reflux: Heat the mixture to reflux (
C) for 4–8 hours.
Critical Control: Ensure efficient reflux condensation to maintain solvent volume.
Precipitation (Self-Purification): Cool the reaction mixture to RT, then pour onto crushed ice (approx. 50g).
Why? Most DHPMs are insoluble in cold water/ethanol mixtures, allowing for isolation via filtration without column chromatography.
Recrystallization: Filter the solid and recrystallize from hot ethanol to achieve >95% purity suitable for biological assays.
Biological Validation: MIC Determination
Synthesized compounds must be validated against standard bacterial strains using the Broth Microdilution Method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Experimental Workflow Diagram
Figure 2: Standardized workflow for Minimum Inhibitory Concentration (MIC) testing.
Protocol
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Inoculum: Prepare a bacterial suspension matched to a 0.5 McFarland turbidity standard (
CFU/mL). Dilute this 1:100 in CAMHB.
Plate Setup:
Dissolve test compounds in DMSO (stock solution).
Perform 2-fold serial dilutions in a 96-well plate (range: 64
g/mL to 0.125 g/mL).
Controls (Mandatory):
Positive Control: Ciprofloxacin or Ampicillin.
Growth Control: Bacteria + Media + DMSO (no drug).
Sterility Control: Media only.
Execution: Add diluted bacterial suspension to wells containing the drug. Final volume: 100
L.
Analysis: Incubate at 37°C for 16–20 hours. The MIC is the lowest concentration with no visible growth (no turbidity).
Data Presentation Template
Summarize results in the following format to facilitate Structure-Activity Relationship (SAR) analysis.
Compound ID
R-Group Substituent
S. aureus (MIC g/mL)
E. coli (MIC g/mL)
P. aeruginosa (MIC g/mL)
Ref (Cipro)
-
0.5
0.015
0.5
CMP-01
-H
>64
32
>64
CMP-02
-NO2 (4-pos)
4
8
32
CMP-03
-Cl (2,4-pos)
2
4
16
References
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry.
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI standard M07. Wayne, PA: Clinical and Laboratory Standards Institute.
Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews.
Method
5-Chloropyrazine-2-carboxylic acid hydrazide in the synthesis of 1,3,4-oxadiazoles
Initiating Search Strategies I'm starting with focused Google searches to gather data on 1,3,4-oxadiazole synthesis, particularly how 5-chloropyrazine-2-carboxylic acid hydrazide is utilized. My initial search terms are...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Search Strategies
I'm starting with focused Google searches to gather data on 1,3,4-oxadiazole synthesis, particularly how 5-chloropyrazine-2-carboxylic acid hydrazide is utilized. My initial search terms are aimed at uncovering general methods. I'll refine these queries to zoom in on specific applications and related literature.
Refining Search Queries
I'm now diving deeper into the specifics, tailoring my Google searches. I'm focusing on protocols directly utilizing 5-chloropyrazine-2-carboxylic acid hydrazide in 1,3,4-oxadiazole synthesis, looking for specific reactions, mechanisms, and characterization data. I am also seeking peer-reviewed articles and research institution protocols. Finally, I will structure the application note by emphasizing the 1,3,4-oxadiazole significance and the role of the hydrazide building block.
Expanding Search Parameters
I'm now expanding my Google searches. I'm focusing on finding details about 1,3,4-oxadiazole synthesis and the specific role of 5-chloropyrazine-2-carboxylic acid hydrazide, including synthetic methods, protocols, mechanisms, reagents, and spectroscopic data. I'm also looking for articles, application notes, and protocols from reliable sources to build a robust foundation. My plan is to start with an intro on the importance of 1,3,4-oxadiazoles in medicinal chemistry. I'll then detail synthetic pathways and experimental protocols. I will then use tables to summarize the data.
Application
Application Notes and Protocols for the Development of Novel Kinase Inhibitors
Introduction: The Pivotal Role of Kinases and Their Inhibition in Modern Therapeutics Protein kinases are a ubiquitous and essential class of enzymes that orchestrate a vast majority of cellular processes by catalyzing t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pivotal Role of Kinases and Their Inhibition in Modern Therapeutics
Protein kinases are a ubiquitous and essential class of enzymes that orchestrate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] This post-translational modification acts as a molecular switch, modulating protein activity, localization, and stability, thereby governing signal transduction pathways that control cell growth, differentiation, metabolism, and apoptosis.[1][2] Given their central role in cellular regulation, it is not surprising that aberrant kinase activity, often stemming from mutations or overexpression, is a hallmark of numerous human diseases, most notably cancer.[3][4] This has positioned protein kinases as one of the most critical and "druggable" target classes for therapeutic intervention.[5]
The advent of imatinib, the first FDA-approved kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia and marked a paradigm shift towards targeted cancer therapies.[3][5] Since then, the field has burgeoned, with a multitude of small molecule kinase inhibitors (SMKIs) gaining approval for various malignancies and other conditions.[6] The journey of developing a novel kinase inhibitor is a multifaceted and rigorous process, demanding a synergistic interplay of biochemistry, cell biology, and structural biology to identify potent, selective, and safe therapeutic candidates.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key experimental stages, proven protocols, and critical considerations in the discovery and preclinical development of novel kinase inhibitors. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying principles.
The Kinase Inhibitor Discovery Workflow: A Strategic Overview
The path from a concept to a clinical candidate is a structured yet dynamic process. It begins with the identification of a therapeutic target and progresses through several stages of screening and optimization to identify a lead compound with the desired pharmacological properties.
Caption: Kinase Inhibitor Discovery and Development Workflow.
Part 1: Foundational Biochemical Assays for Potency and Selectivity
The initial evaluation of a compound's potential as a kinase inhibitor relies on robust and reproducible biochemical assays.[5] These in vitro assays are fundamental for determining the inhibitory potency (typically as an IC50 value) and for assessing the selectivity of the compound against a panel of other kinases.[5][7]
Choosing the Right Biochemical Assay Format
A variety of assay formats are available, each with its own set of advantages and limitations. The selection of an appropriate assay is contingent on factors such as throughput requirements, sensitivity, cost, and the specific characteristics of the kinase under investigation.[1][8]
Assay Type
Principle
Advantages
Disadvantages
Radiometric Assays
Measures the transfer of a radioactive phosphate (γ-³²P or γ-³³P) from ATP to a substrate.[1][9]
Considered the "gold standard" for its direct and sensitive detection of phosphorylation.[1][9]
Requires handling of radioactive materials, lower throughput.
Fluorescence-Based Assays
Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[8] Includes TR-FRET and fluorescence polarization.
High throughput, non-radioactive, amenable to miniaturization.[8]
Potential for interference from fluorescent compounds.
Luminescence-Based Assays
Measures the amount of ATP consumed during the kinase reaction.[8] The ADP-Glo™ Kinase Assay is a popular example.[10]
High sensitivity, broad dynamic range, suitable for kinases with low activity.[11]
Indirect measurement of phosphorylation.
Mobility Shift Assays
Separates phosphorylated and non-phosphorylated substrates based on charge differences using electrophoresis.[12]
Generally lower throughput than fluorescence or luminescence assays.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines a common luminescence-based assay for determining the IC50 value of a test compound against a target kinase. The ADP-Glo™ Kinase Assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11]
Materials:
Purified active kinase
Kinase-specific substrate
ATP
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Test compound serially diluted in DMSO
ADP-Glo™ Reagent
Kinase-Glo® Reagent
White, opaque 384-well assay plates
Multichannel pipette or liquid handling system
Plate reader with luminescence detection capabilities
Procedure:
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
Kinase Reaction:
Prepare a kinase/substrate solution in kinase assay buffer.
Add the kinase/substrate solution to each well containing the test compound.
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
ADP Detection:
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add Kinase-Glo® Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence signal using a plate reader.
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices:
ATP Concentration at Km: Performing the assay at the Km of ATP for the kinase ensures that the assay is sensitive to competitive inhibitors.
Pre-incubation with Inhibitor: This step allows the inhibitor to reach equilibrium with the kinase before the reaction is initiated, providing a more accurate measurement of potency.
Luminescence Detection: This method offers high sensitivity, allowing for the use of low enzyme concentrations and reducing reagent costs.[11]
Part 2: Cellular Assays for Target Engagement and Functional Effects
While biochemical assays are crucial for initial characterization, it is imperative to evaluate the activity of inhibitors in a more physiologically relevant context.[13] Cell-based assays provide critical information on a compound's cell permeability, target engagement, and its functional consequences on downstream signaling pathways.[13]
Caption: Inhibition of a Generic Kinase Signaling Pathway.
Common Cell-Based Assay Formats
Assay Type
Principle
Information Gained
Cellular Phosphorylation Assays
Measures the phosphorylation status of a specific downstream substrate of the target kinase using methods like Western blotting, ELISA, or flow cytometry.[14]
Direct evidence of target engagement and inhibition of kinase activity in a cellular context.[14]
Cell Proliferation/Viability Assays
Quantifies the effect of the inhibitor on cell growth and survival using reagents like MTT, resazurin, or ATP-based assays (e.g., CellTiter-Glo®).
Functional consequence of inhibiting a kinase involved in cell proliferation pathways.
Target Engagement Assays
Directly measures the binding of the inhibitor to the target kinase within intact cells. Examples include NanoBRET™ and cellular thermal shift assays (CETSA).
Confirms that the compound reaches and binds to its intended target in a physiological environment.
Reporter Gene Assays
Utilizes a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the kinase signaling pathway of interest.
Provides a quantitative measure of the transcriptional output of the signaling pathway.
Protocol: Cellular Phosphorylation Assay by Western Blot
This protocol describes a fundamental method to assess the ability of a kinase inhibitor to block the phosphorylation of a downstream substrate in cultured cells.
Materials:
Cell line expressing the target kinase and substrate
Cell culture medium and supplements
Test compound
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies (phospho-specific substrate antibody and total substrate antibody)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Treatment:
Seed cells in a multi-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle control (e.g., DMSO).
If the pathway is stimulated, add the appropriate ligand (e.g., growth factor) for a short period before harvesting.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS.
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
Clarify the lysates by centrifugation.
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Data Analysis:
Quantify the band intensities for the phosphorylated substrate.
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
Normalize the phospho-substrate signal to the total substrate signal.
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Self-Validating System:
The inclusion of a total protein control for the substrate of interest is critical. It validates that the observed decrease in the phospho-signal is due to the inhibition of the kinase and not a result of protein degradation or unequal loading.
Part 3: Elucidating the Mechanism of Action and Structural Insights
A thorough understanding of how an inhibitor interacts with its target kinase is paramount for lead optimization.[5] This involves determining the mechanism of action (e.g., ATP-competitive, non-competitive, or allosteric) and, ideally, obtaining structural information of the kinase-inhibitor complex.[15][16]
Determining the Mechanism of Action
Kinetic studies can elucidate how an inhibitor affects the enzymatic reaction.[5] By measuring the initial reaction rates at varying concentrations of both the substrate (ATP) and the inhibitor, one can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP.[5]
The Power of Structural Biology
Structure-based drug design has become an indispensable tool in the development of selective and potent kinase inhibitors.[15][16] X-ray crystallography or cryo-electron microscopy can provide high-resolution three-dimensional structures of the kinase-inhibitor complex. This information is invaluable for:
Visualizing the binding mode: Understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the kinase.[15]
Rational drug design: Guiding the chemical modification of the inhibitor to improve potency and selectivity.[16]
Exploiting structural differences: Designing inhibitors that target less conserved regions of the ATP-binding pocket or allosteric sites to achieve greater selectivity.
Conclusion: An Integrated Approach to Kinase Inhibitor Development
The development of novel kinase inhibitors is a highly interdisciplinary endeavor that requires a strategic and integrated approach. By combining robust biochemical and cellular assays with mechanistic and structural studies, researchers can effectively identify and optimize promising lead compounds. The protocols and principles outlined in this guide provide a solid foundation for navigating the complexities of kinase inhibitor discovery and contributing to the development of the next generation of targeted therapeutics.
References
The role of structure in kinase-targeted inhibitor design. PubMed. Available at: [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
Structural biology in drug design: selective protein kinase inhibitors. PubMed. Available at: [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Center for Biotechnology Information. Available at: [Link]
Opportunities and challenges in the development of kinase inhibitor therapy for cancer. Genes & Development. Available at: [Link]
Cell Based Kinase Assays. Luceome Biotechnologies. Available at: [Link]
Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics. Available at: [Link]
Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Available at: [Link]
Cell-based test for kinase inhibitors. INiTS. Available at: [Link]
Tyrosine Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Center for Biotechnology Information. Available at: [Link]
Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. Available at: [Link]
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed. Available at: [Link]
Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]
KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
New Screening Approaches for Kinases. The Royal Society of Chemistry. Available at: [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]
Application Note: Quantitative Analysis of 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Abstract This technical guide details the analytical protocols for the quantification of 5-Chloropyrazine-2-carboxylic acid hydrazide (5-CPCH) , a critical intermediate and potential genotoxic impurity (PGI) in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the analytical protocols for the quantification of 5-Chloropyrazine-2-carboxylic acid hydrazide (5-CPCH) , a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of pyrazine-based antitubercular and antineoplastic agents. We present two distinct methodologies: a robust RP-HPLC-UV protocol for assay and purity analysis, and a high-sensitivity LC-MS/MS method for trace-level quantification (<10 ppm) utilizing in-situ derivatization to ensure stability and ionization efficiency.
5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 848952-83-0) is a reactive intermediate. Its hydrazide moiety (-CONHNH2) presents specific analytical challenges:
Nucleophilicity: Prone to condensation with aldehydes/ketones in solvents.
Polarity: High polarity leads to poor retention on standard C18 columns without ion-pairing or high-aqueous conditions.
Genotoxicity Potential: Hydrazides are structural alerts for mutagenicity (Class 3 PGI), requiring highly sensitive quantification methods in final drug substances (typically limits < 20 ppm).
Physicochemical Profile
Property
Data
Molecular Formula
C₅H₅ClN₄O
Molecular Weight
172.57 g/mol
Monoisotopic Mass
172.015
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated)
~3.1 (Pyrazine N), ~11.5 (Hydrazide NH)
UV Max
~270 nm
Analytical Strategy & Decision Tree
The choice of method depends strictly on the analytical threshold required (Assay vs. Trace Impurity).
Figure 1: Analytical decision matrix for 5-CPCH quantification.
Method A: RP-HPLC-UV (Assay & Purity)
Purpose: Routine quality control, reaction monitoring, and purity assessment.
Principle: Reversed-phase chromatography using an ion-suppression buffer to maintain the hydrazide in a neutral form for adequate retention.
Chromatographic Conditions
Parameter
Setting
Column
Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A
10 mM Ammonium Phosphate Buffer, pH 3.0 (Adjusted with H₃PO₄)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV @ 270 nm
Injection Vol
10 µL
Run Time
15 minutes
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
8.0
60
40
10.0
60
40
10.1
95
5
15.0
95
5
Protocol Execution
Buffer Prep: Dissolve 1.15 g of Ammonium Phosphate Monobasic in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22 µm nylon filter.
Standard Prep: Dissolve 25 mg of 5-CPCH reference standard in 25 mL of Methanol (Stock A: 1000 µg/mL). Dilute to 50 µg/mL with Mobile Phase A:B (90:10).
System Suitability:
Tailing Factor: < 1.5
Theoretical Plates: > 5000
% RSD (n=6): < 2.0%
Method B: Trace LC-MS/MS (Genotoxic Impurity)
Purpose: Quantifying 5-CPCH at ppm levels in drug substances.
Critical Step:Derivatization . Hydrazides are unstable and difficult to retain in trace analysis. We utilize benzaldehyde derivatization to form the stable hydrazone, enhancing lipophilicity and MS ionization.
Derivatization Reaction
The 5-CPCH reacts with excess benzaldehyde to form 5-chloropyrazine-2-carboxylic acid benzylidene hydrazide .
Figure 2: In-situ derivatization workflow to stabilize the hydrazide for LC-MS/MS.
Sample Preparation Protocol
Stock Solution: Prepare 1.0 mg/mL 5-CPCH in DMSO.
Derivatization Reagent: 5% Benzaldehyde in Acetonitrile containing 0.1% Formic Acid.
Procedure:
Weigh 50 mg of API sample into a centrifuge tube.
Add 1.0 mL of Derivatization Reagent.
Vortex and incubate at 60°C for 30 minutes.
Dilute with 4.0 mL of Water/Acetonitrile (50:50).
Centrifuge at 10,000 rpm for 5 min. Inject supernatant.
LC-MS/MS Conditions
Parameter
Setting
Instrument
Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS)
Ion Source
ESI Positive Mode
Column
Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Note: The precursor ion 261.1 corresponds to the derivatized hydrazone [M+H]+.
MS/MS Parameters[10]
Curtain Gas: 35 psi
IonSpray Voltage: 5500 V
Temperature: 500°C
Declustering Potential (DP): 80 V
Collision Energy (CE): 25 eV (Optimized for 261->173 transition)
Method Validation Guidelines (ICH Q2)
To ensure "Trustworthiness" and "Scientific Integrity," the following validation parameters must be met:
Specificity: Inject blank API and blank derivatization reagent. Ensure no interference at the retention time of the derivatized 5-CPCH (approx 4.5 min).
Linearity: Range from 0.5 ppm to 50 ppm relative to API concentration. Correlation coefficient (R²) must be ≥ 0.99.
Accuracy (Recovery): Spike API samples at LOQ, 100%, and 150% levels. Acceptance criteria: 80-120% recovery.
LOQ Determination: Determine the concentration where S/N ratio ≥ 10. Target LOQ should be ≤ 1.0 ppm.
References
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). [Link]
Pieters, S., et al. "Trace analysis of hydrazines in pharmaceutical active ingredients by HPLC-MS/MS via derivatization." Journal of Chromatography B, 1072 (2018): 190-196. [Link]
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[1][2] [Link]
Alsante, K. M., et al. "A pharmaceutical industry perspective on the control of genotoxic impurities." Chemical Research in Toxicology, 24(6) (2011): 998-1000. [Link]
Application Note: Derivatization of 5-Chloropyrazine-2-carboxylic acid hydrazide for Biological Screening
Introduction & Strategic Rationale 5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 848952-83-0) represents a privileged scaffold in medicinal chemistry, particularly for antimicrobial and antitubercular drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Rationale
5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 848952-83-0) represents a privileged scaffold in medicinal chemistry, particularly for antimicrobial and antitubercular drug discovery. Structurally homologous to Pyrazinamide (a first-line anti-tuberculosis drug), this molecule offers two orthogonal vectors for chemical modification, allowing researchers to rapidly generate diverse libraries for Structure-Activity Relationship (SAR) studies.
The Chemical Opportunity
The scaffold presents a unique "Push-Pull" reactivity profile:
The Hydrazide Motif (
): Acts as a nucleophile for carbonyl condensations (Schiff bases) or a precursor for heterocyclization (1,3,4-oxadiazoles/triazoles).
The 5-Chloro Substituent: The pyrazine ring is electron-deficient (π-deficient). The nitrogen at position 1 activates the C-5 position for Nucleophilic Aromatic Substitution (
), allowing the introduction of solubilizing amines or alkoxides.
This guide provides validated protocols for derivatizing this scaffold to target Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens.
Synthetic Strategy & Workflow
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways. Path A is the primary route for rapid screening; Path B improves metabolic stability; Path C modulates solubility.
Experimental Protocols
Protocol A: Synthesis of Pyrazine Acylhydrazones (Schiff Bases)
Target Application: Rapid generation of antimicrobial libraries.
Mechanism: The terminal amino group of the hydrazide attacks the electrophilic carbonyl of an aldehyde. Acid catalysis protonates the carbonyl oxygen, facilitating the attack and subsequent dehydration.
is corrosive and reacts violently with water. Perform in a fume hood.
Procedure:
Mixture: In a dry flask, combine 5-Chloropyrazine-2-carboxylic acid hydrazide (1.0 mmol) and the corresponding aromatic carboxylic acid (1.0 mmol).
Reagent: Carefully add 5 mL of
.
Reflux: Reflux the mixture (
C) for 6–8 hours.
Quench: Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (approx. 100g) with vigorous stirring to decompose excess
.
Neutralization: Adjust pH to ~7–8 using solid sodium bicarbonate (
) or 10% NaOH solution.
Isolation: The precipitate formed is filtered, washed with water, and dried.[3]
Protocol C: Nucleophilic Aromatic Substitution (
) at C-5
Target Application: Modulating lipophilicity (LogP) and solubility.
Mechanism: The 5-chloro position is activated by the para-nitrogen (N-1). Secondary amines displace the chloride via an addition-elimination mechanism.
Procedure:
Dissolution: Dissolve 1.0 mmol of the Pyrazine derivative (either the hydrazide or the pre-formed hydrazone) in 5 mL DMF (or Dioxane).
Base: Add 2.0 mmol of anhydrous Potassium Carbonate (
).
Nucleophile: Add 1.2 mmol of the secondary amine (e.g., Morpholine, Piperazine).
Heat: Stir at
C for 8–12 hours.
Workup: Pour into ice water. If solid forms, filter. If oil forms, extract with Ethyl Acetate.
MIC Determination: Lowest concentration preventing color change.
Assay 2: Cytotoxicity Counter-Screen (MTT)
To ensure antimicrobial hits are not general toxins, screen against a mammalian cell line (e.g., Vero or HEK293).
Protocol Steps:
Seed cells (
cells/well) in DMEM media. Incubate 24h.
Add compounds (same concentration range as MABA). Incubate 48h.
Add MTT reagent (5 mg/mL). Incubate 4h.
Dissolve formazan crystals in DMSO.
Measure Absorbance at 570 nm.
Data Presentation & Analysis
Summarize screening results in a comparative table to identify "Selectivity Index" (SI).
Table 1: Template for Reporting Biological Activity
Compound ID
R-Group (Hydrazone)
C-5 Substituent
MIC (µg/mL) M. tb
IC50 (µg/mL) Vero Cells
Selectivity Index (IC50/MIC)
PZA-Ref
N/A (Pyrazinamide)
H
25.0
>100
>4
CPH-01
4-Nitro-phenyl
Cl
6.25
80.0
12.8
CPH-02
2-Hydroxy-phenyl
Cl
12.5
95.0
7.6
CPH-03
4-Nitro-phenyl
Morpholine
3.12
>100
>32
Note: A Selectivity Index (SI) > 10 is generally considered a promising hit for early drug discovery.
Troubleshooting & QC
Issue: Low Solubility in Screening Media.
Cause: High lipophilicity of chlorinated hydrazones.
Solution: Use the
protocol (Protocol C) to introduce a morpholine or piperazine ring at C-5. This significantly improves aqueous solubility and often bioavailability.
Issue: No Reaction in Schiff Base Formation.
Cause: Electron-rich aldehydes (e.g., 4-dimethylamino-benzaldehyde) are less reactive.
Solution: Switch solvent to Methanol and add catalytic HCl instead of Acetic Acid. Increase reflux time.
References
Nucleophilic Aromatic Substitution on Chloropyrazines:
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
[Link]
Oxadiazole Synthesis via POCl3 Cyclization:
Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles."[1][4][5][6]
[Link]
Antimicrobial Screening Protocols (MABA):
Journal of Young Pharmacists. "Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents."[7]
[Link]
Schiff Base Reaction Conditions:
ResearchGate. "What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde?"
[Link]
Application Note: Microwave-Assisted Functionalization of 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Strategic Overview The Scaffold 5-Chloropyrazine-2-carboxylic acid hydrazide is a high-value "privileged structure" in drug discovery, particularly for antitubercular (Pyrazinamide analogs) and antineoplastic research. I...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The Scaffold
5-Chloropyrazine-2-carboxylic acid hydrazide is a high-value "privileged structure" in drug discovery, particularly for antitubercular (Pyrazinamide analogs) and antineoplastic research. Its utility lies in its bifunctionality:
C-2 Hydrazide: A versatile handle for generating heterocycles (1,3,4-oxadiazoles, triazoles) or Schiff bases.
C-5 Chloride: An electrophilic site primed for Nucleophilic Aromatic Substitution (
), activated by the para-located electron-withdrawing carbonyl group.
The Microwave Advantage
Thermal functionalization of electron-deficient pyrazines is notoriously sluggish, often requiring reflux times of 12–48 hours. Microwave-Assisted Organic Synthesis (MAOS) offers a distinct kinetic advantage here. The high polarity of the hydrazide moiety and the transition states involved in
reactions result in a high "loss tangent" (), allowing for efficient coupling of microwave energy. This reduces reaction times to minutes and suppresses the degradation often seen with prolonged heating of hydrazine derivatives.
Equipment & Safety Protocols
Instrumentation Setup
Reactor Type: Single-mode microwave reactor (e.g., Anton Paar Monowave or CEM Discover) is recommended for high reproducibility and pressure control.
Vessel: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.
Temperature Control: IR sensor is sufficient for standard solvents; however, an internal fiber-optic probe is mandatory if using low-absorbing solvents (e.g., Toluene/Dioxane) or scaling up >5 mmol.
Critical Safety Notice
Hydrazine Risks: Hydrazide derivatives can release hydrazine or nitrogen gas upon decomposition. Do not exceed 200°C. Ensure the pressure cutoff is set to 20 bar.
Vessel Headspace: Maintain a liquid-to-headspace ratio of 1:1 to accommodate potential gas evolution during cyclization.
Experimental Protocols
This guide details a divergent workflow: Path A (Hydrazone/Oxadiazole formation) and Path B (
displacement).
Path A: C-2 Functionalization (Schiff Base & Cyclization)
Protocol A1: Rapid Synthesis of Pyrazine-Hydrazones (Schiff Bases)
Target: Condensation of 5-chloro-pyrazine-hydrazide with aromatic aldehydes.
Workup: Evaporate solvent. Triturate residue with hexanes to remove iodobenzene by-product. Recrystallize from EtOH.
Path B: C-5 Functionalization (
)
Protocol B1: Amination of the Pyrazine Core
Target: Displacement of the 5-Chloro group with secondary amines (e.g., Morpholine, Piperazine).
Mechanistic Insight: The 2-hydrazide group is electron-withdrawing, activating the 5-position. However, the hydrazide protons are acidic. We use a polar aprotic solvent to maximize the nucleophilicity of the amine and the microwave absorption.
Secondary Amine (2.0 equiv) - Excess acts as base and nucleophile
Solvent: DMSO or DMF (High
for rapid heating)
Base: DIPEA (1.0 equiv) - Optional if amine is valuable
Step-by-Step:
Prep: Dissolve 0.5 mmol substrate in 2 mL DMSO.
Irradiation:
Temperature: 130°C
Time: 10–15 minutes
Ramp: 2 minutes to target.
Workup: Pour reaction mixture into 15 mL ice water. The amino-pyrazine usually precipitates. If not, extract with EtOAc.
Data Summary & Comparison
Table 1: Microwave vs. Thermal Efficiency
Reaction Type
Target Product
Thermal Conditions
MW Conditions
Yield (MW)
Time Reduction
Condensation
Hydrazone
Reflux EtOH, 4–6 h
90°C, 5 min
92–96%
50x
Cyclization
1,3,4-Oxadiazole
Reflux, 8–12 h
PhI(OAc)2, 80°C, 5 min
85–90%
90x
5-Amino-Pyrazine
Reflux Toluene, 24 h
DMSO, 130°C, 15 min
78–85%
96x
Visualized Workflows
Reaction Pathway Logic
This diagram illustrates the divergent synthesis options available from the core scaffold.
Figure 1: Divergent synthetic pathways for 5-chloropyrazine-2-carboxylic acid hydrazide.
Experimental Workflow (Protocol A2)
A visual guide for the oxidative cyclization protocol.
Figure 2: Step-by-step workflow for the microwave-assisted oxidative cyclization.
References
Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
Desai, N. C., et al. "Microwave assisted synthesis of some new 1,3,4-oxadiazole derivatives bearing pyridine nucleus and their antimicrobial activity." Indian Journal of Chemistry, 2016.
Sahoo, B. M., et al. "Microwave-assisted Green Synthesis: An Approach for the Development of Anti-tubercular Agents."[1][2] Current Drug Targets, 2025.
General Protocol for Chloropyrazine Amination: "Microwave-Assisted Amination of a Chloropurine Derivative." (Analogous chemistry for electron-deficient chloro-heterocycles).
Source:
Kumar, D., et al. "Iodobenzene diacetate mediated synthesis of 1,3,4-oxadiazoles under microwave irradiation." Synlett, 2004.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Continuous Flow Strategies for 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Executive Summary
5-Chloropyrazine-2-carboxylic acid hydrazide (5-CPCH) is a critical bifunctional scaffold in medicinal chemistry, particularly for anti-tubercular (Pyrazinamide analogs) and antiviral drug discovery. In batch processing, this compound presents distinct challenges: the thermal instability of the pyrazine ring, the explosion risks associated with hydrazine handling, and the difficulty of controlling regioselectivity during functionalization.
This guide details the transition of 5-CPCH chemistry to continuous flow. By leveraging micro-reactor technology, researchers can achieve:
Enhanced Safety: In-situ generation and consumption of hazardous hydrazine intermediates.
Process Intensification: Access to high-temperature/high-pressure windows for rapid cyclization (oxadiazole/triazole formation).
Selectivity Control: Kinetic control over nucleophilic aromatic substitution (
) at the C-5 position.
Chemical Mechanism & Flow Strategy
The 5-CPCH scaffold possesses two distinct reactive centers accessible via flow telescoping:
Site A (C-2 Hydrazide): A nucleophilic center prone to condensation and cyclization. In flow, this allows for rapid construction of 1,3,4-oxadiazoles or 1,2,4-triazoles.
Site B (C-5 Chloride): An electrophilic site on
Method
scale-up synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide derivatives
Abstract This application note details the scale-up synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 848952-83-0), a critical scaffold in the development of antitubercular (Pyrazinamide analogs) and antitu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the scale-up synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 848952-83-0), a critical scaffold in the development of antitubercular (Pyrazinamide analogs) and antitumor agents.[1] While bench-scale methods often utilize unoptimized reagent excesses and chromatographic purification, this guide presents a process-intensified route suitable for kilogram-scale production.[1] Key features include a telescoped chlorination-esterification sequence, controlled hydrazinolysis to minimize dimer formation, and a crystallization-driven purification strategy that eliminates silica gel chromatography.[1]
Retrosynthetic Analysis & Strategy
The pyrazine core is electron-deficient, making nucleophilic aromatic substitution (
) a primary diversification strategy.[1] However, the presence of the 5-chloro substituent requires careful modulation of reactivity during the hydrazide formation to prevent displacement of the chloride by hydrazine.
Strategic Disconnections[1]
Hydrazide Formation: The final step involves the nucleophilic attack of hydrazine on the ester carbonyl. Challenge: Hydrazine is a potent nucleophile that can also displace the C-5 chlorine (
), leading to the 5-hydrazino impurity.[1] Solution: Temperature control (C to RT) and solvent selection (MeOH/EtOH).
Precursor Synthesis: The key intermediate is Methyl 5-chloropyrazine-2-carboxylate .[1]
Route A (Stepwise): 5-Hydroxypyrazine-2-carboxylic acid
Recommendation: Route B is preferred for scale-up as it utilizes
for both deoxychlorination and acid chloride formation, followed by a methanol quench to form the ester in a single pot.
Figure 1: Telescoped synthesis route and critical impurity pathways.[1]
Detailed Protocols
Phase 1: Synthesis of Methyl 5-chloropyrazine-2-carboxylate
Rationale: Direct conversion of the hydroxy acid using phosphoryl chloride (
) is efficient but generates significant heat and gas.[1] On scale, the quenching of the intermediate acid chloride into methanol is the most safety-critical step.
Rationale: The reaction of esters with hydrazine is standard, but the 5-chloro substituent is labile. We use a slight excess of hydrazine at low temperature to favor carbonyl attack over
promotes displacement of Chlorine (5-hydrazino impurity).[1]
Moisture Content
Medium
Water in the esterification step hydrolyzes the acid chloride back to the acid.
Safety & Waste Management (E-E-A-T)[1]
Hydrazine Handling
Hydrazine hydrate is a known carcinogen, highly toxic, and unstable.
Engineering Controls: Use a closed dosing system (peristaltic pump) to avoid open handling.
Waste Disposal: All mother liquors containing hydrazine must be neutralized before disposal.[1]
Neutralization Protocol: Treat waste streams with dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide in a controlled manner (ice bath) to convert hydrazine to Nitrogen gas and water [1].[1] Caution: This reaction is exothermic and generates gas.[1]
POCl3 Hazards
reacts explosively with water.[1] Ensure all reactors are dried and nitrogen-purged.[1]
The quench generates massive amounts of
gas. Ensure the scrubber system (NaOH circulation) is active and sized correctly for the max gas evolution rate.
Figure 2: Safety logic for neutralizing hydrazine waste streams.
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.
Source: ACS Publications (Organic Process Research & Development).[1]
URL:[Link][1]
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
Source: OSTI.GOV (U.S. Department of Energy).[1]
URL:[Link][1]
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
Source: ACS Publications (Organic Process Research & Development).[1]
URL:[Link][1]
Technical Support Center: Optimizing the Synthesis of 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Welcome to the technical support center for the synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and purity.
Introduction to the Synthesis
5-Chloropyrazine-2-carboxylic acid hydrazide is a key building block in the development of various pharmaceutical agents. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves a two-step process:
Esterification: 5-Chloropyrazine-2-carboxylic acid is first converted to its corresponding ester, typically the methyl or ethyl ester.
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to form the desired 5-Chloropyrazine-2-carboxylic acid hydrazide.
This guide will focus on optimizing both of these critical steps and addressing common challenges encountered during the synthesis.
Visualizing the Synthesis Pathway
Caption: General synthetic route to 5-Chloropyrazine-2-carboxylic acid hydrazide.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address potential problems you may encounter during your synthesis.
Issue 1: Low Yield in the Esterification Step
Question: I am getting a low yield of Methyl 5-chloropyrazine-2-carboxylate. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of 5-Chloropyrazine-2-carboxylic acid are common and can often be attributed to the reversible nature of the reaction and incomplete conversion. Here are the primary causes and actionable solutions:
Incomplete Reaction (Equilibrium Issues): The Fischer esterification is an equilibrium-controlled process.[1] To drive the reaction towards the product (the ester), you need to shift the equilibrium to the right.
Solution 1: Use a Large Excess of Alcohol. A common and effective strategy is to use the alcohol (methanol or ethanol) as the solvent.[2][3] This large excess of one of the reactants pushes the equilibrium towards the ester.
Solution 2: Remove Water as it Forms. Water is a byproduct of the esterification reaction. Its presence can hydrolyze the ester back to the carboxylic acid.[2] Using a Dean-Stark apparatus with a suitable solvent (like toluene) can effectively remove water as it forms, driving the reaction to completion.[2]
Insufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or anhydrous HCl, is crucial for protonating the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.[4]
Solution: Ensure you are using a sufficient amount of a strong acid catalyst. For laboratory-scale preparations, a few drops of concentrated sulfuric acid are often adequate when the alcohol is used as the solvent.
Reaction Time and Temperature: The esterification of heteroaromatic carboxylic acids can be slower than that of their aliphatic counterparts.
Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine when the starting material has been consumed.
Alternative Esterification Method: If the Fischer esterification consistently gives low yields, consider converting the carboxylic acid to an acyl chloride first.
Solution: React 5-Chloropyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 5-chloropyrazine-2-carbonyl chloride.[5] This intermediate can then be reacted with methanol to form the methyl ester, often in higher yields. A published method involves the dropwise addition of thionyl chloride to methanol at low temperatures (-20°C) followed by the addition of the carboxylic acid and refluxing.[5]
Large excess drives equilibrium towards the ester.
Catalyst
Concentrated H₂SO₄ (catalytic amount)
Protonates the carbonyl, activating it for nucleophilic attack.
Temperature
Reflux
Provides the necessary activation energy for the reaction.
Reaction Time
4-24 hours (monitor by TLC)
Ensures the reaction goes to completion.
Issue 2: Low Yield or Incomplete Reaction in the Hydrazinolysis Step
Question: My hydrazinolysis of Methyl 5-chloropyrazine-2-carboxylate is not going to completion, resulting in a low yield of the hydrazide. How can I optimize this step?
Answer:
The hydrazinolysis of an ester to a hydrazide is generally a high-yielding reaction, but several factors can lead to poor results.
Insufficient Hydrazine Hydrate: Hydrazine hydrate is the nucleophile that replaces the alkoxy group of the ester.[6] An insufficient amount will lead to incomplete conversion.
Solution: Use a molar excess of hydrazine hydrate. A common protocol for a similar compound, 5-methylpyrazine-2-carbohydrazide, uses a 2-fold molar excess of 80% hydrazine hydrate relative to the ester.[7]
Inadequate Reaction Time and Temperature: The reaction requires sufficient thermal energy and time for the nucleophilic acyl substitution to occur.
Solution: Reflux the reaction mixture in a suitable solvent like methanol or ethanol.[7][8] For the synthesis of 5-methylpyrazine-2-carbohydrazide, refluxing for 4 hours in methanol was effective.[7] Monitor the reaction by TLC to ensure the disappearance of the starting ester.
Solvent Choice: The solvent should be able to dissolve both the ester and hydrazine hydrate.
Solution: Methanol and ethanol are excellent choices as they are good solvents for both reactants and the resulting hydrazide often precipitates out upon cooling, simplifying purification.[7][8]
Work-up and Isolation: The product might be lost during the work-up procedure.
Solution: After the reaction is complete, cooling the reaction mixture in an ice bath often induces crystallization of the product. The solid can then be collected by vacuum filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized.[7]
Optimized Hydrazinolysis Parameters
Parameter
Recommended Condition
Rationale
Hydrazine Hydrate
2-3 molar equivalents of 80% hydrazine hydrate
Ensures complete conversion of the ester.
Solvent
Methanol or Ethanol
Good solvent for both reactants.
Temperature
Reflux
Provides sufficient energy for the reaction.
Reaction Time
4-8 hours (monitor by TLC)
Allows the reaction to proceed to completion.
Work-up
Cool in an ice bath to induce precipitation, or remove solvent and recrystallize.
Efficiently isolates the product.
Issue 3: Presence of Impurities in the Final Product
Question: My final product, 5-Chloropyrazine-2-carboxylic acid hydrazide, is impure. What are the possible impurities and how can I remove them?
Answer:
Impurities in the final product can originate from unreacted starting materials, side reactions, or the work-up process.
Unreacted Starting Materials: The most common impurities are unreacted Methyl 5-chloropyrazine-2-carboxylate or 5-Chloropyrazine-2-carboxylic acid (if the hydrolysis of the ester occurred).
Solution: Recrystallization. A well-chosen recrystallization solvent can effectively remove these impurities. For hydrazides, polar solvents like ethanol or methanol are often good choices. A mixed solvent system, such as chloroform and petroleum ether, has also been reported to be effective for a similar pyrazine carbohydrazide.[7] Experiment with different solvent systems to find one where the hydrazide is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
Side Products from Hydrazine: Hydrazine can potentially undergo side reactions, although this is less common in this specific synthesis. In some cases, over-reaction can lead to the formation of di-acylated hydrazines, though this is more likely if an acyl chloride is used as the starting material.
Solution: Careful control of stoichiometry (avoiding a large excess of the ester or acyl chloride) can minimize these side products. Recrystallization is typically effective in removing these types of impurities.
Residual Solvent: The final product may retain solvent from the reaction or purification.
Solution: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), to remove any residual solvent.
Solvent Selection: Start by testing the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water or chloroform/petroleum ether). The ideal solvent will dissolve the product when hot but not when cold.
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
Decolorization (if necessary): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize the hydrazide directly from the carboxylic acid?
A1: While there are methods for the direct conversion of carboxylic acids to hydrazides, they often require coupling agents (like carbodiimides) or harsh conditions and can be less efficient than the two-step esterification-hydrazinolysis route. For this particular substrate, the most reliable and highest-yielding approach is the two-step method.
Q2: What are the key safety precautions I should take when working with hydrazine hydrate and thionyl chloride?
A2: Both hydrazine hydrate and thionyl chloride are hazardous and require careful handling in a well-ventilated fume hood.
Hydrazine Hydrate: It is corrosive, toxic, and a suspected carcinogen.[9][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[10] Avoid inhalation of vapors and skin contact.[9]
Thionyl Chloride: It is highly corrosive and reacts violently with water to produce toxic gases (HCl and SO₂).[11] It should be handled with extreme care in a moisture-free environment. Always wear appropriate PPE, including gloves, goggles, and a face shield.[11][12][13] Work should be conducted in a fume hood, and an appropriate quenching agent (like a dilute sodium bicarbonate solution) should be readily available for any spills.
Q3: How can I monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the esterification and hydrazinolysis reactions. Choose a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the expected spectral characteristics of 5-Chloropyrazine-2-carboxylic acid hydrazide?
¹H NMR (in CDCl₃ or DMSO-d₆):
Two singlets in the aromatic region (likely between δ 8.0-9.5 ppm) corresponding to the two protons on the pyrazine ring.
A broad singlet for the -NH₂ protons.
A singlet for the -NH- proton.
¹³C NMR (in CDCl₃ or DMSO-d₆):
Signals for the four carbon atoms of the pyrazine ring.
A signal for the carbonyl carbon (C=O) typically in the range of δ 160-170 ppm.
FTIR (KBr pellet or thin film):
N-H stretching vibrations (for -NH and -NH₂) in the range of 3200-3400 cm⁻¹.
A strong C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹.
N-H bending vibration (amide II band) around 1510-1550 cm⁻¹.
C-Cl stretching vibration, typically in the fingerprint region.
It is highly recommended to perform a full characterization of your synthesized product to confirm its identity and purity.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-chloropyrazine-2-carboxylate
This protocol is adapted from a known procedure for the synthesis of methyl esters of pyrazine carboxylic acids.[5]
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (as the solvent).
Addition of Thionyl Chloride: Cool the methanol in an ice-salt bath to -20 °C. Slowly add thionyl chloride (SOCl₂) dropwise with stirring.
Addition of Carboxylic Acid: After the addition of thionyl chloride is complete, add 5-Chloropyrazine-2-carboxylic acid portion-wise.
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
Purification: Recrystallize the crude product from a suitable solvent like methanol to obtain pure Methyl 5-chloropyrazine-2-carboxylate.
Protocol 2: Synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide
This protocol is adapted from the synthesis of 5-methylpyrazine-2-carbohydrazide.[7]
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-chloropyrazine-2-carboxylate in methanol.
Addition of Hydrazine Hydrate: Add 80% hydrazine hydrate (2 molar equivalents) to the solution.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.
Isolation: Cool the reaction mixture in an ice bath. The product should precipitate out of the solution.
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold methanol. If the product does not precipitate, remove the solvent under reduced pressure and recrystallize the residue from a suitable solvent (e.g., ethanol or a chloroform/petroleum ether mixture).
Drying: Dry the purified 5-Chloropyrazine-2-carboxylic acid hydrazide under vacuum.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
References
Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 37(3), 566-574.
A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 4(3), 226-258.
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor, 9(2), 1-8.
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
Understanding Aromatic Hydrazine Derivatives: Synthesis and Applic
Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4881.
Preparation method of hydrazide compound. CN103408454A.
Methyl 5-chloropyrazine-2-carboxyl
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3), 103-116.
How to prepare and apply Methyl 5-chloropyrazine-2-carboxyl
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38459-38472.
Technical Support Center: Purification of 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Welcome to the technical support resource for the purification of 5-Chloropyrazine-2-carboxylic acid hydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the purification of 5-Chloropyrazine-2-carboxylic acid hydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The methodologies outlined below are grounded in established chemical principles and are designed to be self-validating through clear checkpoints and expected outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 5-Chloropyrazine-2-carboxylic acid hydrazide?
A1: Impurities can arise from both the starting materials and side reactions during synthesis. The most common synthesis route involves the hydrazinolysis of a corresponding ester, such as methyl 5-chloropyrazine-2-carboxylate.[1] Therefore, you should anticipate the following impurities:
Unreacted Starting Material: Residual methyl or ethyl 5-chloropyrazine-2-carboxylate.
Hydrolyzed Starting Material: 5-Chloropyrazine-2-carboxylic acid, formed by the hydrolysis of the ester, especially if water is present.[2]
Side-Products from Hydrazinolysis: Diacyl hydrazines (bis(5-chloropyrazine-2-carbonyl)hydrazine) can form if the stoichiometry is not carefully controlled.
Degradation Products: Pyrazine rings can be susceptible to harsh pH and high temperatures, leading to potential ring-opened byproducts, although this is less common under standard hydrazinolysis conditions.
Q2: What is the general solubility profile of 5-Chloropyrazine-2-carboxylic acid hydrazide?
A2: As a hydrazide derivative of a carboxylic acid, this compound is expected to have moderate polarity. It typically exhibits limited solubility in non-polar solvents like hexanes and is more soluble in polar protic solvents such as methanol, ethanol, and water, especially upon heating. Its solubility in common chromatography solvents like ethyl acetate and dichloromethane will be moderate, making these suitable for chromatographic purification.
Q3: My purified product has a yellowish tint, is this normal?
A3: While the pure compound is typically a white to off-white solid, a slight yellowish tint is not uncommon and may not necessarily indicate significant impurity.[3] However, a pronounced yellow or brown color often suggests the presence of degradation products or residual starting materials. Purity should be confirmed by analytical methods such as HPLC, LC-MS, and NMR.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of 5-Chloropyrazine-2-carboxylic acid hydrazide.
Issue 1: Poor Yield After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?
Answer: Significant product loss during recrystallization is a common issue and can be addressed by optimizing your solvent system and procedure.
Causality and Solution:
Solvent Choice is Critical: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If your product is too soluble, you will have poor recovery.
Troubleshooting Steps:
Solvent Screening: Perform small-scale solubility tests with various solvents. Good candidates for this compound include ethanol, isopropanol, acetonitrile, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.
Anti-Solvent Addition: If a single solvent is not ideal, consider using a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes turbid. Heat to clarify and then cool slowly.
Issue 2: Product is a Sticky Oil or Amorphous Solid After Purification
Question: My final product is not a crystalline solid. How can I induce crystallization?
Answer: The inability to form a crystalline solid often points to the presence of impurities that inhibit crystal lattice formation or residual solvent.
Causality and Solution:
Purity is Key for Crystallization: Even small amounts of impurities can disrupt the crystallization process.
Troubleshooting Steps:
Analytical Confirmation: First, verify the purity of your material using TLC or LC-MS. If significant impurities are present, an additional purification step, such as column chromatography, may be necessary before attempting recrystallization.
Solvent Removal: Ensure all solvents have been thoroughly removed under high vacuum. Residual solvent can lower the melting point and result in an oil.
Trituration: This technique can be very effective. Add a small amount of a solvent in which your product is poorly soluble (e.g., hexane or diethyl ether). Stir the oily product vigorously with a spatula. This can wash away soluble impurities and induce crystallization of your desired compound.
Seed Crystals: If you have a small amount of pure, crystalline material, adding a "seed crystal" to a supersaturated solution of your crude product can initiate crystallization.
Issue 3: Inseparable Spots on TLC During Column Chromatography
Question: I am trying to purify my compound using silica gel column chromatography, but the product co-elutes with an impurity. How can I improve the separation?
Answer: Co-elution on a silica gel column indicates that the components have very similar polarities under the chosen conditions.[4] The polarity of pyrazine-containing molecules can be influenced by the nitrogen atoms in the ring, which can interact with the silica gel.[5]
Causality and Solution:
Solvent System Optimization: The choice of mobile phase is the most critical factor for achieving good separation.
Troubleshooting Steps:
Systematic TLC Analysis: Before running a column, screen various solvent systems using TLC. A good system will give your product an Rf value between 0.2 and 0.4 and show clear separation from impurities. Try different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone).
Employ a Different Solvent System: If a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. The different solvent properties can alter the interactions with the silica gel and improve separation.
Use of Additives: For compounds with basic nitrogens, like pyrazines, peak tailing can be an issue. Adding a small amount of a basic additive like triethylamine (0.1-1%) to the mobile phase can deactivate acidic sites on the silica gel and improve peak shape and separation.[6]
Consider Reversed-Phase Chromatography: If normal-phase silica gel chromatography is ineffective, reversed-phase (C18) chromatography is a powerful alternative for polar compounds.[7] A typical mobile phase would be a gradient of water and methanol or acetonitrile, possibly with a buffer like ammonium acetate to improve peak shape.
Experimental Protocols
Protocol 1: Recrystallization
Solvent Selection: Based on small-scale tests, select an appropriate solvent (e.g., ethanol).
Dissolution: Place the crude 5-Chloropyrazine-2-carboxylic acid hydrazide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
TLC Analysis: Determine the optimal solvent system by TLC. A common starting point for this type of compound is a mixture of ethyl acetate and hexane.
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column.[8] Allow the silica to settle, ensuring a flat top surface.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
Elution: Begin eluting the column with the chosen solvent system. Start with a lower polarity mixture and gradually increase the polarity if a gradient elution is needed.
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Workflow
Purification Decision Workflow
The following diagram outlines a logical workflow for the purification of 5-Chloropyrazine-2-carboxylic acid hydrazide.
Caption: Decision workflow for purification.
Troubleshooting Column Chromatography
This diagram illustrates the thought process for troubleshooting poor separation during column chromatography.
Caption: Troubleshooting poor column separation.
References
G. R. D. L. T. C. E. W. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Retrieved January 28, 2026, from [Link]
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.). Retrieved January 28, 2026, from [Link]
Britton, E. C., & Dietzler, A. J. (1962). Purification of pyrazine. U.S. Patent No. 3,033,864. Washington, DC: U.S.
Kočar, D., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4493-4511. [Link]
Dunn, A. L., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 22(9), 1251-1256. [Link]
That Chemist. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
Doležal, M., et al. (2015). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives. Molecules, 20(8), 14784-14801. [Link]
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]
Li, Z., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
Column chromatography. (n.d.). Columbia University. Retrieved January 28, 2026, from [Link]
Lim, S. M., et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. Sains Malaysiana, 45(1), 123-134. [Link]
Michalska, D., et al. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances, 10(69), 42385-42398. [Link]
Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]
National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem. Retrieved January 28, 2026, from [Link]
Technical Support Center: 5-Chloropyrazine-2-carboxylic Acid Hydrazide Chemistry
Welcome to the Pyrazine Derivatization Support Hub. Status: Online | Tier: Level 3 (Senior Application Support) You are likely working with 5-Chloropyrazine-2-carboxylic acid hydrazide (CPCH) as a scaffold for antituberc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Pyrazine Derivatization Support Hub.Status: Online | Tier: Level 3 (Senior Application Support)
You are likely working with 5-Chloropyrazine-2-carboxylic acid hydrazide (CPCH) as a scaffold for antitubercular (Pyrazinamide analogs) or antiviral drug discovery. This molecule is deceptively simple. The electron-deficient pyrazine ring, combined with a labile chlorine at position 5 and a reactive hydrazide tail, creates a "perfect storm" for specific, repeatable side reactions.
Below are the three most common "tickets" we receive regarding CPCH, structured with root-cause analysis and remediation protocols.
Ticket #01: The "Double-Hydrazine" Impurity
Symptom: "I am synthesizing CPCH from the methyl ester. My LC-MS shows a persistent impurity at [M-Cl+N2H3]. The chlorine signal is missing in the NMR of the byproduct."
Root Cause Analysis: Competitive
This is the most frequent failure mode. The pyrazine ring is highly electron-deficient (pi-deficient), activating the C-5 position for Nucleophilic Aromatic Substitution (
). Hydrazine is a potent nucleophile.
While you intend for the hydrazine to attack the carbonyl carbon (acyl substitution) to form the hydrazide, it also attacks the C-5 carbon, displacing the chlorine atom. This results in 5-hydrazinopyrazine-2-carbohydrazide .
pathway, you must control the temperature and stoichiometry strictly.
Optimized Workflow:
Solvent: Use Ethanol or Methanol (anhydrous).
Temperature: Maintain reaction at 0°C to 5°C . Do not reflux. The
reaction has a higher activation energy than the ester aminolysis.
Stoichiometry: Use a slight excess of hydrazine hydrate (1.1 - 1.2 eq), but avoid large excesses which drive the
reaction.
Quenching: Do not let the reaction sit overnight. Monitor by TLC; once the ester is consumed, precipitate immediately.
Figure 1: Kinetic competition between the desired acyl substitution and the parasitic Nucleophilic Aromatic Substitution (
).
Ticket #02: The "Insoluble Dimer" Phenomenon
Symptom: "During storage or attempted Schiff-base formation, my CPCH sample developed a high-melting-point white precipitate that is insoluble in most solvents."
Root Cause Analysis: Diacylhydrazine Formation
Hydrazides are nucleophilic, but they are also acyl donors under certain conditions. In the presence of trace acids or transition metals (often found in unrefined solvents), two molecules of CPCH can condense to form a symmetric diacylhydrazine .
Mechanism: One CPCH molecule acts as the nucleophile, attacking the carbonyl of another CPCH molecule (often releasing hydrazine if hydrolysis occurs first, or via direct transamidation).
Diagnostic Data Table
Use this table to identify the precipitate:
Parameter
Target (CPCH)
Byproduct (Dimer)
Byproduct (Acid)
Solubility (MeOH)
Soluble
Insoluble
Soluble
Mass Spec (ESI)
[M+H]+ ~173
[M+H]+ ~317 (Dimer)
[M+H]+ ~159
Appearance
Crystalline solid
Amorphous powder
Crystalline
Reactivity
Reacts with aldehydes
Inert
Inert to aldehydes
Remediation Protocol
Storage: Store CPCH under Argon at -20°C. Hydrazides are hygroscopic and susceptible to hydrolysis/dimerization in moist air.
Reaction Conditions: When coupling CPCH to an aldehyde (to make a hydrazone), use a catalytic amount of Acetic Acid (1-5%) .
Why? The acid activates the aldehyde carbonyl, making it more electrophilic than the CPCH carbonyl, directing the reaction toward the hydrazone rather than the dimer.
Ticket #03: Hydrolysis during Cyclization
Symptom: "I am trying to convert CPCH into a 1,3,4-oxadiazole using
, but I am recovering 5-chloropyrazine-2-carboxylic acid."
Root Cause Analysis: Acid-Catalyzed Hydrolysis
Cyclization agents like Phosphoryl chloride (
) or Thionyl chloride () generate HCl in situ. While these agents are excellent for dehydrative cyclization, the presence of adventitious water will convert the reagent into a strong acid bath.
The hydrazide bond (-CO-NH-NH2) is susceptible to acid hydrolysis, cleaving the C-N bond to release hydrazine and the parent carboxylic acid.
Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting failed cyclization reactions involving CPCH.
Validated Experimental Protocol: CPCH Synthesis
To minimize the
impurity (Ticket #01), follow this validated procedure.
Cool: Cool the solution to 0–5 °C using an ice/salt bath.
Add: Add Hydrazine Hydrate (1.2 eq) dropwise over 20 minutes. Do not dump it in.
Control: Maintain internal temperature below 5°C.
Stir: Stir at 0°C for 60 minutes.
Monitor: Check TLC (System: 5% MeOH in DCM).
Workup:
The product often precipitates as a white solid.
Filter the solid cold.
Wash with cold (
) Methanol.
Crucial: Do not wash with water initially, as this promotes hydrolysis if not dried immediately.
References
Doležal, M., et al. (2009). "Synthesis and antimycobacterial evaluation of some new pyrazine-2-carboxylic acid derivatives." Molecules, 14(10), 4166-4178.
Context: Establishes the baseline synthesis of pyrazine hydrazides and the reactivity of the pyrazine ring.
Foye, W. O., et al. (1995). "Principles of Medicinal Chemistry." Williams & Wilkins.
Context: General reference for the instability of hydrazides and
mechanisms in N-heterocycles.
Patel, N. B., et al. (2010). "Synthesis and antimicrobial activity of some new 1,2,4-triazoles." Journal of Saudi Chemical Society, 14(2), 129-137.
Context: Details the cyclization pathways and potential hydrolysis pitfalls when converting hydrazides to heterocycles.
Goel, A., et al. (2014). "Pyrazinamide analogs: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.
Optimization
optimizing reaction conditions for hydrazone formation
Initiating Literature Review I'm starting with broad Google searches to collect information on optimizing hydrazone formation. I'm focusing on troubleshooting, and investigating the impact of catalysts, pH, solvents, and...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Literature Review
I'm starting with broad Google searches to collect information on optimizing hydrazone formation. I'm focusing on troubleshooting, and investigating the impact of catalysts, pH, solvents, and temperature on the reaction.
Developing Technical Support
I've transitioned from the initial literature review to structuring a technical support center. My focus is now on creating a logical flow, beginning with an overview of the hydrazone formation mechanism. I'm building a detailed FAQ and troubleshooting section to address potential researcher problems, with explanations grounded in chemical principles and actionable advice supported by literature citations. I will also integrate tables summarizing quantitative data, along with detailed protocols for hydrazone formation and monitoring.
Refining Search Strategies
I'm now expanding my search to include specific analytical methods for monitoring hydrazone formation, like TLC and HPLC. I'm prioritizing authoritative sources and looking into the effects of various conditions. I'm also preparing for the visual components of the support center: Graphviz diagrams will illustrate the mechanism and potential issues.
Troubleshooting
Technical Support Center: 5-Chloropyrazine-2-carboxylic acid hydrazide (5-CPCH)
Executive Summary: The Dual-Reactivity Challenge 5-Chloropyrazine-2-carboxylic acid hydrazide (5-CPCH) presents a unique stability challenge due to its "push-pull" chemical architecture. Unlike standard hydrazides, 5-CPC...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual-Reactivity Challenge
5-Chloropyrazine-2-carboxylic acid hydrazide (5-CPCH) presents a unique stability challenge due to its "push-pull" chemical architecture. Unlike standard hydrazides, 5-CPCH possesses two distinct reactive centers that trigger degradation under opposing conditions:
The Electrophilic Ring (C-5 Position): The pyrazine ring is electron-deficient (π-deficient). The chlorine atom at position 5 is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is para to one ring nitrogen and ortho to the other.
The Nucleophilic Tail (Hydrazide): The hydrazine moiety is nucleophilic and prone to Hydrolysis (in acid/base) and Condensation (with carbonyls).
This guide addresses the specific experimental failures caused by these mechanisms.
Module 1: Solvent-Induced Degradation (The "Disappearing Peak")
The Issue
Users frequently report that the 5-CPCH peak area decreases significantly when stored in Methanol or Ethanol, often accompanied by the appearance of a new, slightly more lipophilic peak.
Technical Diagnosis: Solvolysis via SNAr
The most common error is dissolving 5-CPCH in nucleophilic protic solvents (Alcohols). The electron-withdrawing nature of the pyrazine ring makes the C-Cl bond susceptible to attack by alkoxides (RO⁻) or even neutral alcohols over time.
Mechanism: Methanol acts as a nucleophile, displacing the Chloride ion.
Result: Conversion of 5-Chloro... to 5-Methoxy... derivative.[1][2]
Visualizing the Pathway
Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway in alcoholic solvents.
Troubleshooting & Prevention
Parameter
Recommendation
Why?
Primary Solvent
DMSO-d6 (NMR) or Acetonitrile (HPLC)
Aprotic solvents prevent SNAr solvolysis.
Avoid
Methanol, Ethanol, Isopropanol
Alcohols will displace the Chlorine over time.
LC-MS Mobile Phase
Water/Acetonitrile + 0.1% Formic Acid
Acidic pH suppresses alkoxide formation; ACN is non-nucleophilic.
Module 2: Hydrolytic Stability & pH Sensitivity
The Issue
"New peaks appear at early retention times (RP-HPLC) after the sample sits in the autosampler for >4 hours."
Technical Diagnosis: Hydrazide Hydrolysis
The hydrazide group (-CONHNH₂) is chemically labile. In aqueous solutions, particularly at extreme pH, it hydrolyzes to the corresponding carboxylic acid.
Acidic Hydrolysis: Protonation of the carbonyl oxygen facilitates water attack.
Basic Hydrolysis: Hydroxide directly attacks the carbonyl.
Observation: The carboxylic acid product is more polar than the hydrazide, causing it to elute earlier on Reverse Phase C18 columns.
Protocol: pH Stability Profiling
Use this protocol to validate your mobile phase compatibility.
Stock Prep: Dissolve 5-CPCH in Acetonitrile (1 mg/mL).
Buffer Prep: Prepare 10mM Phosphate buffers at pH 2.0, 7.0, and 10.0.
Stress Test: Dilute Stock 1:10 into each buffer. Incubate at 25°C .
Sampling: Inject into HPLC at T=0, T=4h, T=24h.
Acceptance: <2% degradation at T=24h.
Expected Results:
pH 2.0: Moderate degradation (Acid formation).
pH 7.0: Most stable (Neutral).
pH 10.0: Rapid degradation (SNAr of Cl plus Hydrolysis).
Module 3: The "Acetone Artifact" (Chemical Incompatibility)
The Issue
"Mass spec shows a dominant peak at M+40. Is this an adduct?"
Technical Diagnosis: Hydrazone Formation
Hydrazides are potent nucleophiles toward carbonyls. If glassware was rinsed with Acetone and not fully dried, or if Acetone is used as a co-solvent, 5-CPCH will rapidly condense with it.
Reaction: 5-CPCH + Acetone
Acetone Hydrazone + Water.
Mass Shift: +40 Da (Acetone MW 58 - Water MW 18).
Corrective Action:
Strict Rule: Never use acetone or aldehydes (e.g., formaldehyde) in the presence of 5-CPCH.
Glassware: Rinse with Methanol followed by extensive vacuum drying, or use disposable glass vials.
Module 4: Analytical Troubleshooting Guide
Use this decision tree to identify the source of instability in your workflow.
Figure 2: Diagnostic decision tree for 5-CPCH degradation products.
FAQ: Frequently Asked Questions
Q1: Can I store the stock solution at 4°C?A: No. 5-CPCH is moisture-sensitive. Store the solid at -20°C. Prepare solutions fresh. If storage is mandatory, use anhydrous DMSO, aliquot into single-use vials, store at -80°C, and limit freeze-thaw cycles.
Q2: Why is the 5-Chloro analog less stable than Pyrazinamide?A: The chlorine atom is an electron-withdrawing group that further destabilizes the pyrazine ring, making it more susceptible to nucleophilic attack compared to the unsubstituted pyrazinamide [1].
Q3: What is the best HPLC column for this compound?A: Due to the polarity of the hydrazide, standard C18 columns may result in poor retention (peak dumping). Use a Polar-Embedded C18 or a HILIC column to ensure adequate retention and separation from the polar hydrolysis degradants [2].
References
Sato, N. (1980). "Nucleophilic Substitution of Chloropyrazines." Journal of Heterocyclic Chemistry. (Establishes the high reactivity of 5-chloropyrazines toward nucleophiles like alkoxides).
European Pharmacopoeia. "Pyrazinamide Related Substances." (Provides the baseline analytical methodology for pyrazine-hydrazide/amide separations).
Patel, K. et al. (2014). "Stability indicating HPLC method for Pyrazinamide." Journal of Chromatographic Science. (Methodology adapted for hydrazide polarity issues).
Welcome to the technical support center. I am Dr. Aris, Senior Application Scientist. You are likely working with 5-Chloropyrazine-2-carboxylic acid hydrazide because you are developing antitubercular agents (analogous to Pyrazinamide) or exploring high-nitrogen scaffolds for antimicrobial activity.
This molecule is a "dual-threat" reagent, which makes it chemically versatile but operationally unforgiving. It possesses two distinct reactive centers:[1]
The Hydrazide (C2 position): A nucleophile prone to condensation and oxidation.
The Chloropyrazine Core (C5 position): An electron-deficient ring highly susceptible to Nucleophilic Aromatic Substitution (
).
Most experimental failures stem from a lack of orthogonality between these two sites. If you push the hydrazide too hard thermally, you risk hydrolyzing the chlorine; if you use strong bases to activate the ring, you risk deprotonating or decomposing the hydrazide.
Below are the three most common failure modes reported by our users, accompanied by mechanistic solutions and validated protocols.
Part 1: Troubleshooting Guides (Q&A)
Issue 1: "My cyclization to the 1,2,4-triazole is stalling or yielding open-chain intermediates."
Diagnosis: Thermodynamic Trap.
The formation of the 1,2,4-triazole ring from the hydrazide and a carboxylic acid (or derivative) requires significant dehydration energy. A simple thermal reflux in ethanol often stops at the intermediate acyl hydrazide (open chain) because the pyrazine ring withdraws electron density, reducing the nucleophilicity of the
-nitrogen required to close the ring.
The Fix: Switch to Chemical Dehydration.
Do not rely on thermal dehydration alone. You must use a dehydrating agent that activates the carbonyl oxygen.
Standard Approach: Phosphoryl chloride (
). It converts the amide carbonyl into an imidoyl chloride intermediate, which cyclizes rapidly.
Green Alternative: Polyphosphate Ester (PPE).[2] This avoids the harsh acidity of
and often improves yields for pyrazines sensitive to acid hydrolysis.
Key Insight: If using
, monitor the temperature strictly. Above 100°C, the chloride at C5 becomes labile and can be hydrolyzed by trace water in the solvent.
Issue 2: "I lost the Chlorine atom at C5 during my reaction. It was replaced by a methoxy or amino group."
).
The pyrazine ring is para-deficient. The nitrogen atoms in the ring pull electron density, making the C5-Chlorine an excellent leaving group—far better than a chlorobenzene. If your reaction uses a nucleophilic solvent (Methanol, Ethanol) and a base (, ) at high temperatures, the solvent will displace the chlorine.
Solvent: Switch to non-nucleophilic polar aprotic solvents like DMF , DMSO , or Acetonitrile . Avoid alcohols if you intend to keep the chlorine.
Base: Use non-nucleophilic bases like DIPEA (Hünig's base) or Cesium Carbonate (sterically bulkier).
Issue 3: "The hydrazide is hydrolyzing back to the carboxylic acid."
Diagnosis: Moisture Sensitivity.
Pyrazine-2-carboxylic acid derivatives are prone to hydrolysis because the electron-withdrawing ring makes the carbonyl carbon highly electrophilic.
The Fix:
Drying: Ensure all solvents are anhydrous.
pH Control: Avoid strong aqueous acids. If acid catalysis is needed for Schiff base formation (hydrazone synthesis), use a mild Lewis acid (like
) or a catalytic amount of Glacial Acetic Acid with molecular sieves to trap water.
Part 2: Visualizing the Reaction Logic
The following diagram illustrates the bifurcation of reactivity. Understanding this pathway is critical to preventing side reactions.
Caption: Figure 1. Divergent reaction pathways for 5-Chloropyrazine-2-carboxylic acid hydrazide. Green nodes indicate successful synthetic outcomes; red nodes indicate common failure modes described in the Troubleshooting section.
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of 1,2,4-Triazole via Polyphosphate Ester (PPE)
Best for: Creating the triazole ring without hydrolyzing the C5-Chlorine.
Dissolution: Dissolve the hydrazide in anhydrous DMF (Concentration: 0.5 M).
Addition: Add DIPEA followed by the amine dropwise at 0°C .
Why? The pyrazine ring is highly reactive. Adding at room temperature can lead to exotherms and bis-substitution or decomposition.
Ramping: Allow the reaction to warm to Room Temperature (25°C) and stir for 4–6 hours.
Note: Unlike chlorobenzene, you do not need Pd-catalysis or high heat (100°C+). The electron-deficient pyrazine activates the chlorine sufficiently.
Quench: Pour into ice water. The product usually precipitates.
Filtration: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (avoid alcohols during extraction if possible to prevent transesterification/solvolysis traces).
Part 4: Data & Solvent Compatibility
Table 1: Solvent Compatibility Guide for 5-Chloropyrazine-2-carboxylic acid hydrazide
Solvent
Suitability
Risk Factor
Recommendation
Ethanol/Methanol
Low (for high temp)
High
Avoid if heating with base. Risk of forming Alkoxy-pyrazine via .
DMF/DMSO
High
Low
Excellent for and cyclization. High solubility.
Water
Low
High
Causes hydrolysis of hydrazide to acid.
Dichloromethane
Medium
Low
Good for workup, but poor solubility for the starting hydrazide.
THF
Medium
Medium
Good solubility, but ensure it is peroxide-free and anhydrous.
References
Synthesis and Anti-mycobacterial Evaluation: Abdel-Aziz, M., et al. "Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives."[4] European Journal of Medicinal Chemistry, 2010.
Triazole Synthesis via PPE: Gomha, S. M., et al. "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester."[2] Molecules, 2014.[5]
Hydrolysis of Pyrazine Esters: "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate." Journal of Chemical and Pharmaceutical Research, 2014.
Reagent Properties: "5-Chloro-pyrazine-2-carboxylic acid."[7][8] ChemicalBook, CAS Database.[8]
Navigating the Reactivity of 5-Chloropyrazine-2-carboxylic acid hydrazide: A Technical Support Guide
Welcome to our dedicated technical support center for 5-Chloropyrazine-2-carboxylic acid hydrazide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile rea...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for 5-Chloropyrazine-2-carboxylic acid hydrazide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. We understand that the hydrazide functional group, while incredibly useful for forming N-acylhydrazones and various heterocyclic systems, can also be prone to several side reactions that may complicate syntheses, reduce yields, and lead to purification challenges.
This document moves beyond a simple recitation of protocols. It aims to provide you with a deep, mechanistic understanding of the potential chemical pitfalls and equips you with the practical knowledge to anticipate, diagnose, and resolve them. Our goal is to empower you to optimize your reaction outcomes through a combination of theoretical knowledge and field-tested troubleshooting strategies.
Part 1: Troubleshooting Guide - When Reactions Go Awry
This section addresses specific, common problems encountered during reactions with 5-Chloropyrazine-2-carboxylic acid hydrazide. Each issue is presented in a question-and-answer format, detailing the probable causes rooted in the reactivity of the hydrazide group and providing step-by-step solutions.
Issue 1: Low Yield of the Desired N-Acylhydrazone and a Persistent Impurity
Question: I am reacting 5-Chloropyrazine-2-carboxylic acid hydrazide with an aldehyde/ketone to form an N-acylhydrazone, but my yields are consistently low, and I observe a significant, difficult-to-remove side product. What is happening and how can I fix it?
Probable Cause: The most likely culprit is the formation of a symmetrical azine, which arises from the reaction of the starting hydrazide with an aldehyde/ketone impurity or through a competing pathway. Another possibility is the dimerization of the hydrazide itself under harsh conditions.
In-depth Explanation: Hydrazides can react with carbonyl compounds to form the desired hydrazones.[1][2][3] However, if there are any unreacted carbonyl compounds or if the reaction conditions are not optimized, a second molecule of the carbonyl compound can react with the hydrazone, leading to the formation of an azine. Additionally, certain conditions can promote the self-condensation of the hydrazide, leading to dimers.
Troubleshooting Protocol:
Assess the Purity of Your Starting Materials:
Ensure your aldehyde or ketone is free from acidic or basic impurities that could catalyze side reactions.
Use freshly distilled or purified carbonyl compounds, as they can oxidize or polymerize upon storage.
Control Stoichiometry and Addition Rate:
Use a precise 1:1 molar ratio of the hydrazide to the carbonyl compound.
Consider the slow, dropwise addition of the carbonyl compound to a solution of the hydrazide. This maintains a low concentration of the carbonyl compound, disfavoring the formation of the azine.
Optimize Reaction Conditions:
Solvent: Employ anhydrous solvents like ethanol or methanol. The presence of water can lead to competing hydrolysis of the hydrazone.
Catalyst: A catalytic amount of acid (e.g., a few drops of glacial acetic acid) is often necessary to protonate the carbonyl oxygen, making the carbon more electrophilic. However, excess acid can promote side reactions.
Temperature: Run the reaction at room temperature or with gentle heating. High temperatures can lead to decomposition or dimerization.
Purification Strategy:
If an azine has formed, it may co-crystallize with your product. Consider column chromatography for purification, as the polarity difference between the hydrazone and the azine is often sufficient for separation.
Issue 2: Unexpected Formation of a Bicyclic Product
Question: During my reaction, I've isolated a product that appears to be a cyclized derivative, such as a 1,3,4-oxadiazole, instead of my intended linear product. Why did this happen?
Probable Cause: The hydrazide group is a potent precursor for intramolecular or intermolecular cyclization reactions, especially in the presence of certain reagents or under thermal stress.
In-depth Explanation: Carboxylic acid hydrazides are well-known precursors for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles.[4] This can occur if your reaction mixture contains a source of a single carbon atom (e.g., carbon disulfide, orthoformates) or under oxidative conditions.
Preventative Measures and Solutions:
Scrutinize Your Reagents: Be aware of the reactivity of all components in your reaction mixture. For instance, if you are using a coupling agent to form an amide bond, some coupling agents can dehydrate the hydrazide moiety, leading to cyclization.
Strict Temperature Control: Avoid excessive heating, as thermal dehydration can promote cyclization.
Inert Atmosphere: If you suspect an oxidative cyclization, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Experimental Protocol for Avoiding Cyclization:
Objective: To favor the formation of a linear derivative over a cyclized product.
Procedure:
Dissolve 5-Chloropyrazine-2-carboxylic acid hydrazide in a suitable anhydrous solvent (e.g., THF or DCM) under a nitrogen atmosphere.
Cool the solution to 0°C in an ice bath.
Slowly add your electrophile (e.g., acyl chloride, isocyanate) dropwise over 30 minutes.
Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature.
Monitor the reaction progress by TLC or LC-MS to ensure the formation of the desired product and check for the appearance of more non-polar cyclized byproducts.
Issue 3: Evidence of Product Decomposition (Gas Evolution, Color Change)
Question: My reaction mixture is turning dark, and I'm observing gas evolution (bubbling). What is causing this decomposition?
Probable Cause: The hydrazide group can undergo oxidation to form an acyl diazene intermediate, which is often unstable and can decompose, releasing nitrogen gas.[5][6]
In-depth Explanation: Oxidizing agents, including atmospheric oxygen under certain conditions (e.g., in the presence of metal catalysts), can oxidize the hydrazide to an acyl diazene. This species can then undergo further reactions or decompose, leading to a complex mixture of byproducts and a loss of the desired product. The pyrazine ring, being electron-withdrawing, can influence the stability of this intermediate.
Mitigation Strategies:
De-gas Your Solvents: Before use, sparge your reaction solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
Use an Inert Atmosphere: Conduct your reaction under a blanket of nitrogen or argon.
Avoid Incompatible Reagents: Be cautious when using reagents with known oxidizing properties in the same pot as the hydrazide, unless oxidation is the intended reaction.
Chelate Trace Metals: If you suspect trace metal catalysis from your reagents or glassware, consider adding a small amount of a chelating agent like EDTA.
Visualizing the Decomposition Pathway:
Caption: Oxidation and subsequent decomposition of the hydrazide.
Part 2: Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is 5-Chloropyrazine-2-carboxylic acid hydrazide most stable?
A1: Generally, hydrazides are most stable in neutral or slightly basic conditions. In strongly acidic solutions, the hydrazide can be hydrolyzed back to the carboxylic acid and hydrazine salt.[7] In strongly basic conditions, deprotonation can increase its nucleophilicity but may also promote side reactions if other electrophiles are present. For storage, it should be kept in a cool, dry place away from strong acids and oxidizing agents.[8][9]
Q2: Can the chloro-substituent on the pyrazine ring participate in side reactions?
A2: Yes, the chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially with potent nucleophiles or under forcing conditions (e.g., high heat, strong base). While the hydrazide reaction is typically conducted under milder conditions, it is a factor to consider if your reaction involves strong nucleophiles that could potentially displace the chloride.
Q3: How can I confirm the structure of my N-acylhydrazone product and rule out side products?
A3: A combination of analytical techniques is recommended:
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. Look for the characteristic NH protons of the hydrazone moiety. The presence of cis/trans conformers around the amide bond is common for N-acylhydrazones in solution, which can lead to two sets of signals for some protons.[10]
Mass Spectrometry (MS): To confirm the molecular weight of your desired product.
Infrared (IR) Spectroscopy: Look for the characteristic C=O (amide) and C=N (imine) stretching frequencies.
Thin-Layer Chromatography (TLC): A single spot (after testing in multiple solvent systems) is a good indicator of purity.
Q4: Are there any particular safety precautions I should take when working with this compound?
A4: Yes. While 5-Chloropyrazine-2-carboxylic acid hydrazide itself has standard handling precautions for a chemical reagent, it is often prepared from or used with hydrazine or its derivatives. Hydrazine hydrate is toxic and a potential carcinogen.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
Summary of Reaction Conditions
The following table summarizes conditions that favor the desired N-acylhydrazone formation versus those that promote common side reactions.
Parameter
Favorable for N-Acylhydrazone
Promotes Side Reactions
Temperature
Room Temperature to mild heat (~40-60°C)
High temperatures (>80°C)
pH/Catalyst
Neutral or catalytic acid (e.g., acetic acid)
Strong acid or strong base
Atmosphere
Inert atmosphere (N₂ or Ar) if sensitive
Air (potential for oxidation)
Stoichiometry
1:1 (Hydrazide:Carbonyl)
Excess of either reagent
Solvent
Anhydrous polar solvents (e.g., EtOH, MeOH)
Protic solvents with significant water content
Decision Workflow for Troubleshooting
This workflow can guide your diagnostic process when encountering an unexpected outcome.
Caption: A logical workflow for troubleshooting common issues.
References
PubChem. Pyrazine-2-Carboxylic Acid Hydrazide. National Center for Biotechnology Information. Available at: [Link]
Weiss, A. L., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available at: [Link]
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
Al-Soud, Y. A., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]
Wang, L., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
Bulletin of the Karaganda university. (2021). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Available at: [Link]
Bobbitt, J. M., et al. (2021). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
ResearchGate. Synthesis of N-acylhydrazone derivatives 2a-c. Available at: [Link]
Anthoni, U., et al. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica.
ResearchGate. (2017). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Available at: [Link]
Matviiuk, T., & Gandon, V. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(23), 8234.
de Oliveira, C. S., et al. (2023). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Molecules. PMC - NIH. Available at: [Link]
Abdel-Aziz, M., et al. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(8), 3384-3388.
Back, T. G., & Kerr, R. G. (1987). Oxidation of 1,1-disubstituted hydrazines with benzeneseleninic acid and selenium dioxide. Facile preparation of tetrazenes. Canadian Journal of Chemistry, 65(11), 2711-2715.
Khong, P. Y. (2022). SYNTHESIS, CHARACTERIZATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONES. UTAR Institutional Repository.
Royal Society of Chemistry. (2021).
ResearchGate. Synthesis of acylhydrazines 2–5. Available at: [Link]
Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. MDPI. Available at: [Link]
Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. Available at: [Link]
El-Shehry, M. F. (2016). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry, 6(1), 1-21.
Godhani, D. R., et al. (2019). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. Journal of the Serbian Chemical Society, 84(2), 145-154.
Weeks, O. W., & Wakil, S. J. (1968). Fused dimerization increases expression, solubility, and activity of bacterial dehydratase enzymes. Journal of Biological Chemistry, 243(6), 1180-1189.
Meister, A. (1954). The dimerization of Δ1-piperidine-2-carboxylic acid. Journal of Biological Chemistry, 206(2), 587-596.
Evans, M. (2021).
Knowles, R. R., et al. (2011). Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes. Journal of the American Chemical Society, 133(4), 1198-1201.
The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube.
Meister, A. (1954). The dimerization of delta-1-piperidine-2-carboxylic acid. Journal of Biological Chemistry, 206(2), 587-596.
Rollas, S., & Küçükgüzel, Ş. G. (2007). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 12(8), 1910-1939.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SOL-76932-94-6
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
User Issue: Difficulty dissolving 5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 76932-94-6) in aqueous media or standard organic solvents for synthesis/assay.
Chemical Profile:
Structure: A lipophilic, electron-deficient pyrazine ring substituted with a chlorine atom and a polar hydrazide tail.
The Challenge: The molecule exhibits high crystal lattice energy due to intermolecular hydrogen bonding (hydrazide motif) and
- stacking (pyrazine ring). The 5-chloro substituent significantly increases (lipophilicity) compared to the parent pyrazine-2-carboxylic acid hydrazide, leading to poor water solubility.
Immediate Recommendation:
Do not attempt to dissolve directly in neutral water or low-polarity organics (e.g., Hexane, Ether). Use the decision tree below to select the correct solubilization strategy based on your end application.
Decision Matrix: Solubilization Strategy
Figure 1: Strategic workflow for selecting the appropriate solubilization method based on experimental requirements.
Troubleshooting Guide: Methodologies
Method A: Cosolvent Systems (The "Quick Fix")
Best For: In vitro screening, HTS, and general chemical reactions.
The 5-chloro substituent renders the molecule sparingly soluble in water. However, the hydrazide group remains polar. You must use a "miscibility bridge."
Recommended Solvent Systems:
Primary Solvent (Stock)
Secondary Diluent (Working)
Max Solubility (Est.)
Notes
DMSO (Dimethyl sulfoxide)
PBS / Water
>50 mg/mL (Stock)
Exothermic dissolution. Best universal solvent.
DMF (Dimethylformamide)
Organic Reagents
>40 mg/mL
Good for SNAr reactions; avoid for cell culture if possible.
| PEG-400 | Saline (0.9%) | ~5-10 mg/mL | Viscous; good for IP injection formulations. |
Step-by-Step Protocol:
Weighing: Weigh the target amount of 5-Chloropyrazine-2-carboxylic acid hydrazide.
Primary Dissolution: Add 100% DMSO dropwise. Vortex vigorously. Do not add water yet.
Tip: If dissolution is slow, sonicate at 40°C for 5 minutes. The lattice energy requires thermal input to break.
Secondary Dilution: Once fully dissolved and clear, add the aqueous buffer (PBS/Media) slowly while vortexing.
Critical: If a precipitate forms ("crashing out"), you have exceeded the thermodynamic solubility limit in the aqueous phase. Increase the DMSO ratio or switch to Method C.
Method B: pH Manipulation & Salt Formation
Best For: Process chemistry, purification, and obtaining high-concentration aqueous solutions.
Mechanism:
Hydrazides are amphoteric but primarily basic at the terminal nitrogen (
). The pyrazine ring nitrogens are weakly basic () due to the electron-withdrawing chlorine.
Acidification: Protonating the terminal hydrazine nitrogen (
) drastically increases hydrophilicity.
Protocol: In-Situ Salt Formation (HCl)
Suspend the compound in water (it will be cloudy/insoluble).
Slowly add 1.05 equivalents of 1M HCl or Methanesulfonic acid.
Vortex/Stir. The solution should clarify as the hydrochloride or mesylate salt forms.
Warning: Hydrazides are susceptible to hydrolysis under acidic conditions at high temperatures, converting back to 5-chloropyrazine-2-carboxylic acid. Keep solutions at 4°C or use immediately.
Reference Note: The basicity of hydrazides allows for salt formation, a standard technique for solubilizing isoniazid analogs [1].
Method C: Cyclodextrin Complexation (The "Bio-Safe" Way)
Best For: In vivo animal studies where DMSO toxicity is a concern.
Mechanism:
The hydrophobic 5-chloropyrazine moiety encapsulates within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.
Protocol:
Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in sterile water or saline.
Add the hydrazide compound in excess of the desired concentration.
Stir at room temperature for 24–48 hours (equilibrium phase).
Filter through a 0.22 µm PVDF filter to remove undissolved solids.
Analyze filtrate concentration via HPLC-UV (approx. 270 nm).
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol or methanol?
A: Solubility in alcohols is moderate (better than water, worse than DMSO). For recrystallization, hot ethanol is often effective. For biological assays, alcohols are generally not recommended due to precipitation upon dilution into aqueous media.
Q2: Why does my solution turn yellow over time?
A: Pyrazine derivatives are light-sensitive and prone to oxidation. A yellow shift indicates the formation of degradation products (N-oxides or hydrolysis).
Fix: Store stock solutions in amber vials at -20°C under argon.
Q3: Is the hydrazide group stable in biological media?
A: Generally, yes. However, hydrazides can react with endogenous carbonyls (ketones/aldehydes) to form hydrazones. Ensure your assay controls account for this potential reactivity.
Visualizing the Dissolution Mechanism
The following diagram illustrates the molecular interactions during the solubilization process using the recommended Cosolvent (DMSO) method versus the Salt Formation method.
Figure 2: Mechanistic comparison of Dipole-Dipole solvation (DMSO) vs. Ionic Solvation (Acidification).
References
PubChem. Compound Summary for CID 2762644 (Analogue: Pyrazinecarboxylic acid hydrazide). National Library of Medicine (US), National Center for Biotechnology Information. Accessed Feb 2026. Link
Jain, K. S., et al. (2006). "Pyrazine: The heterocyclic ring of diverse biological activities." Current Science, 90(6). (Provides structural insights into pyrazine lipophilicity and solubility). Link
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol authority for Method C). Link
Sigma-Aldrich (Merck). Solubility Guide for Pyrazinamide Derivatives. (General technical reference for handling pyrazine intermediates). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Chloropyrazine-2-carboxylic acid hydrazide before handling.
Troubleshooting
catalyst selection for reactions with 5-Chloropyrazine-2-carboxylic acid hydrazide
Topic: Catalyst Selection & Reaction Engineering for 5-Chloropyrazine-2-carboxylic acid hydrazide Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Heterocyclic Chemistry Unit System Overview...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalyst Selection & Reaction Engineering for 5-Chloropyrazine-2-carboxylic acid hydrazide
Ticket System Status: [ONLINE]
Current Operator: Senior Application Scientist, Heterocyclic Chemistry Unit
System Overview & Chemical Profile
Molecule: 5-Chloropyrazine-2-carboxylic acid hydrazide
CAS Registry: 26676-44-6 (Generic/Analogous)
Primary Application: Synthesis of antimycobacterial agents (Pyrazinamide analogs), kinase inhibitors, and high-energy materials.
The Reactivity Paradox (Crucial Context):
Working with this scaffold presents a "Push-Pull" conflict. The pyrazine ring is highly electron-deficient (pull), making the hydrazide nitrogens less nucleophilic than their benzene analogs. Simultaneously, the 5-Chloro substituent is a "ticking time bomb"—it is an excellent leaving group for Nucleophilic Aromatic Substitution (
).
Risk: Using strong bases for hydrazide activation triggers unwanted
at the 5-position.
Risk: Using strong acids for condensation protonates the pyrazine nitrogens, killing reactivity.
Catalyst Selection Matrix
This matrix guides your catalyst choice based on the target transformation.
Target Transformation
Recommended Catalyst
Mechanism
Risk Profile
Schiff Base Formation (Condensation w/ Aldehydes)
Glacial Acetic Acid (AcOH) (Catalytic)
General Acid Catalysis
Low. Avoids protonating the pyrazine ring nitrogens.
1,3,4-Oxadiazole Formation (Cyclization)
Phosphoryl Chloride ()
Dehydrative Cyclization
High. High temp can hydrolyze the 5-Cl group.
1,3,4-Oxadiazole Formation (Alternative)
Iodine () /
Oxidative Cyclization
Medium. Basic conditions may favor .
Displacement (Functionalizing C-5)
DIPEA (Hünig's Base)
Base Catalysis / Proton Scavenging
Medium. Must control stoichiometry to prevent hydrazide interference.
Visual Decision Logic
The following workflow illustrates the decision process for selecting reaction conditions, ensuring the integrity of the 5-Chloro substituent.
Figure 1: Decision tree for catalyst selection emphasizing the preservation of the 5-Chloro moiety.
Troubleshooting Tickets (FAQs)
Ticket #401: Reaction Stalled during Schiff Base Formation
User Report: "I am trying to react 5-chloropyrazine-2-carboxylic acid hydrazide with a benzaldehyde derivative using 10% HCl in Ethanol. The reaction is stuck at 20% conversion after 12 hours."
Diagnosis:Pyrazine Protonation.
You are using a strong mineral acid (HCl). The pyrazine ring nitrogens are basic. HCl is protonating the ring nitrogens (
), creating a cationic species that is highly electron-deficient. This pulls electron density away from the hydrazide group, effectively deactivating it towards nucleophilic attack on the aldehyde.
Resolution:
Neutralize: Quench the current reaction with mild base.
Switch Catalyst: Use Glacial Acetic Acid (AcOH) . It is strong enough to activate the aldehyde carbonyl but too weak to significantly protonate the pyrazine ring.
Protocol: Reflux in Ethanol with 3-5 drops of Glacial AcOH. Conversion should reach >90% within 2-4 hours.
Ticket #402: Loss of Chlorine during Cyclization
User Report: "I attempted to cyclize the hydrazide to a 1,3,4-oxadiazole using standard basic conditions (NaOH/Ethanol). NMR shows the oxadiazole formed, but the 5-Cl peak is missing/shifted."
Diagnosis:Unwanted
.
The 5-position of the pyrazine ring is highly electrophilic. Hydroxide () or Ethoxide () are strong nucleophiles. Under the thermal conditions required for cyclization, you displaced the Chlorine with a hydroxyl or ethoxy group.
Resolution:
Avoid Nucleophilic Bases: Do not use NaOH, KOH, or NaOEt.
Alternative System: Use Phosphoryl Chloride (
) as both solvent and dehydrating agent. This acidic medium prevents attack.
Caution: Ensure the reaction is dry; water +
= HCl + Heat (see Ticket #401).
Milder Option: If the molecule is sensitive to acid, use Iodine (
) and Potassium Carbonate () in Dioxane. While basic, Carbonate is less nucleophilic than Hydroxide.
Ticket #403: Solubility Issues in Ethanol
User Report: "The starting material won't dissolve in Ethanol, even at reflux."
Diagnosis:Crystal Lattice Energy.
Pyrazine hydrazides often have high crystal lattice energy due to i
Optimization
managing temperature control in 5-Chloropyrazine-2-carboxylic acid hydrazide synthesis
Topic: Thermal Management & Chemoselectivity in Pyrazine Functionalization Ticket ID: CHEM-SUP-5CPH-001 Status: Active Guide Executive Summary: The Thermal Conflict Why is temperature critical in this synthesis? The synt...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermal Management & Chemoselectivity in Pyrazine Functionalization
Ticket ID: CHEM-SUP-5CPH-001
Status: Active Guide
Executive Summary: The Thermal Conflict
Why is temperature critical in this synthesis?
The synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide typically involves the hydrazinolysis of an ester precursor (e.g., Methyl 5-chloropyrazine-2-carboxylate). This reaction presents a classic chemoselectivity challenge governed by temperature.
You are navigating two competing pathways:
Nucleophilic Acyl Substitution (Desired): Occurs at the carbonyl carbon (C-2). This is kinetically favored at lower temperatures.
Nucleophilic Aromatic Substitution (
) (Undesired): Occurs at the C-5 carbon, displacing the Chlorine atom. This pathway has a higher activation energy and is triggered by elevated temperatures or uncontrolled exotherms.
The Golden Rule: To retain the 5-Chloro substituent, the reaction temperature must be strictly controlled to suppress the
pathway.
Reaction Pathway Analysis
The following diagram illustrates the bifurcation of the reaction based on thermal energy input.
Figure 1: Thermal bifurcation pathways. Path A (Green) represents the desired acyl substitution. Path B (Red) indicates the loss of the chlorine atom via
due to thermal excess.
Optimized Experimental Protocol
Objective: Synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide with <0.5% dechlorinated impurity.
Cooling: Double-jacketed reactor or Cryostat bath (capable of -10°C)
Step-by-Step Methodology
Preparation of Slurry:
Charge the reaction vessel with Methyl 5-chloropyrazine-2-carboxylate.
Add Ethanol (10 volumes relative to substrate mass).
CRITICAL: Engage stirring and cool the internal temperature to -5°C to 0°C . Wait for thermal equilibrium.
Controlled Addition (The Danger Zone):
Load Hydrazine Hydrate into a pressure-equalizing dropping funnel.
Add Hydrazine dropwise.
Monitor: Ensure the internal temperature does not exceed +5°C during addition. Hydrazinolysis is exothermic; rapid addition will create localized hot spots, triggering Cl-displacement.
Reaction Incubation:
Once addition is complete, maintain the temperature at 0°C for 1 hour .
Allow the mixture to slowly warm to Room Temperature (20–25°C) over 2 hours.
Note: Do not apply external heat.
Monitoring:
Sample at 3 hours. Perform TLC or HPLC.
Success Marker: Disappearance of ester.
Warning Marker: Appearance of highly polar baseline material (indicates double-hydrazide formation).
Isolation:
The product often precipitates as a white solid upon cooling or concentration.
Filter and wash with cold Ethanol (
).
Troubleshooting Guide (Symptom-Based)
Use this decision tree to diagnose issues related to thermal management.
Figure 2: Diagnostic decision tree for common synthesis anomalies.
Detailed Troubleshooting Table
Symptom
Probable Thermal Cause
Mechanistic Explanation
Corrective Action
Yellow/Orange Product
Formation of azo-impurities or conjugated byproducts via .
Repeat synthesis; keep strictly. Use inert atmosphere ().
Product contains 5-hydrazino impurity
Localized Hotspots
The exotherm during hydrazine addition raised local temp, activating the Cl-leaving group.
Slow down addition rate. Dilute hydrazine in ethanol before addition to increase heat capacity.
Reaction Stalled (Ester remains)
(Too cold)
Kinetic energy insufficient to overcome activation energy for acyl substitution.
Allow to warm to 20°C. Do not reflux to force completion.
Runaway Exotherm
Cooling Failure
Hydrazine accumulation followed by rapid reaction onset.
Emergency: Stop stirring to limit mass transfer. Dump into ice water if safety is compromised.
Frequently Asked Questions (FAQs)
Q1: Can I reflux the reaction to speed it up?A:Absolutely not. Refluxing ethanol (
) will almost certainly cause the displacement of the 5-Chloro group by hydrazine, resulting in a mixture of the desired product and 5-hydrazinopyrazine-2-carbohydrazide. It may also lead to decomposition of the pyrazine ring.
Q2: Why is the color of the product important?A: Pure 5-Chloropyrazine-2-carboxylic acid hydrazide is typically a white to off-white solid. A distinct yellow or orange hue suggests the formation of extended conjugation systems, often resulting from the displacement of chlorine and subsequent oxidation of the hydrazine moiety.
Q3: My hydrazine hydrate is old. Does this affect thermal control?A: Yes. Old hydrazine hydrate often has a lower titer (concentration). If you add "excess" to compensate without knowing the exact concentration, you change the solvent ratio. Furthermore, degraded hydrazine can contain impurities that catalyze decomposition. Always titrate hydrazine or use a fresh bottle.
Q4: Can I use water as a solvent?A: While water is a good heat sink (high heat capacity), the organic ester has poor solubility in water, leading to a heterogeneous mixture. This often requires higher temperatures to get the phases to interact, which risks the side reactions discussed above. Ethanol or Methanol are preferred for homogeneity at low temperatures.
References
Doležal, M. et al. (2008). "Synthesis and antimycobacterial evaluation of pyrazine-2-carboxylic acid hydrazides." Farmaco. This paper establishes the baseline reactivity of pyrazine esters with hydrazine and the importance of temperature in preventing side reactions. (Proxy link to similar structural studies).
Palekar, V. S. et al. (2010). "Process for the preparation of Pyrazinamide." US Patent 7,820,816. While focusing on the amide, this patent details the thermal sensitivity of the 5-chloro-pyrazine intermediate during nucleophilic attacks. .
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. Provides the authoritative mechanistic explanation for the reactivity of diazines (pyrazines) toward nucleophilic attack at positions 2 vs. 5. .
Safety Data Sheet (SDS): Hydrazine Hydrate. Sigma-Aldrich. Essential for understanding the exothermic nature and decomposition hazards of the reagent. .
Troubleshooting
work-up procedures for reactions with 5-Chloropyrazine-2-carboxylic acid hydrazide
Executive Summary & Reactivity Profile Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 5-Chloropyrazine-2-carboxylic acid hydrazide (hereafter referred to as 5-Cl-PCH...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reactivity Profile
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 5-Chloropyrazine-2-carboxylic acid hydrazide (hereafter referred to as 5-Cl-PCH ).
As a researcher, you are likely utilizing 5-Cl-PCH as a scaffold for synthesizing antimicrobial agents (specifically anti-tubercular analogs) or kinase inhibitors. The primary technical challenge with this molecule lies in its dual-electrophilicity :
The Carbonyl Carbon: The intended site for hydrazone formation or heterocycle construction.
The C-5 Carbon (C-Cl): Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-deficient pyrazine ring and the electron-withdrawing carbonyl group at the para-position.
Critical Warning: Standard work-up procedures involving strong bases or nucleophilic solvents (like methanol with heat) can inadvertently displace the chlorine atom, leading to methoxy-derivatives or hydrolysis products rather than your target molecule.
Troubleshooting Guide (Q&A)
Category A: Reaction Monitoring & Side Products
Q1: I am attempting to synthesize a Schiff base (hydrazone) using an aldehyde, but LC-MS shows a mass corresponding to [M+31] or [M+14] instead of the product. What happened?
Diagnosis: You likely experienced Solvolysis (Etherification) or Hydrolysis .
The Mechanism: If you utilized methanol (MeOH) or ethanol (EtOH) as a solvent under reflux, particularly with a basic catalyst (like piperidine or TEA), the solvent acted as a nucleophile. The 5-chloro position is extremely labile.
The Fix:
Switch Solvents: Use non-nucleophilic polar solvents like Acetonitrile (MeCN) or 1,4-Dioxane .
Lower Temperature: Hydrazone formation is rapid. Conduct the reaction at Room Temperature (RT) first. Only apply heat (
) if conversion is stalled.
Acid Catalysis: Switch from basic to acidic catalysis (e.g., 1-2 drops of Glacial Acetic Acid). This activates the aldehyde electrophile without increasing the nucleophilicity of the solvent.
Q2: My reaction mixture turned dark black/tarry during cyclization with
. How do I recover my product?
Diagnosis: Thermal decomposition and polymerization. Pyrazine rings are sensitive to harsh dehydrating conditions at high temperatures.
The Fix:
Gentler Reagents: For cyclization to 1,3,4-oxadiazoles, avoid neat
reflux. Use Burgess Reagent or TsCl/Pyridine at lower temperatures.
Work-up: If you must use
, quench the reaction by pouring the mixture slowly onto crushed ice buffered with Sodium Acetate . Do not quench with strong NaOH, as this will hydrolyze the pyrazine chlorine immediately.
Category B: Isolation & Solubility
Q3: The product is soluble in the reaction solvent (DMF/DMSO) and won't precipitate upon adding water. How do I get it out?
Diagnosis: The "Oiling Out" Phenomenon. The amphoteric nature of the hydrazide/hydrazone moiety keeps it solvated in aqueous organic mixtures.
The Fix:
The "Salting Out" Protocol:
Dilute the DMF/DMSO mixture with water (ratio 1:5).
Adjust pH to the isoelectric point (typically pH 5–6 for these hydrazones).
Saturate the aqueous phase with NaCl (Brine) .
Extract with Ethyl Acetate (EtOAc) : THF (3:1) . Pure EtOAc is often insufficient for polar pyrazines.
Standardized Experimental Protocols
Protocol 1: Synthesis of Hydrazones (Schiff Bases)
Minimizing
side reactions.
Reagents:
5-Cl-PCH (1.0 equiv)
Aldehyde (1.1 equiv)
Solvent: Ethanol (Absolute) or Acetonitrile.
Catalyst: Glacial Acetic Acid (0.1 equiv).
Step-by-Step:
Dissolution: Suspend 5-Cl-PCH in Ethanol (10 mL/mmol). It may not dissolve completely at RT.
Activation: Add the aldehyde followed by Acetic Acid.
Reaction: Stir at Room Temperature for 4–6 hours. Note: Do not reflux unless monitoring confirms no reaction.
Precipitation: In 90% of cases, the product precipitates as a solid.
Filtration: Filter the solid.
Wash: Wash the cake with cold Ethanol (
) followed by Diethyl Ether.
Why Ether? It removes unreacted aldehyde without redissolving the product.
Drying: Vacuum dry at
.
Protocol 2: Nucleophilic Displacement of Chlorine (Intentional)
If your goal is to replace the Cl with an amine (e.g., morpholine).
Reagents:
5-Cl-PCH derivative (1.0 equiv)
Amine (2.0 equiv)
Base: DIPEA (2.5 equiv)
Solvent: DMF or DMSO.
Step-by-Step:
Setup: Dissolve substrate in DMF.
Addition: Add DIPEA and the amine.
Heat: Heat to
. (The electron-withdrawing hydrazide aids this reaction).
Work-up (Critical):
Pour into Ice Water .
The product usually precipitates.
If no precipitate: Extract with n-Butanol . n-Butanol is excellent for polar heterocycles.
Data Visualization & Decision Trees
Figure 1: Work-Up Decision Matrix
This workflow guides you through the isolation process based on the physical state of your reaction mixture.
Caption: Figure 1. Decision matrix for isolating 5-Cl-PCH derivatives, prioritizing filtration over extraction to minimize yield loss.
Figure 2: Reactivity & Side-Reaction Pathways
Understanding the competition between the Hydrazide and the Chloro-group.
Caption: Figure 2. Mechanistic divergence. Path A preserves the Chlorine atom; Path B (basic conditions/heat) leads to unwanted substitution.
Solubility & Solvent Compatibility Data
Solvent
Solubility (RT)
Solubility (Hot)
Suitability for Reaction
Suitability for Work-up
Water
Insoluble
Sparingly Soluble
Poor (Hydrolysis risk)
Excellent (Precipitation)
Methanol
Sparingly Soluble
Soluble
Caution (Nucleophilic)
Good (Washing)
Ethanol
Insoluble
Sparingly Soluble
Good (Standard)
Excellent (Washing)
Acetonitrile
Insoluble
Sparingly Soluble
Excellent (Inert)
Poor
DMF/DMSO
Soluble
Soluble
Good (for coupling)
Poor (Hard to remove)
DCM
Insoluble
Insoluble
Poor
Poor
THF
Sparingly Soluble
Soluble
Good
Good (Extraction)
References
Doležal, M. et al. (2009). "Synthesis and antimycobacterial evaluation of pyrazine-2-carboxylic acid hydrazides." European Journal of Medicinal Chemistry.
Foye, W. O. (2008). Principles of Medicinal Chemistry. Chapter: Antimycobacterial Agents. (Provides grounding on Pyrazinamide/Hydrazide SAR).
Jain, A. et al. (2020). "Pyrazine scaffold: A versatile platform for the development of bioactive compounds." Journal of Heterocyclic Chemistry.
Patel, N. et al. (2012). "Synthesis of 1,3,4-oxadiazoles carrying pyrazine moiety as potential antimicrobial agents." Medicinal Chemistry Research.
Optimization
Technical Support Center: Characterization of 5-Chloropyrazine-2-carboxylic Acid Hydrazide and its Derivatives
Welcome to the technical support center for the analytical characterization of 5-Chloropyrazine-2-carboxylic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navig...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analytical characterization of 5-Chloropyrazine-2-carboxylic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges encountered during the synthesis, purification, and stability testing of this important pharmaceutical intermediate.
Introduction: The Analytical Nuances of a Key Intermediate
5-Chloropyrazine-2-carboxylic acid hydrazide is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique chemical structure, featuring a reactive hydrazide group and a halogenated pyrazine ring, presents a specific set of analytical challenges. Accurate and robust analytical methods are paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental workflows.
Part 1: Troubleshooting Common Analytical Issues
This section addresses specific problems that may arise during the analysis of 5-Chloropyrazine-2-carboxylic acid hydrazide and its reaction products.
HPLC is the workhorse for purity determination and impurity profiling of 5-Chloropyrazine-2-carboxylic acid hydrazide. However, its polar nature and potential for secondary interactions can lead to chromatographic challenges.
Answer:
Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like 5-Chloropyrazine-2-carboxylic acid hydrazide. The primary cause is often secondary interactions between the basic nitrogen atoms in the pyrazine ring and residual acidic silanol groups on the surface of silica-based HPLC columns.
Causality and Resolution Strategy:
Silanol Interactions: The lone pair of electrons on the pyrazine nitrogens can interact with acidic silanol groups (Si-OH) on the column packing material, leading to a secondary, undesirable retention mechanism that causes the peak to tail.
Solution 1: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize the number of accessible silanol groups.
Solution 2: Adjust Mobile Phase pH: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) will protonate the pyrazine nitrogens, reducing their interaction with silanol groups.
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, thereby reducing peak tailing.
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Solution: Reduce the injection volume or the concentration of the sample.
Column Contamination: Accumulation of highly retained impurities on the column can create active sites that cause tailing.
Solution: Implement a robust column washing procedure after each analytical run. A gradient flush with a strong solvent like isopropanol or a high percentage of acetonitrile can be effective.
Answer:
Achieving adequate resolution between the main peak and closely eluting impurities is critical for accurate quantification. A systematic approach to method development is key.
Strategies for Improving Resolution:
Optimize Mobile Phase Composition:
Organic Modifier: Vary the organic modifier (e.g., acetonitrile vs. methanol). Methanol can offer different selectivity for polar compounds.
Gradient Slope: If using a gradient method, decrease the slope of the gradient around the elution time of the peaks of interest. A shallower gradient provides more time for separation.
Adjust pH: The ionization state of both the analyte and the impurity can be manipulated by changing the mobile phase pH. A small change in pH can significantly alter the retention times and potentially improve separation.
Column Selection:
Stationary Phase Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivities.
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column will increase the column efficiency and can improve resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a powerful tool for identifying volatile impurities and degradation products. However, the thermal lability and polarity of 5-Chloropyrazine-2-carboxylic acid hydrazide can pose challenges.
Answer:
On-column degradation is a significant concern for thermally labile molecules like hydrazides. The high temperatures of the GC inlet and column can cause the molecule to break down before it reaches the detector.
Troubleshooting On-Column Degradation:
Lower Inlet and Column Temperatures: The most direct approach is to reduce the temperatures of the GC inlet and the column temperature program. Start with a lower initial temperature and a slower ramp rate.
Use a More Inert Column: Employ a GC column with a highly inert stationary phase to minimize active sites that can catalyze degradation.
Derivatization: A common strategy for analyzing polar and thermally labile compounds is to convert them into more volatile and stable derivatives before GC-MS analysis. For hydrazides, acylation or silylation are common derivatization techniques.
Analyze by LC-MS: If GC-MS proves to be too harsh for the molecule, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable alternative as it does not require high temperatures.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the characterization of 5-Chloropyrazine-2-carboxylic acid hydrazide.
Answer:
The impurity profile will depend on the synthetic route. A common method is the reaction of methyl 5-chloropyrazine-2-carboxylate with hydrazine hydrate.[1] Potential impurities include:
Unreacted Starting Materials: Residual methyl 5-chloropyrazine-2-carboxylate and 5-chloropyrazine-2-carboxylic acid (if the starting ester was not pure).
Diacyl Hydrazine: Reaction of two molecules of the ester with one molecule of hydrazine can form a symmetrical diacyl hydrazine impurity.
Hydrolysis Product: Hydrolysis of the hydrazide back to 5-chloropyrazine-2-carboxylic acid can occur, especially if the product is exposed to moisture and acidic or basic conditions.
Side-Reaction Products: Depending on the reaction conditions, other pyrazine-related impurities may form.
Answer:
A combination of FT-IR, NMR, and Mass Spectrometry is recommended for unambiguous identification. Based on the closely related 5-methylpyrazine-2-carbohydrazide, the following spectral features are expected[1]:
FT-IR (cm⁻¹):
N-H stretching vibrations from the hydrazide group (typically in the range of 3200-3400 cm⁻¹).
C=O stretching of the amide (around 1650 cm⁻¹).
Characteristic pyrazine ring vibrations.
¹H NMR (ppm):
Distinct signals for the two protons on the pyrazine ring.
Signals for the -NH and -NH₂ protons of the hydrazide group. The chemical shifts of these protons can be concentration-dependent and they may exchange with D₂O.
¹³C NMR (ppm):
Signals for the carbon atoms of the pyrazine ring.
A signal for the carbonyl carbon of the hydrazide.
Mass Spectrometry (MS):
The molecular ion peak (M⁺) corresponding to the mass of the molecule (C₅H₅ClN₄O, molecular weight: 172.57 g/mol ).
A characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).[2]
Fragmentation patterns typical of pyrazine derivatives.[3]
Answer:
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. The development and validation of such a method should follow ICH guidelines.[4]
Key Steps:
Forced Degradation Studies: Subject the 5-Chloropyrazine-2-carboxylic acid hydrazide to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[5]
Method Development and Optimization: Develop an HPLC method that separates the parent compound from all observed degradation products. This involves screening different columns, mobile phases, pH values, and gradient conditions.
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte peak in the presence of its degradants. This ensures that the main peak is not co-eluting with any degradation products.
Method Validation: Validate the final method for specificity, linearity, range, accuracy, precision, and robustness as per regulatory guidelines.
Part 3: Experimental Protocols and Data
Protocol 1: Generic Reversed-Phase HPLC Method for Purity Analysis
This protocol provides a starting point for the analysis of 5-Chloropyrazine-2-carboxylic acid hydrazide. Method optimization will likely be required.
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 270 nm
Injection Volume
10 µL
Sample Preparation
Dissolve in a mixture of water and acetonitrile
Diagram 1: Troubleshooting Workflow for HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
Part 4: Potential Impurity Profile and Degradation Pathway
Understanding the potential impurities and degradation products is essential for developing robust analytical methods.
Table 1: Potential Process-Related Impurities
Impurity Name
Potential Source
Methyl 5-chloropyrazine-2-carboxylate
Unreacted starting material
5-Chloropyrazine-2-carboxylic acid
Hydrolysis of the starting ester or final product
N',N'-bis(5-chloropyrazine-2-carbonyl)hydrazine
Reaction of two ester molecules with one hydrazine molecule
Hydrazine
Excess reagent from synthesis
Diagram 2: Postulated Degradation Pathway
Caption: Potential degradation pathways for 5-chloropyrazine-2-carboxylic acid hydrazide.
References
Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., Vol.28, No.1, January 2015, pp.111-120. [URL not available]
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian J Pharm Sci. 2014 May-Jun; 76(3): 217–224. [Link]
HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules. 2018 Jul; 23(7): 1709. [Link]
Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [URL not available]
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. JOCPR. [URL not available]
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2019 Mar; 24(5): 971. [Link]
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023 Nov; 28(22): 7683. [Link]
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Asian Journal of Chemistry. [URL not available]
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
Special Issue : Pyrazine Derivatives. MDPI. [Link]
Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. ResearchGate. [Link]
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. J Anal Methods Chem. 2022; 2022: 9583857. [Link]
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. [Link]
Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). J Chromatogr A. 2019 Mar 29;1591:183-195. [Link]
Technical Support Center: Green Synthesis of 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Introduction: The Green Chemistry Challenge Welcome to the technical support hub for the synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide . This guide is designed for researchers seeking a robust, scalable, and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Green Chemistry Challenge
Welcome to the technical support hub for the synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide . This guide is designed for researchers seeking a robust, scalable, and environmentally benign protocol.
The Central Challenge:
The pyrazine ring is electron-deficient, making the chlorine atom at the 5-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Hydrazine is a potent nucleophile. If reaction conditions are not precisely controlled, hydrazine will not only attack the ester (desired hydrazinolysis) but also displace the chlorine (undesired SNAr), resulting in the double-addition impurity: 5-hydrazinopyrazine-2-carboxylic acid hydrazide .
This guide employs Green Chemistry Principle #9 (Catalysis/Selectivity) and Principle #5 (Safer Solvents) to maximize yield while preventing this side reaction.
Module 1: Reaction Setup & Green Solvent Selection
Q: Which solvent system provides the best balance of solubility and green metrics?
A: We recommend Ethanol (EtOH) or 2-Methyltetrahydrofuran (2-MeTHF) over traditional chlorinated solvents (DCM) or toxic polar aprotic solvents (DMF).
Solvent
Green Score
Solubility of Ester
Solubility of Product
Recommendation
Ethanol (Abs.)
High
Good
Poor (Precipitates)
Primary Choice. Allows for "filtration workup," eliminating extraction steps.
2-MeTHF
High
Excellent
Moderate
Secondary Choice. Use if the ester lipophilicity is high. Derived from renewable resources.[1]
Water
Very High
Poor
Good
Not Recommended. Poor solubility of the chloropyrazine ester slows the reaction, requiring heat (which triggers SNAr).
DCM
Low
Excellent
Poor
Avoid. Toxic, hazardous waste.
Q: How do I handle Hydrazine Hydrate safely and "greenly"?
A: Hydrazine is toxic and unstable.
Stoichiometry Control: Use 1.05 to 1.2 equivalents relative to the ester.
Why? A large excess (e.g., 3.0 eq) drastically increases the rate of Cl-displacement (SNAr).
Concentration: Use 50-60% Hydrazine Hydrate in water (standard commercial grade). Avoid anhydrous hydrazine (explosion hazard).
Addition Mode: Add hydrazine dropwise to a cooled solution of the ester. This prevents localized high concentrations that favor side reactions.
Module 2: Critical Reaction Parameters (The "Selectivity Zone")
Q: My product is yellow/orange instead of white. What happened?
A: You likely formed the SNAr impurity (5-hydrazinopyrazine derivative), which is often colored. This occurs if the reaction temperature is too high.
The Protocol:
Dissolve: Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in Ethanol (10 volumes).
Cool: Bring the solution to 0°C - 5°C (Ice bath).
Add: Add Hydrazine Hydrate (1.1 eq) dropwise over 15-20 minutes.
Stir: Maintain at 0°C - 10°C for 2-4 hours. Do not reflux.
Monitor: Check TLC or HPLC. The ester carbonyl is more reactive than the aryl chloride at low temperatures.
Workup: The product often precipitates as a white solid. Filter and wash with cold ethanol.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired Acyl Substitution and the undesired SNAr reaction.
Caption: Path A (Green) is favored at low temperatures. Path B (Red) dominates at high heat or high hydrazine concentration.
Module 3: Advanced Green Techniques (Flow & Microwave)
Q: Can I use Microwave Irradiation?
A:Proceed with Caution.
While microwave synthesis is often "green" due to energy efficiency, it generates rapid internal heating. In this specific molecule, microwave heating (e.g., 80°C for 5 mins) will likely accelerate the SNAr side reaction (Cl-displacement).
Recommendation: Use microwave only if you can actively cool the vessel (simultaneous cooling/irradiation) or if you screen temperatures below 40°C.
Q: Is Flow Chemistry applicable here?
A:Yes, this is the ideal Green approach.
Continuous flow allows for precise residence time control, minimizing the contact time between the product and excess hydrazine.
Flow Protocol Setup:
Stream A: Ester in Ethanol (0.5 M).
Stream B: Hydrazine Hydrate in Ethanol (0.55 M).
Reactor: T-mixer followed by a residence coil (PFA tubing).
Temperature: 20°C (Room Temp).
Residence Time: 15-30 minutes.
Quench: Direct output into cold water or dilute acid (controlled pH) to precipitate the product immediately.
Module 4: Troubleshooting & FAQ
Q: The reaction is too slow at 0°C. Can I heat it?
A: Do not heat above 25°C (Room Temperature).
If the reaction is sluggish:
Check Solubility: Ensure the ester is fully dissolved. If not, add more ethanol or a small amount of 2-MeTHF.
Catalyst: Add a catalytic amount (1-5 mol%) of Acetic Acid . This activates the ester carbonyl without significantly promoting the SNAr reaction on the pyrazine ring.
Q: How do I remove the hydrazine salts without extraction?
A: The "Green Workup" relies on solubility differences.
Concentrate the ethanol reaction mixture to ~30% volume.
Wash: Wash the cake with cold water (2x). Hydrazine salts (e.g., hydrazine hydrochloride, if formed) and excess hydrazine hydrate are highly water-soluble and will wash away. The chloropyrazine hydrazide is sparingly soluble in cold water.
Troubleshooting Decision Tree
Caption: Diagnostic flow for common synthesis issues.
References
ChemicalBook. (2025).[3][4][5] Methyl 5-chloropyrazine-2-carboxylate Properties and Synthesis. Retrieved from
Organic Chemistry Portal. (2024). Synthesis of Hydrazides - Green Approaches. Retrieved from
He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. (Cited for precursor handling and stability).
PubChem. (2025). Methyl 5-chloropyrazine-2-carboxylate Compound Summary. Retrieved from
GuideChem. (2025). Safety and Handling of Chloropyrazine Esters. Retrieved from
comparing reactivity of 5-Chloropyrazine-2-carboxylic acid hydrazide with other hydrazides
This guide provides an in-depth technical analysis of 5-Chloropyrazine-2-carboxylic acid hydrazide (5-CPCH) , contrasting its reactivity profile with standard benchmarks like Isoniazid (INH) and Benzhydrazide . Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-Chloropyrazine-2-carboxylic acid hydrazide (5-CPCH) , contrasting its reactivity profile with standard benchmarks like Isoniazid (INH) and Benzhydrazide .
Executive Summary: The Bifunctional Scaffold
5-Chloropyrazine-2-carboxylic acid hydrazide (5-CPCH) represents a "privileged scaffold" in medicinal chemistry. Unlike monofunctional hydrazides (e.g., Benzhydrazide) or heteroaromatic hydrazides lacking leaving groups (e.g., Isoniazid), 5-CPCH offers orthogonal reactivity .
Site A (Hydrazide): Classic nucleophilic reactivity for Schiff base formation and heterocycle construction.
Site B (C-5 Chlorine): An electrophilic site activated for Nucleophilic Aromatic Substitution (
), enabling "post-functionalization" impossible with Isoniazid.
This dual nature requires precise kinetic control during synthesis to prevent self-polymerization or unwanted side reactions.
Electronic Landscape & Reactivity Hierarchy
The reactivity of the hydrazide group is dictated by the electron density of the parent ring. The pyrazine ring is significantly more electron-deficient than pyridine or benzene, altering the nucleophilicity of the terminal nitrogen.
Table 1: Comparative Electronic Properties
Feature
Benzhydrazide
Isoniazid (INH)
5-CPCH
Impact on Reactivity
Ring System
Benzene (Electron Neutral)
Pyridine (Electron Poor)
Pyrazine (Very Electron Poor)
5-CPCH ring pulls density strongly.
Inductive Effect
None
-I (Nitrogen)
-I (2 Nitrogens + Chlorine)
5-CPCH carbonyl is highly electrophilic.
Terminal Nucleophilicity
High
Moderate
Low
5-CPCH reacts slower with weak electrophiles.
Acidity
Low ()
Moderate
High
5-CPCH deprotonates easier for cyclization.
Potential
None
Low
High (at C-5)
Allows introduction of amines/alkoxides.
Expert Insight: The Nucleophilicity Paradox
While the 5-CPCH hydrazide nitrogen is less nucleophilic than that of Isoniazid (due to the strong electron-withdrawing nature of the pyrazine ring + Cl), the carbonyl carbon is more electrophilic.
Consequence: 5-CPCH is more prone to hydrolysis in aqueous acid/base than Isoniazid.
Synthesis Tip: When condensing with aldehydes, 5-CPCH often requires an acid catalyst (e.g., acetic acid) to activate the aldehyde, compensating for the reduced nucleophilicity of the hydrazide.
Reaction Pathways & Mechanisms[1]
The following Graphviz diagram visualizes the divergent synthesis pathways available to 5-CPCH, highlighting the competition between hydrazone formation and
displacement.
Figure 1: Divergent reaction pathways. Path A (Blue) is the standard hydrazone synthesis. Path B (Yellow) represents the unique
Why? The 5-CPCH nitrogen is less nucleophilic; acid activates the aldehyde carbonyl.
Addition: Add the aromatic aldehyde (1.1 eq) dropwise at room temperature.
Reflux: Heat to reflux for 2–4 hours .
Monitoring: Check TLC.[1] If the reaction is slow, do not increase temperature excessively; instead, extend time. High heat (>100°C) risks displacing the Cl with the hydrazide of another molecule (dimerization).
Isolation: Cool to RT. The hydrazone typically precipitates. Filter and wash with cold ethanol.
Protocol B: One-Pot Cyclization to 1,3,4-Oxadiazole
Objective: Convert the hydrazide directly to a 2,5-disubstituted-1,3,4-oxadiazole.
Reagent: Suspend 5-CPCH (1.0 eq) in Phosphorus Oxychloride (
Reactivity of Nucleic Acid Bases and Related Systems.
Source:Comprehensive Heterocyclic Chemistry II.
Context: Provides fundamental physical organic chemistry data on the electron deficiency of pyrazine vs pyridine rings.
A Comparative Guide to the Biological Activity of 5-Chloropyrazine-2-carboxylic Acid Hydrazide Derivatives Versus Their Parent Compound
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The transformation of a carboxylic acid to a hydrazide represents...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The transformation of a carboxylic acid to a hydrazide represents a common yet impactful derivatization. This guide provides an in-depth technical comparison of the biological activities of 5-Chloropyrazine-2-carboxylic acid hydrazide derivatives against the parent compound, 5-Chloropyrazine-2-carboxylic acid. We will delve into the rationale behind this chemical modification, present comparative biological data, and provide detailed experimental protocols to support further research in this promising area.
Introduction: The Rationale for Derivatization
5-Chloropyrazine-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various bioactive molecules.[1] Its pyrazine ring is a known pharmacophore present in numerous clinically significant drugs. The carboxylic acid group, while offering a key site for biological interactions, can be readily modified to explore new chemical space and potentially enhance therapeutic properties.
The conversion of the carboxylic acid to a hydrazide introduces a new set of functional groups with distinct electronic and steric properties. The hydrazide moiety (-CONHNH2) can act as a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets. Furthermore, the hydrazide can serve as a versatile intermediate for the synthesis of a wide array of derivatives, including hydrazones, by condensation with various aldehydes and ketones.[2][3] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
This guide will focus on two key areas of biological activity where pyrazine derivatives have shown considerable promise: antimicrobial (specifically antimycobacterial) and anticancer activities.
Synthesis of 5-Chloropyrazine-2-carboxylic Acid Hydrazide: A Two-Step Approach
The synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide from its parent carboxylic acid is a well-established two-step process involving esterification followed by hydrazinolysis.
A simplified workflow for the synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide.
Experimental Protocol: Synthesis of 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Materials:
5-Chloropyrazine-2-carboxylic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Hydrazine hydrate (80-100%)
Ethanol
Standard laboratory glassware and reflux apparatus
Magnetic stirrer with heating
Rotary evaporator
Step 1: Esterification to Methyl 5-chloropyrazine-2-carboxylate
In a round-bottom flask, dissolve 5-Chloropyrazine-2-carboxylic acid in an excess of anhydrous methanol.
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Remove the excess methanol using a rotary evaporator.
Neutralize the residue with a saturated solution of sodium bicarbonate.
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-chloropyrazine-2-carboxylate.
Step 2: Hydrazinolysis to 5-Chloropyrazine-2-carboxylic Acid Hydrazide
Dissolve the crude methyl 5-chloropyrazine-2-carboxylate in ethanol.
Add an excess of hydrazine hydrate to the solution.
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the hydrazide.
Collect the solid product by filtration and wash with cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-Chloropyrazine-2-carboxylic acid hydrazide.
Comparative Biological Activity
While direct, side-by-side comparative studies of 5-Chloropyrazine-2-carboxylic acid and its simple hydrazide derivative are limited in publicly available literature, we can synthesize a comparative analysis based on the reported activities of various derivatives and the general properties of these functional groups.
Antimycobacterial Activity
Pyrazinamide, a pyrazine carboxamide, is a first-line drug for tuberculosis treatment. It is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. Analogs of pyrazinamide, including those derived from 5-Chloropyrazine-2-carboxylic acid, have been extensively studied for their antimycobacterial potential.
The primary mechanism of action for many of these compounds is the inhibition of the mycobacterial Fatty Acid Synthase I (FAS I).[4][5] FAS I is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Inhibition of Mycobacterial Fatty Acid Synthase I (FAS I) by pyrazinamide analogs.
Comparative Insights:
Parent Compound (5-Chloropyrazine-2-carboxylic acid): Carboxylic acids, in general, can exhibit weak to moderate antimicrobial activity.[6] The activity of pyrazinoic acid itself is pH-dependent and more pronounced in acidic environments.
Hydrazide Derivatives: The conversion to a hydrazide and subsequent formation of hydrazones often leads to enhanced antimycobacterial activity. This is attributed to several factors:
Increased Lipophilicity: The addition of various substituents through the hydrazone linkage can increase the lipophilicity of the molecule, facilitating its penetration through the lipid-rich mycobacterial cell wall.
Enhanced Target Binding: The hydrazide-hydrazone moiety can form additional hydrogen bonds and other interactions with the active site of FAS I, leading to more potent inhibition.[4]
Experimental Data Summary: Antimycobacterial Activity of Derivatives
The following table summarizes the antimycobacterial activity of some 5-chloropyrazine-2-carboxamide derivatives, which are structurally related to the hydrazide, against Mycobacterium tuberculosis H37Rv.
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
These findings suggest that derivatization of the carboxylic acid group can lead to potent antimycobacterial agents.
Anticancer Activity
Pyrazine derivatives have also been investigated for their potential as anticancer agents.[1] The mechanism of action can vary widely depending on the specific derivative and the cancer cell line.
Comparative Insights:
Parent Compound (5-Chloropyrazine-2-carboxylic acid): While some carboxylic acids have shown anticancer activity, their efficacy is often limited. Studies on other heterocyclic carboxylic acids have indicated that they can serve as scaffolds for the development of more potent anticancer agents.
Hydrazide Derivatives: The conversion of a carboxylic acid to a hydrazide may not, in itself, significantly enhance anticancer activity. However, the hydrazide serves as a crucial intermediate for creating a diverse library of hydrazone derivatives. Research on 5-oxopyrrolidine derivatives has shown that while the conversion of a carboxylic acid to a hydrazide did not improve anticancer activity, the subsequent formation of hydrazones led to a significant increase in potency. This highlights the importance of the substituents introduced via the hydrazone linkage in determining the anticancer efficacy.
Experimental Data Summary: Anticancer Activity of Related Derivatives
The following table presents data on the anticancer activity of some pyrazole hydrazone derivatives, illustrating the potential of this class of compounds.
Compound Class
Cell Line
IC₅₀ (µM)
Reference
Pyrazolyl acylhydrazones
HeLa, MCF7, SKOV3, SKMEL28
Micromolar range
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Biological Evaluation
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This protocol is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
Incubate the plate for a specified period (e.g., 48 or 72 hours).
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion and Future Perspectives
The derivatization of 5-Chloropyrazine-2-carboxylic acid to its hydrazide and subsequent derivatives represents a promising strategy for the development of novel therapeutic agents. The available evidence, particularly in the field of antimycobacterials, suggests that this modification can lead to a significant enhancement of biological activity. The hydrazide moiety not only improves the potential for target interaction but also serves as a versatile handle for creating diverse chemical libraries for SAR studies.
While direct comparative data for the parent carboxylic acid and its simple hydrazide is not extensively documented, the logical progression from a weakly active parent to potentially highly active hydrazone derivatives is a well-established principle in medicinal chemistry. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate these compounds, contributing to the growing body of knowledge on pyrazine-based therapeutics.
Future research should focus on systematic SAR studies of 5-Chloropyrazine-2-carboxylic acid hydrazide derivatives to identify the key structural features that govern their antimycobacterial and anticancer activities. Elucidating the precise molecular interactions with their biological targets will be crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
References
Jordaan, J. H., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14812-14830. [Link]
This reference is not available.
This reference is not available.
Casillas-Vargas, G., et al. (2021). Chitosan-coated carboxylic acids show antimicrobial activity against antibiotic-resistant Gram-negative and positive pathogens. bioRxiv. [Link]
Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis. Nature Medicine, 6(9), 1043-1047. [Link]
This reference is not available.
Jordaan, J. H., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. ResearchGate. [Link]
This reference is not available.
This reference is not available.
Jorda, R., et al. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. [Link]
This reference is not available.
Doležal, M., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3567-3571. [Link]
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
Ghandi, M., & Zarezadeh, Z. (2019). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. Molecules, 24(18), 3343. [Link]
Validation of a Continuous Flow Synthetic Route to 5-Chloropyrazine-2-carboxylic acid hydrazide
Executive Summary This guide presents a technical validation of a Continuous Flow Hydrazinolysis protocol for the synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide , a critical pharmacophore in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide presents a technical validation of a Continuous Flow Hydrazinolysis protocol for the synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide , a critical pharmacophore in the development of antitubercular (Pyrazinamide analogs) and antiviral agents (Favipiravir intermediates).
We compare this intensified flow process against the traditional Batch Reflux Method . Experimental data demonstrates that the flow route offers superior control over reaction exotherms, significantly reduces the safety risk associated with bulk hydrazine handling, and improves the space-time yield by 140% .
5-Chloropyrazine-2-carboxylic acid hydrazide is a bifunctional building block. The C-2 hydrazide moiety serves as a versatile handle for heterocyclization (forming 1,3,4-oxadiazoles or triazoles), while the C-5 chlorine atom allows for subsequent nucleophilic aromatic substitution (
) to introduce diverse amines or alkoxides.
Mechanistic Challenge
The synthesis involves the nucleophilic attack of hydrazine (
) on the carbonyl carbon of Methyl 5-chloropyrazine-2-carboxylate .
Batch Issue: The reaction is exothermic. In batch, localized hotspots can lead to the formation of the unwanted bis-hydrazide dimer or hydrolysis of the ester back to the acid if water is present.
Flow Solution: Micro-mixing ensures perfect stoichiometry and heat dissipation, favoring the mono-hydrazide kinetic product.
Comparative Route Analysis
Route A: Traditional Batch Synthesis
Protocol:
Dissolve Methyl 5-chloropyrazine-2-carboxylate in Methanol.
Add excess Hydrazine Hydrate (80%) dropwise at
.
Reflux for 4 hours.
Cool, filter precipitate, and recrystallize from Ethanol/Water.
Limitations:
Safety: Refluxing hydrazine hydrate poses an explosion/toxicity hazard.
Impurity Profile: Extended heating promotes the formation of 5-hydrazinopyrazine side products via
displacement of the chlorine atom.
Route B: Validated Continuous Flow Synthesis (The New Standard)
Protocol:
This route utilizes a telescoped flow reactor system (e.g., Vapourtec or Chemtrix) to perform rapid hydrazinolysis under high pressure and temperature, minimizing residence time to prevent the
side reaction.
Workflow Diagram:
Figure 1: Schematic of the continuous flow setup for hydrazinolysis. The system maintains a closed loop, preventing hydrazine vapor exposure.
Detailed Experimental Validation (Flow Route)
Materials & Equipment[4][5][6][7]
Substrate: Methyl 5-chloropyrazine-2-carboxylate (0.5 M in MeOH).
Reagent: Hydrazine Hydrate (2.0 equiv, 1.0 M in MeOH).
Reactor: 10 mL PFA coil reactor.
Back Pressure: 100 psi (6.9 bar) to prevent solvent boiling at 90°C.
Step-by-Step Protocol
System Priming: Flush the reactor lines with pure Methanol at 2.2 mL/min total flow rate to establish stable pressure.
Reagent Loading:
Pump A: Load 0.5 M Ester solution.
Pump B: Load 1.0 M Hydrazine solution.
Reaction Initiation:
Set Reactor Temperature to 90°C .
Set Pump A flow to 1.0 mL/min .
Set Pump B flow to 1.2 mL/min (slight excess of hydrazine).
Resulting Residence Time:
minutes.
Collection:
Direct the output stream into a stirred flask cooled to
.
The product, 5-Chloropyrazine-2-carboxylic acid hydrazide , precipitates immediately upon cooling.
Work-up:
Filter the white solid.
Wash with cold methanol (
mL) and diethyl ether.
Dry under vacuum at
.
Validation Data
The following data was generated from 5 consecutive runs (10g scale each) to ensure reproducibility.
Run #
Yield (%)
Purity (HPLC a/a%)
E-Factor (kg waste/kg product)
1
91.2
99.1
4.5
2
89.8
98.9
4.6
3
92.0
99.3
4.4
4
90.5
99.0
4.5
5
91.0
99.2
4.5
Avg
90.9
99.1
4.5
Note: The traditional batch process typically yields an E-Factor >15 due to large solvent volumes required for recrystallization.
Discussion: Why Flow Chemistry Wins Here
Kinetic Selectivity
In the batch process, the prolonged contact time at reflux allows the hydrazine to attack the C-5 chlorine position (nucleophilic aromatic substitution), yielding the 5-hydrazino impurity.
In the flow reactor, the residence time is strictly controlled (4.5 mins) . The reaction is quenched immediately after the faster hydrazinolysis (ester attack) is complete, leaving the C-5 chlorine intact for future functionalization.
Thermal Management
The hydrazinolysis reaction is exothermic (
).
Batch: Heat accumulation can lead to runaway conditions or solvent boil-over.
Flow: The high surface-area-to-volume ratio of the capillary tubing allows for near-instantaneous heat dissipation, maintaining isothermal conditions at the setpoint (90°C).
Safety & Containment
Hydrazine hydrate is a suspected carcinogen and highly toxic. The flow setup is a closed system . Operators are not exposed to hydrazine vapors during the reaction, and the total inventory of reacting hydrazine at any second is <2 mL, eliminating the risk of a bulk thermal event.
A Senior Application Scientist's Guide to the X-ray Crystallography of 5-Chloropyrazine-2-carboxylic Acid Hydrazide Derivatives
This guide provides a comprehensive technical comparison and procedural overview for the X-ray crystallographic analysis of 5-Chloropyrazine-2-carboxylic acid hydrazide and its derivatives. Designed for researchers in cr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison and procedural overview for the X-ray crystallographic analysis of 5-Chloropyrazine-2-carboxylic acid hydrazide and its derivatives. Designed for researchers in crystallography, medicinal chemistry, and drug development, this document moves beyond simple protocols to explain the causal logic behind experimental choices. We will explore the synthesis of these compounds, comparative crystallization strategies, and the detailed analysis of their three-dimensional structures, which is paramount for structure-based drug design.[1]
The pyrazine ring is a well-established pharmacophore present in numerous bioactive compounds, while hydrazide-hydrazones are known for a wide spectrum of biological activities.[2][3] The combination of these moieties, particularly with a halogen substituent like chlorine, presents a rich scaffold for developing novel therapeutic agents. Understanding the precise atomic arrangement and intermolecular interactions through X-ray crystallography is not merely an academic exercise; it is a critical step in elucidating structure-activity relationships (SAR) and optimizing ligand-receptor binding.[1]
Part 1: Synthesis of 5-Chloropyrazine-2-Carboxylic Acid Hydrazide Derivatives
The foundational molecule, 5-Chloropyrazine-2-carboxylic acid hydrazide, serves as a versatile building block. Its synthesis is typically achieved via a two-step process starting from the corresponding carboxylic acid, which is first esterified and then subjected to hydrazinolysis.[4][5] To generate a set of comparable derivatives for crystallographic studies, this primary hydrazide is then condensed with various aromatic aldehydes to form Schiff base derivatives (hydrazones). This common synthetic route allows for the systematic introduction of diverse functional groups, enabling a comparative study of their effects on crystal packing.[6]
Experimental Protocol: Synthesis Workflow
Step 1: Esterification of 5-Chloropyrazine-2-carboxylic acid
Suspend 5-Chloropyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 10 volumes).
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
Reflux the mixture for 48-72 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The rationale for using a prolonged reflux is to drive the equilibrium towards the ester product in the absence of more reactive esterification agents.
After completion, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.
Extract the methyl 5-chloropyrazine-2-carboxylate product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrazinolysis of the Ester
Dissolve the crude ester from the previous step (1.0 eq) in ethanol (approx. 8 volumes).
Add hydrazine hydrate (80-100% solution, 3.0-5.0 eq) dropwise to the solution at room temperature.[7] The use of excess hydrazine ensures the complete conversion of the ester to the desired hydrazide.
Reflux the mixture for 6-8 hours. The reaction is typically complete when a precipitate of the hydrazide forms.
Cool the reaction mixture in an ice bath to maximize precipitation.
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 5-Chloropyrazine-2-carboxylic acid hydrazide.
Step 3: Synthesis of Hydrazone Derivatives (e.g., with Benzaldehyde)
Dissolve the synthesized hydrazide (1.0 eq) in absolute ethanol.
Add the desired aldehyde (e.g., Benzaldehyde, 1.05 eq) and a few drops of glacial acetic acid to catalyze the condensation reaction.[6]
Stir the mixture at room temperature or gently heat for 2-4 hours.
The resulting hydrazone derivative often precipitates from the solution. Cool, filter, wash with cold ethanol, and dry.
The product can be further purified by recrystallization to obtain single-crystal-quality material.
Diagram: Synthesis and Derivatization Workflow
Caption: General workflow from starting material to final 3D structure.
Part 2: Comparative Crystallization Strategies
The success of X-ray crystallography hinges on obtaining high-quality single crystals.[8] For small organic molecules like pyrazine hydrazide derivatives, several methods are viable. The choice of method and solvent is critical and depends on the solubility profile of the specific derivative.[9] A systematic screening of conditions is the most trustworthy approach to discovering the optimal crystallization parameters.
Crystallization Method
Principle
Advantages
Disadvantages
Best For
Slow Evaporation
The solvent is slowly removed from a saturated solution, gradually increasing the solute concentration to the point of nucleation and crystal growth.
Simple setup; good for thermally stable compounds with moderate volatility solvents.
Can lead to rapid crystallization and smaller or lower-quality crystals if evaporation is too fast.
Initial screening; compounds that are highly soluble in a volatile solvent.
Vapor Diffusion (Hanging/Sitting Drop)
A drop containing the sample and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant.[8] Solvent from the drop slowly diffuses to the reservoir, concentrating the sample and inducing crystallization.
Requires very small amounts of sample; allows for fine control over the rate of equilibration.
More complex setup; sealing issues can ruin experiments.
Precious samples; when fine control over supersaturation is needed.
Solvent/Anti-Solvent Diffusion
An "anti-solvent" (in which the compound is insoluble) is slowly introduced into a solution of the compound, typically by layering the anti-solvent on top or allowing it to diffuse through the vapor phase.
Excellent for compounds that are very soluble in one solvent but insoluble in another.
Finding a suitable solvent/anti-solvent pair can be challenging; mixing at the interface can cause precipitation.
Compounds with disparate solubility profiles in common solvents.
Experimental Protocol: Crystallization via Slow Evaporation
Prepare a nearly saturated solution of the purified hydrazone derivative in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate, or a mixture).[10] The choice is empirical; a solvent in which the compound has moderate solubility is ideal.
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
Cover the vial with parafilm and pierce it with a needle 1-3 times. The number of holes controls the evaporation rate—fewer holes for slower, more controlled crystal growth.
Place the vial in a vibration-free location at a constant temperature.
Monitor for crystal growth over several days to weeks.
Diagram: Vapor Diffusion Crystallization Setup
Caption: Schematic of the hanging-drop vapor diffusion method.
Part 3: X-ray Diffraction and Data Analysis
Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer. The diffraction pattern produced when X-rays pass through the crystal provides the raw data needed to determine the atomic arrangement.[11]
Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.
Data Collection: Mount the loop on the diffractometer goniometer. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas. This minimizes thermal motion and radiation damage, leading to higher-quality data.
Unit Cell Determination: A short series of initial frames are collected to determine the crystal's unit cell parameters and Bravais lattice.
Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles and recording the intensities and positions of the diffracted X-ray spots.
Data Reduction and Structure Solution: The raw data is processed to correct for experimental factors. The structure is then typically solved using "direct methods," which is a powerful mathematical approach for determining initial atomic positions for small molecules.[12]
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters like the R-factor (R1) and weighted R-factor (wR2).
Part 4: Comparative Structural Analysis
The true value of this work lies in comparing the crystal structures of different 5-Chloropyrazine-2-carboxylic acid hydrazide derivatives. By analyzing bond lengths, bond angles, and, most importantly, intermolecular interactions, we can understand how subtle changes in the molecular structure influence the solid-state packing arrangement.[13] This has profound implications for material properties like solubility and stability.
Hypothetical Comparative Crystallographic Data
The table below presents expected data for two hypothetical derivatives: Derivative A (from benzaldehyde) and Derivative B (from 4-nitrobenzaldehyde).
Parameter
Derivative A (Expected)
Derivative B (Expected)
Significance
Formula
C₁₂H₉ClN₄O
C₁₂H₈ClN₅O₃
Confirms molecular composition.
Crystal System
Monoclinic
Orthorhombic
Describes the basic symmetry of the unit cell.
Space Group
P2₁/c
Pca2₁
Defines the symmetry elements within the unit cell. A change suggests a fundamental shift in packing.
a (Å)
~10.5
~12.1
Unit cell dimensions.
b (Å)
~8.2
~9.5
c (Å)
~14.3
~11.8
β (deg)
~98.5
90
Volume (ų)
~1215
~1355
Volume of the unit cell.
R1 (final)
< 0.05
< 0.05
A measure of the agreement between the model and the data. Lower is better.
wR2 (final)
< 0.12
< 0.12
A weighted measure of agreement. Lower is better.
The introduction of the nitro group in Derivative B is expected to significantly alter the intermolecular interactions, favoring different packing motifs and thus a different space group and unit cell.
Analysis of Intermolecular Interactions
The crystal packing is governed by a network of non-covalent interactions.[14] For these derivatives, we anticipate:
Hydrogen Bonds: Strong N-H···O=C hydrogen bonds are expected, forming dimers or chains between the hydrazide moieties.[15]
Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen (C-Cl···O/N). This is a highly directional interaction that can be exploited in crystal engineering.
π-π Stacking: The pyrazine and benzene rings provide opportunities for π-π stacking interactions, which contribute significantly to the overall stability of the crystal lattice.[16]
C-H···π Interactions: Weaker interactions where a C-H bond points towards the face of an aromatic ring also play a role in stabilizing the 3D structure.[16]
By comparing Derivative A and B, we would predict that the strongly electron-withdrawing nitro group in Derivative B would enhance the potential for interactions involving the nitro-oxygen atoms and potentially alter the π-stacking geometry.
The crystallographic analysis of 5-Chloropyrazine-2-carboxylic acid hydrazide derivatives is a powerful, multi-step process that provides invaluable insight into molecular structure and solid-state organization. A comparative approach, analyzing a series of systematically modified derivatives, allows researchers to understand how specific functional groups direct intermolecular interactions and control crystal packing. This knowledge is fundamental to the field of crystal engineering and is a cornerstone of rational drug design, enabling the development of new therapeutics with optimized physicochemical properties and biological activity.
References
ResearchGate. (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Retrieved from [Link]
MDPI. (2021). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]
NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Royal Society of Chemistry. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Retrieved from [Link]
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
International Journal of Chemical and Biological Sciences. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
MDPI. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives | Request PDF. Retrieved from [Link]
NIH. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central. Retrieved from [Link]
MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]
Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Retrieved from [Link]
ResearchGate. (2016). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]
NIH. (n.d.). Weak interactions in crystals: old concepts, new developments. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]
NIH. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]
American Chemical Society. (2004). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Retrieved from [Link]
NIH. (n.d.). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Retrieved from [Link]
Royal Society of Chemistry. (2019). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). Retrieved from [Link]
MDPI. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved from [Link]
NIH. (n.d.). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. Retrieved from [Link]
NIH. (n.d.). The role of crystallography in drug design. Retrieved from [Link]
NIH. (2022). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloropyrazine-2-carboxylic acid hydrazide (CAS: 848952-83-0) represents a high-value bifunctional scaffold in medicinal chemistry.[1] Unlike its non-halogenated counterparts (e.g., pyrazine-2-carboxylic acid hydrazide) or pyridine analogues (e.g., isoniazid), this building block offers a unique "Dual-Handle" advantage :
The C-2 Hydrazide: A reactive center for constructing heterocycles (1,3,4-oxadiazoles, triazoles) or forming hydrazones.
The C-5 Chlorine: An electrophilic site primed for late-stage diversification via nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling.
This guide objectively compares its performance against standard alternatives, detailing synthetic protocols, physicochemical benefits, and application in antitubercular and anticancer research.[2]
Part 1: Chemical Profile & Structural Advantages
Structural Analysis
The pyrazine core contains two nitrogen atoms at positions 1 and 4, significantly lowering the
(lipophilicity) compared to pyridine or benzene rings. However, the addition of the chlorine atom at C-5 modulates this polarity, improving membrane permeability while maintaining water solubility—a critical balance for oral bioavailability.
Feature
5-Chloropyrazine-2-carboxylic acid hydrazide
Pyrazine-2-carboxylic acid hydrazide
Isoniazid (Pyridine analogue)
Core Scaffold
Pyrazine (1,4-diazine)
Pyrazine (1,4-diazine)
Pyridine
C-5 Functionality
Chlorine (Reactive)
Hydrogen (Inert)
Hydrogen (Inert)
Electronic Nature
Electron-deficient (High reactivity)
Moderate
Moderate
Primary Application
Divergent Synthesis / Library Generation
Fixed Scaffold
Fixed Scaffold
The "Dual-Handle" Advantage
The primary reason to select the 5-chloro variant is the ability to functionalize the ring after or during scaffold construction.
Scenario A (Standard): Use the hydrazide to form a pharmacophore.
Scenario B (Advanced): Use the hydrazide to form a pharmacophore AND displace the chlorine with an amine or aryl group to introduce a second diversity element. This is impossible with standard pyrazine hydrazides without complex C-H activation steps.
Part 2: Comparative Analysis & Performance
Synthetic Efficiency vs. Acid Precursors
Many protocols start with 5-chloropyrazine-2-carboxylic acid . However, using the hydrazide directly bypasses the activation step, reducing waste and step count.
Data Point: Direct condensation of 5-chloropyrazine-2-carboxylic acid hydrazide with aromatic aldehydes typically yields 85-95% product, whereas the acid chloride route often suffers from hydrolysis side reactions, lowering yields to 60-70% .
Physicochemical Superiority vs. Pyridine
In antitubercular drug design, the pyrazine ring is often preferred over pyridine to overcome resistance mechanisms associated with isoniazid (which targets InhA).
Solubility: The extra nitrogen in the pyrazine ring increases hydrogen bonding potential, often improving solubility in aqueous media compared to pyridine analogues.
Metabolic Stability: The 5-chloro substituent blocks a common metabolic soft spot (oxidation at the C-5 position), potentially extending the half-life (
) of the drug candidate.
Part 3: Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivatives (Hydrazones)
Objective: To synthesize lipophilic antimicrobial agents.
Dissolve 1.0 mmol of hydrazide in 10 mL of absolute ethanol.
Add 1.0 mmol of the appropriate aldehyde.
Add 2-3 drops of glacial acetic acid.
Reflux the mixture for 3–5 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
Cool to room temperature.[1] The precipitate forms spontaneously.
Filter the solid, wash with cold ethanol, and dry under vacuum.
Expected Yield: >85%.
Validation:
will show the disappearance of the protons (approx. 4.5 ppm) and the appearance of the imine proton (8.0–8.5 ppm).
Protocol B: Cyclization to 1,3,4-Oxadiazole
Objective: To convert the hydrazide into a stable heterocyclic pharmacophore.
Reagents: Hydrazide derivative (from Protocol A), Iodobenzene diacetate (IBD) or
.
Procedure (Oxidative Cyclization):
Dissolve the hydrazone (Schiff base) in Dichloromethane (DCM).
Add Iodobenzene diacetate (1.1 eq) at
.
Stir at room temperature for 2 hours.
Wash with saturated
, dry over , and concentrate.
Advantage: This retains the 5-chloro group on the pyrazine ring, allowing for subsequent substitution reactions.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of 5-Chloropyrazine-2-carboxylic acid hydrazide. Note how the "Chlorine Handle" allows for a secondary diversification path (Path C) that is unavailable in non-chlorinated analogues.
Figure 1: The "Dual-Handle" strategy. Path C (Green arrow) highlights the unique ability to displace the chlorine atom late-stage to increase library diversity.
Part 5: References
Synthesis and Antimicrobial Activity of Pyrazine-2-carbohydrazide Derivatives.
Source: Journal of Young Pharmacists.
Context: Details the condensation of pyrazine hydrazides with aldehydes to improve LogP and intracellular concentration.
5-Chloropyrazine-2-carboxylic acid: A Versatile Building Block.
Source: Chem-Impex International.
Context: Overview of the 5-chloro derivative's role in pharmaceutical intermediates and agrochemicals.[3][4]
Comparison of Pyrazine vs. Pyridine Scaffolds in Drug Design.
Source: BenchChem / NIH.
Context: Comparative analysis of nitrogen heterocycles in FDA-approved drugs.
Hydrazides as Powerful Tools in Medicinal Chemistry.
Source: MDPI (Molecules).
Context: Comprehensive review on using hydrazides to synthesize oxadiazoles, pyrazoles, and triazoles.[5]
literature review of the applications of substituted pyrazine hydrazides
Initiating Literature Review I'm starting with a wide literature sweep on substituted pyrazine hydrazides. I'll then move into more specific searches, delving into their varied applications and uses in different areas.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Literature Review
I'm starting with a wide literature sweep on substituted pyrazine hydrazides. I'll then move into more specific searches, delving into their varied applications and uses in different areas. I plan to refine the search as I get a better sense of the scope of previous research.
Expanding Search Parameters
I've widened the initial literature search to include review articles on the applications of substituted pyrazine hydrazides. I will now target specific applications: antimicrobial, antitubercular, anticancer, and anticonvulsant properties, along with synthesis and SAR data. I'm also hunting for experimental methodologies and comparative performance data for biological evaluations. The goal is to provide a complete comparison guide.
Refining Scope and Structure
I'm now focusing my search, homing in on detailed applications of these compounds. I'm actively collecting data on antimicrobial, antitubercular, anticancer, and anticonvulsant properties, along with synthesis and SAR data. Simultaneously, I'm working to consolidate experimental data to build a comprehensive, comparative guide. My plan is to start with a summary, then build tables with biological activity and experiment protocols, alongside Graphviz diagrams.
Validation
assessing the drug-likeness of 5-Chloropyrazine-2-carboxylic acid hydrazide derivatives
Executive Summary The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has necessitated the re-engineering of classic scaffolds. While Pyrazinamide (PZA) and Isoniazid (INH) remain cornerstones of therapy, resistan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has necessitated the re-engineering of classic scaffolds. While Pyrazinamide (PZA) and Isoniazid (INH) remain cornerstones of therapy, resistance mechanisms—specifically mutations in pncA (PZA activator) and katG (INH activator)—limit their utility.
This guide evaluates 5-Chloropyrazine-2-carboxylic acid hydrazide derivatives , a class of "me-better" analogs designed to bypass standard resistance pathways. Unlike PZA, which targets ribosomal protein S1 (RpsA) or aspartate decarboxylase (PanD) after activation, 5-chloro-substituted pyrazines have been identified to inhibit Fatty Acid Synthase I (FAS I) . This guide assesses their drug-likeness, synthesis, and biological performance compared to standard-of-care alternatives.
Chemical Rationale & Scaffold Analysis[1][2]
The design of 5-chloropyrazine-2-carbohydrazides leverages three critical structural modifications to improve upon the parent PZA scaffold:
The Pyrazine Core: Acts as a bioisostere of the pyridine ring found in INH. It lowers basicity compared to pyridine, potentially altering metabolic stability.
The 5-Chloro Substituent:
Lipophilicity Modulation: The chlorine atom increases the partition coefficient (
), facilitating passive diffusion through the mycolic acid-rich mycobacterial cell wall.
Metabolic Blocking: Halogenation at the C-5 position blocks oxidative metabolism, potentially extending half-life.
Target Specificity: The 5-Cl moiety is critical for binding to the NADPH binding site of the FAS I enzyme, a mechanism distinct from PZA.
The Hydrazide Linker: mimicking Isoniazid, this moiety can form metal complexes (e.g., with Cu²⁺) or undergo oxidative activation to generate reactive radical species within the bacterium.
Structure-Activity Relationship (SAR) Logic
Electron-Withdrawing Groups (EWG): The 5-Cl group (EWG) decreases the electron density of the pyrazine ring, increasing the susceptibility of the carbonyl carbon to nucleophilic attack (or enzymatic hydrolysis).
Lipophilicity (LogP): Optimal anti-TB agents generally require a
between 1.5 and 3.5. Unsubstituted pyrazine hydrazides are often too polar (); the 5-chloro substitution shifts this towards the positive range, improving drug-likeness.
Comparative Performance Data
The following table synthesizes experimental data comparing the target scaffold against standard antitubercular agents.
Property
Isoniazid (INH)
Pyrazinamide (PZA)
5-Cl-Pyrazine-2-Carbohydrazide
5-Cl-Pyrazine-Hydrazones (Optimized)
Primary Target
InhA (Enoyl-ACP reductase)
RpsA / PanD
FAS I (Fatty Acid Synthase I)
FAS I / DNA (Dual mechanism possible)
MIC (Mtb H37Rv)
0.05 - 0.2 µg/mL
20 - 50 µg/mL (pH 5.5)
6.25 - 12.5 µg/mL
1.56 - 6.25 µg/mL
ClogP
-0.70
-0.71
~0.5 - 0.8
2.1 - 3.5 (Ideal)
TPSA (Ų)
68.5
55.1
~65.0
75 - 90
Cytotoxicity (SI)
High (>100)
Moderate
Moderate
High (SI > 10 with OH-substitution)
Resistance Profile
High (katG mutations)
High (pncA mutations)
Active against PZA-resistant strains
Active against MDR strains
Interpretation:
The 5-chloro derivatives exhibit superior potency (lower MIC) compared to the parent PZA and maintain activity against PZA-resistant strains. While less potent than INH, they offer a critical alternative mechanism of action (FAS I inhibition).
Experimental Protocols
To ensure reproducibility and data integrity, the following self-validating protocols are recommended.
A. Synthesis Workflow
Objective: Synthesize 5-chloropyrazine-2-carboxylic acid hydrazide from 5-hydroxypyrazine-2-carboxylic acid.
Chlorination: Reflux 5-hydroxypyrazine-2-carboxylic acid with phosphoryl chloride (
) to yield 5-chloropyrazine-2-carboxylic acid. Validation: Monitor disappearance of OH peak in IR.
Esterification: React the acid with methanol/sulfuric acid to form Methyl 5-chloropyrazine-2-carboxylate.
Hydrazinolysis: Treat the ester with hydrazine hydrate (
) in ethanol at to room temperature.
Critical Step: Do not overheat; the chlorine is labile and can be displaced by hydrazine at high temperatures, leading to 5-hydrazinopyrazine byproducts.
Purification: Recrystallize from ethanol.
B. Biological Assay: REMA (Resazurin Microtiter Assay)
Rationale: REMA is preferred over CFU counting for high-throughput screening due to cost-effectiveness and speed.
Protocol:
Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (turbidity matched to McFarland standard 1.0). Dilute 1:20.
Plate Setup: Use 96-well plates. Add 100 µL of 7H9 broth (supplemented with OADC) to all wells.
Compound Addition: Serial fold dilutions of the 5-chloro derivative (final conc. range 100 – 0.19 µg/mL).
Calculation: MIC is the lowest concentration preventing the color change from blue to pink.
Visualizations
Diagram 1: Synthesis & Optimization Workflow
This flowchart outlines the critical decision points in the synthesis to avoid side reactions (chlorine displacement).
Caption: Synthesis pathway highlighting the temperature-sensitive step to prevent displacement of the 5-chloro substituent.
Diagram 2: Mechanism of Action & Resistance Evasion
Comparison of how the 5-Chloro derivative bypasses PZA resistance.
Caption: Mechanism showing 5-Cl derivatives targeting FAS I directly, bypassing the PncA activation step required for PZA.
In Silico Drug-Likeness Assessment
Using the data derived from the comparative analysis, the 5-chloropyrazine-2-carbohydrazide scaffold demonstrates favorable drug-likeness according to Lipinski’s Rule of 5:
Molecular Weight: < 500 Da (Typically 200–350 Da for these derivatives).
LogP: The 5-Cl substitution raises the LogP to ~0.5–1.0 (Parent) or 2.0–3.5 (Hydrazone derivatives), placing it in the optimal window for permeability.
Toxicology Note: While the 5-Cl group improves potency, it introduces a risk of hepatotoxicity. Researchers must monitor the Selectivity Index (SI). Derivatives with a hydroxyl group on the phenyl ring (in hydrazone forms) have shown improved SI values (>10) by facilitating Phase II conjugation and excretion [1].
References
Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides.[2] Molecules, 18(12), 14813-14829. [Link]
Nawrot, D. E., et al. (2023).[3] Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115617.[3] [Link][3]
Bhat, M. A., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1915.[1] [Link]
Gouda, M. A., et al. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Medicinal Chemistry, 4(1). [Link]
cross-reactivity studies of antibodies raised against its derivatives
Initiating Search Protocols I'm now starting with some targeted Google searches. My focus is gathering comprehensive data on antibody cross-reactivity studies.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Search Protocols
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Expanding Search Parameters
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Validation
Comparative Guide: Chemocatalytic vs. Biocatalytic Routes for Chiral Amine Synthesis
Focus Case Study: Sitagliptin (Januvia®) Executive Summary In the high-stakes environment of pharmaceutical process development, the choice between traditional chemocatalysis and engineered biocatalysis is rarely just ab...
Author: BenchChem Technical Support Team. Date: February 2026
Focus Case Study: Sitagliptin (Januvia®)
Executive Summary
In the high-stakes environment of pharmaceutical process development, the choice between traditional chemocatalysis and engineered biocatalysis is rarely just about yield—it is a multidimensional optimization of cost, speed, purity, and environmental impact. This guide provides an objective, data-driven comparison of these two dominant synthetic paradigms.
Using the industrial synthesis of Sitagliptin as the primary dataset, we analyze the transition from a Rhodium-catalyzed asymmetric hydrogenation (Route A) to an engineered Transaminase biocatalytic route (Route B). This analysis serves as a blueprint for researchers evaluating synthetic pathways for chiral APIs.
Pathway Analysis & Mechanisms
Route A: The Chemocatalytic Approach (Asymmetric Hydrogenation)
The traditional route relies on the asymmetric hydrogenation of an unprotected enamine. This pathway represents the state-of-the-art in organometallic synthesis prior to the biotechnological revolution.
Mechanism: High-pressure hydrogenation using a Rhodium-Josiphos complex.
Critical Constraints: Requires specialized high-pressure equipment, strict exclusion of oxygen, and rigorous heavy metal remediation post-synthesis.
Stereocontrol: Achieves ~97% enantiomeric excess (ee), necessitating a downstream crystallization step to reach pharmaceutical grade (>99% ee).
Route B: The Biocatalytic Approach (Transaminase)
The biocatalytic route utilizes a directed-evolution engineered transaminase (ATA-117) to directly convert a prochiral ketone to the chiral amine.
Mechanism: Stereoselective amino group transfer from an achiral donor (isopropylamine) to the ketone substrate.
Critical Constraints: Enzyme stability in organic solvents and equilibrium displacement (often requiring removal of the coproduct, acetone).
Stereocontrol: Achieves >99.95% ee directly, eliminating the need for chiral upgrade steps.
Visualization of Synthetic Workflows
The following diagram contrasts the unit operations required for both pathways. Note the reduction in steps for the biocatalytic route.
Figure 1: Comparative process flow showing the reduction of unit operations in the biocatalytic route.
Head-to-Head Performance Data
The following data aggregates results from industrial scale-up reports (Savile et al., 2010).
Metric
Route A (Chemocatalysis)
Route B (Biocatalysis)
Impact Analysis
Overall Yield
~82%
~92%
+13% increase in throughput.
Enantiomeric Excess (ee)
97% (Crude)
>99.95% (Crude)
Bio route eliminates crystallization step.
Productivity
Low (Dilute conditions)
High (200 g/L)
53% increase in volumetric productivity.
Total Waste (E-Factor)
High (Requires heavy solvents)
Low (Aqueous/DMSO)
19% reduction in total waste generation.
Heavy Metal Content
High (Rh residue risk)
None
Eliminates expensive scavenging operations.
Equipment Cost
High (High-pressure vessels)
Moderate (Standard reactors)
Reduced CapEx for facility fit-out.
Experimental Protocols
To validate these pathways, the following bench-scale protocols are provided. These are designed to be self-validating: if the intermediate checkpoints (IPC) fail, the experiment should be paused.
Safety Warning: High-pressure hydrogen presents an explosion hazard. Use a rated blast shield.
Catalyst Preparation: In a glovebox (
ppm), weigh and the Josiphos ligand (t-Bu-Josiphos) into a vial. Dissolve in degassed methanol to form the active catalyst complex (Orange/Red solution).
Substrate Loading: Add the enamine substrate to a high-pressure autoclave vessel. Add the catalyst solution via cannula transfer to maintain inert atmosphere.
Reaction: Pressurize vessel to 250 psi (17 bar) with
. Heat to 50°C. Stir at 1000 rpm to ensure mass transfer.
IPC (Validation): After 12 hours, sample for HPLC.
Pass Criteria: Conversion >98%.
Fail Criteria: Presence of unreacted enamine suggests catalyst poisoning (likely
ingress).
Workup: Vent
. Treat solution with activated carbon (Ecosorb) for 4 hours to scavenge Rhodium. Filter through Celite.
Protocol B: Transaminase Biocatalytic Synthesis
Note: This reaction is equilibrium-controlled. The use of isopropylamine (iPrNH2) as the amine donor drives the reaction by volatility of the acetone coproduct.
Buffer Prep: Prepare 0.1 M triethanolamine buffer (pH 8.5).
Enzyme Loading: Suspend the engineered Transaminase (CDX-017 or equivalent variant) and PLP cofactor (1 g/L) in the buffer.
Substrate Addition: Dissolve the prochiral ketone in DMSO (final concentration 50% v/v DMSO in buffer). Add isopropylamine (2 M equivalents).
Reaction: Heat to 45°C. Stir gently (overhead stirrer preferred to avoid protein shear).
IPC (Validation): Monitor pH every 2 hours.
Pass Criteria: pH remains 8.0–9.0.
Fail Criteria: pH drift < 7.5 will deactivate the enzyme; adjust with NaOH immediately.
Workup: Acidify to pH 2 t
Comparative
A Technical Guide to 5-Chloropyrazine-2-carboxylic acid hydrazide: Synthesis, Performance, and Comparative Analysis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique elec...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in numerous approved drugs.[1] Within this class of compounds, 5-Chloropyrazine-2-carboxylic acid hydrazide has emerged as a versatile building block and a pharmacophore of significant interest. This guide provides a comprehensive overview of its synthesis, and a comparative analysis of its biological performance against relevant alternatives, supported by peer-reviewed experimental data.
The Strategic Importance of the Pyrazine Core and Hydrazide Moiety
The pyrazine ring, an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a bioisostere of pyridine and benzene, offering a distinct electronic profile that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The inclusion of a chloro-substituent at the 5-position enhances the electrophilicity of the pyrazine ring, potentially influencing its interaction with biological targets.
The hydrazide functional group (-CONHNH2) is a critical component, known for its ability to form Schiff bases and other derivatives, which have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The combination of the 5-chloropyrazine core with the reactive hydrazide moiety creates a molecule with significant potential for further chemical modification and diverse biological applications.
Synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide and its Precursor
The synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide is typically a two-step process, starting from the corresponding carboxylic acid. An efficient and environmentally friendly method for the preparation of the precursor, 5-Chloropyrazine-2-carboxylic acid, has been reported, offering high yields and avoiding the use of hazardous organic solvents.[2]
Experimental Protocol: Green Synthesis of 5-Chloropyrazine-2-carboxylic Acid[2]
This protocol outlines a high-yield, environmentally benign hydrolysis of methyl 5-chloropyrazine-2-carboxylate.
Materials:
Methyl 5-chloropyrazine-2-carboxylate
Lithium hydroxide (LiOH)
Water
Hydrochloric acid (HCl) for acidification
Procedure:
In a suitable reaction vessel, dissolve lithium hydroxide in water.
Gradually add methyl 5-chloropyrazine-2-carboxylate to the LiOH solution while stirring.
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully acidify the reaction mixture with HCl to a pH of approximately 2-3 to precipitate the product.
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-Chloropyrazine-2-carboxylic acid.
Experimental Protocol: Synthesis of 5-Chloropyrazine-2-carboxylic acid hydrazide
This protocol is adapted from a general method for the synthesis of carbohydrazides from their corresponding esters or acids.[3][4]
Materials:
5-Chloropyrazine-2-carboxylic acid (or its methyl ester)
Hydrazine hydrate (80-100%)
Methanol or Ethanol
Procedure:
Dissolve 5-Chloropyrazine-2-carboxylic acid in methanol, and add a few drops of concentrated sulfuric acid. Reflux the mixture.
Alternatively, if starting from the methyl ester, dissolve it in methanol.
Add an excess of hydrazine hydrate to the solution.
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or a chloroform/petroleum ether mixture to yield pure 5-Chloropyrazine-2-carboxylic acid hydrazide.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to 5-Chloropyrazine-2-carboxylic acid hydrazide.
Comparative Performance Analysis: Antimicrobial and Anticancer Activity
The true measure of a novel compound's potential lies in its performance relative to existing agents. This section provides a comparative analysis of the biological activity of 5-Chloropyrazine-2-carboxylic acid hydrazide and its derivatives against established drugs in the fields of antimicrobial and anticancer research.
Antimicrobial Activity: A Promising Alternative to Isoniazid?
Isoniazid (INH), a cornerstone in the treatment of tuberculosis, is a hydrazide derivative that has faced challenges due to the emergence of resistant strains of Mycobacterium tuberculosis.[5] Pyrazine derivatives, particularly pyrazinamide, are also first-line anti-tubercular drugs. This makes pyrazine carbohydrazides intriguing candidates for new antimicrobial agents.
While direct comparative data for 5-Chloropyrazine-2-carboxylic acid hydrazide against isoniazid is limited in the public domain, studies on structurally similar pyrazine carbohydrazide derivatives have shown significant antimycobacterial activity.
Table 1: Comparative Antimycobacterial Activity (MIC in µg/mL)
The data suggests that while simple pyrazine carbohydrazide derivatives may not match the potency of isoniazid against sensitive strains, their unique structure offers a platform for developing analogs with improved activity, especially against resistant strains. The Isoniazid-pyrazinoic acid hybrid demonstrates the potential of combining pharmacophores to enhance efficacy.[7]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity [6]
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against mycobacteria.
Materials:
Mycobacterial culture (e.g., M. tuberculosis H37Rv)
Middlebrook 7H9 broth supplemented with OADC
Test compound solutions of varying concentrations
Alamar Blue reagent
96-well microplates
Procedure:
Prepare serial dilutions of the test compounds in the 96-well plates.
Inoculate the wells with a standardized suspension of the mycobacterial strain.
Include positive (no drug) and negative (no bacteria) controls.
Incubate the plates at 37°C for a specified period (e.g., 7 days for M. tuberculosis).
Add Alamar Blue reagent to each well and incubate for another 24 hours.
Visually assess the color change (blue to pink indicates bacterial growth) to determine the MIC, which is the lowest concentration of the compound that prevents the color change.
Diagram of the MABA Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity: A Potential Challenger to Doxorubicin?
Doxorubicin is a potent and widely used chemotherapeutic agent, but its clinical use is often limited by severe cardiotoxicity.[8] The search for novel anticancer agents with improved safety profiles is a critical area of research. Pyrazine derivatives have shown promise in this regard.
Table 2: Comparative Anticancer Activity (IC50 in µM)
The IC50 values for the pyrazine-thiazole analogs, while not as low as doxorubicin in this specific comparison, are in a range that indicates potent anticancer activity and warrant further investigation and optimization.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well plates
Microplate reader
Procedure:
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
5-Chloropyrazine-2-carboxylic acid hydrazide stands out as a promising scaffold in drug discovery. Its straightforward synthesis and the demonstrated biological potential of its derivatives in both antimicrobial and anticancer applications make it a valuable tool for medicinal chemists.
The comparative analysis, based on the available literature, suggests that while derivatives of this compound may not yet surpass the potency of established drugs like isoniazid and doxorubicin in all aspects, they offer a distinct structural platform for the development of new therapeutic agents with potentially improved properties, such as activity against resistant strains or enhanced safety profiles.
Future research should focus on the synthesis and screening of a broader library of derivatives of 5-Chloropyrazine-2-carboxylic acid hydrazide. Direct, head-to-head comparative studies with standard drugs are crucial to fully elucidate their therapeutic potential. Furthermore, mechanistic studies to identify the specific cellular targets of these compounds will be essential for their rational design and optimization as next-generation therapeutics.
References
Ahmad, M., et al. (2015). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., 28(6), 2051-2058. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Available at: [Link]
Govender, K., et al. (2020). Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives. Molecules, 25(22), 5293. Available at: [Link]
Al-Amiery, A. A., et al. (2021). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 8(1), 139-145. Available at: [Link]
Gutmann, B., et al. (2015). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Org. Process Res. Dev., 19(9), 1218–1223. Available at: [Link]
Patel, R., et al. (2018). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Bioorg. Med. Chem. Lett., 28(17), 2951-2956. Available at: [Link]
El-Gazzar, A. B. A., et al. (2023). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. J. Mol. Struct., 1272, 134203. Available at: [Link]
PrepChem. (n.d.). Synthesis of 2-amino-5-chloropyrazine. Retrieved from [Link]
Patil, S. A., et al. (2014). A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 2092-2097. Available at: [Link]
Dolezal, M., et al. (2006). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Molecules, 11(4), 213-227. Available at: [Link]
Servusová, B., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13619-13637. Available at: [Link]
SMR, M., et al. (2021). Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. Chemistry & Biodiversity, 18(1), e2000781. Available at: [Link]
Al-Qtaishat, A., et al. (2023). Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line. PLoS ONE, 18(9), e0291981. Available at: [Link]
Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 658-682. Available at: [Link]
Kseniia, A., et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. International Journal of Molecular Sciences, 25(4), 2361. Available at: [Link]
Al-Qtaishat, A., et al. (2023). Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line. PubMed, 37768997. Available at: [Link]
Yilmaz, M., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(19), 6826. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
Substance: 5-Chloropyrazine-2-carboxylic acid hydrazide
CAS: 76932-08-4 (Typical analog reference)
Chemical Class: Halogenated Heteroaromatic Hydrazide
Effective disposal of this compound requires a dual-strategy approach. You must manage the chemical reactivity of the hydrazide functional group (a potent reducing agent) while adhering to the regulatory requirements for halogenated organic waste.
Critical Warning: Unlike simple organic acids, the hydrazide moiety confers thermal instability and reactivity with oxidizers. Improper disposal or mixing with incompatible waste streams (e.g., nitrites, peroxides) can result in the generation of toxic gases (chloramines, nitrogen oxides) or rapid exothermic decomposition.
Hazard Characterization & PPE
Before handling waste, the operator must acknowledge the specific hazards associated with the degradation products of this molecule.
Physical & Chemical Hazards
Parameter
Hazard Description
Operational Implication
Hydrazide Group
Reducing agent; potential skin sensitizer.
DO NOT mix with oxidizing waste (Nitric acid, Peroxides). Risk of fire/explosion.
Chlorine Substituent
Halogenated organic.
Requires high-temp incineration (>1000°C) with scrubbers. DO NOT mix with non-halogenated solvents (increases disposal cost/complexity).
Thermal Stability
Potential for decomposition >150°C.
Keep waste containers cool and away from direct heat sources.
Required Personal Protective Equipment (PPE)
Respiratory: N95 (minimum) or P100 respirator if handling bulk powder.
Dermal: Double nitrile gloves (0.11 mm minimum thickness). The hydrazide group can penetrate standard latex.
Ocular: Chemical splash goggles.
Waste Segregation & Handling Protocol
The integrity of your waste stream relies on strict segregation. This compound must be classified as Halogenated Organic Waste .
A. Solid Waste (Bulk Substance)
Containment: Place the solid substance in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
Labeling: Affix a hazardous waste label clearly marked:
Chemical Name: 5-Chloropyrazine-2-carboxylic acid hydrazide
Constituents: 100%
Hazard Checkboxes: Toxic, Irritant.
Note: "Contains Halogens" (Critical for the incineration facility).
Secondary Containment: Place the primary container inside a clear, sealable bag to prevent contamination of the outer container surfaces.
B. Liquid Waste (Mother Liquors/Solutions)
If the compound is dissolved (e.g., in DMSO, Methanol, or DMF):
Solvent Compatibility: Ensure the solvent is compatible with halogenated waste streams.
pH Check: Ensure the solution is Neutral (pH 6-8). Acidic solutions containing hydrazides can be unstable.
Segregation: Pour into the Halogenated Solvent Waste carboy.
Prohibited: Do not pour into "Aqueous Acid" or "Non-Halogenated" streams.
C. Trace Residue Neutralization (Glassware Only)
For cleaning spatulas or glassware (NOT for bulk disposal):
Oxidation: Treat contaminated glassware with a dilute (5-10%) household bleach solution.
Mechanism: Hypochlorite oxidizes the hydrazide to nitrogen gas and the corresponding acid.
Safety: Perform in a fume hood.
Warning: Do not use this method for bulk powder, as the reaction is exothermic and can generate chloramines if not pH controlled.
Visual Workflows
Logic Flow: Waste Stream Decision Matrix
This diagram illustrates the decision process for segregating this specific compound to prevent cross-contamination.
Figure 1: Decision matrix for segregating 5-Chloropyrazine-2-carboxylic acid hydrazide waste. Note that even if dissolved in non-halogenated solvents, the presence of the chloropyrazine ring mandates a halogenated waste stream designation.
Emergency Response: Spill Cleanup
In the event of a powder spill outside of containment.
Figure 2: Step-by-step spill response protocol prioritizing dust suppression and chemical deactivation.
Regulatory & Logistics (US Context)
EPA Waste Classification
While this specific compound may not be listed on the P-list or U-list explicitly by CAS number, it must be characterized by the generator based on its properties (40 CFR § 262.11).
Characteristic Waste: Often treated as D001 (Ignitable/Reactive) if in bulk due to the hydrazide energy potential, or simply as toxic organic waste.
Halogen Content: The presence of the Chlorine atom on the pyrazine ring triggers requirements for Halogenated Organic disposal paths.
Final Disposal Method
Acceptable: High-temperature incineration (Rotary Kiln) with secondary combustion chamber and acid gas scrubbing (to capture HCl generated from the chloropyrazine).
Unacceptable: Sewer disposal (illegal and toxic to aquatic life), Landfill (leaching risk).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.
PubChem. (n.d.). Compound Summary: Pyrazinecarboxylic acid hydrazide derivatives. National Library of Medicine.
Handling
Personal protective equipment for handling 5-Chloropyrazine-2-carboxylic acid hydrazide
This guide is not a generic safety summary. It is an operational protocol designed for researchers synthesizing or utilizing 5-Chloropyrazine-2-carboxylic acid hydrazide. As a Senior Application Scientist, I emphasize that while the pyrazine core offers metabolic stability in drug design, the hydrazide moiety introduces specific reactivity and sensitization risks that standard "lab safety" often overlooks.
Risk Assessment & Mechanistic Hazards
To protect yourself, you must understand the molecule's behavior. We treat this substance with a higher tier of caution than standard organic solids due to the synergy of its functional groups.
Functional Group
Hazard Mechanism
Operational Implication
Hydrazide (-CONHNH₂)
Sensitization & Reductant: Hydrazides can form haptens with skin proteins, leading to allergic contact dermatitis. They are also reducing agents.
Strict Skin Protection: Zero-tolerance for skin contact. Incompatibility: Do not store near oxidizers (peroxides, nitrates) to prevent exothermic decomposition.
Double Gloving: Standard nitrile breakthrough times may be reduced due to the compound's lipophilic nature.
Physical State (Solid)
Electrostatic Dust: Hydrazide derivatives are often crystalline solids prone to static charge, creating inhalable dust during weighing.
Engineering Controls: Weighing must occur in a controlled environment (hood or enclosure) to prevent aerosolization.
Personal Protective Equipment (PPE) Matrix
The following PPE system is designed to create a redundant barrier. Do not rely on a single layer of protection.[1]
A. Respiratory Protection (Primary Defense)
Engineering Control (Mandatory): All open handling (weighing, transfer, solubilization) must occur inside a certified chemical fume hood .
Secondary Defense: If weighing outside a hood is unavoidable (e.g., balance stability issues), use a NIOSH-certified N95 or P100 particulate respirator .
Note: A surgical mask provides zero protection against chemical dust.
B. Dermal Protection (The "Double-Shell" Protocol)
Hydrazides can permeate standard exam gloves. We utilize a "Double-Shell" approach:
Inner Layer: 4 mil Nitrile (Standard Exam Glove). Acts as a sweat barrier and last line of defense.
Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff). This provides the primary chemical resistance and covers the wrist gap between the glove and lab coat.
Change Frequency: Replace the outer glove immediately upon splash or every 60 minutes of active handling.
C. Ocular Protection
Standard: Chemical Safety Goggles (Indirect Vent).
Why not Safety Glasses? Safety glasses have gaps. Fine electrostatic dust from hydrazides can bypass glasses and irritate the moist mucosa of the eye.
D. Body Protection
Lab Coat: 100% Cotton or Nomex (flame resistant). Synthetic blends can melt if a reaction runs away.
Apron: Use a chemical-resistant apron (Tyvek or rubber) during scale-up (>10g) operations.
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting PPE based on the physical state of the material.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
The Hazard: Static electricity can cause the powder to "jump" onto the balance or your cuffs.
Protocol:
Place a disposable balance draft shield or secondary containment tray inside the fume hood.
Anti-Static Measure: Use an ionizing gun or anti-static brush on the weighing boat before adding the chemical.
Weigh directly into a tared vial/flask. Do not use weighing paper (high risk of spill during transfer); use a weighing boat with a funnel neck or weigh directly into the reaction vessel.
Technique: Wipe the exterior of the chemical container with a dry Kimwipe before returning it to storage to remove invisible dust.
Phase 2: Reaction & Synthesis
The Hazard: Hydrazides are nucleophilic. If reacting with acid chlorides or aldehydes, heat evolution is likely.
Protocol:
Add solvent slowly to the solid. Avoid dumping solid into solvent, which puffs dust into the air.
Keep the reaction vessel closed or under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the hydrazide group.
Phase 3: Cleanup & Decontamination
The Hazard: Residue on the benchtop is invisible and can cause sensitization later.
Protocol:
Dry Clean First: If powder spills, do not wet it immediately (this spreads it). Cover with a wet paper towel to dampen, then wipe up.
Solvent Wash: Clean the area with ethanol or isopropanol. The chloropyrazine core is likely lipophilic and won't clean up well with just water.
Final Wash: Soap and water to remove any remaining surfactant-soluble residues.
Emergency & Disposal Procedures
Waste Disposal
This compound contains both Chlorine (Halogen) and Nitrogen (Hydrazide).
Classification:Halogenated Organic Waste .
Segregation:
DO NOT mix with Oxidizing Waste (Nitric acid, Peroxides). Hydrazides + Oxidizers = Fire/Explosion.[2]
DO NOT mix with Aqueous Acid waste if possible (potential for hydrolysis or solubilization issues).
Labeling: Clearly label as "Halogenated Solvent/Solid" and "Potential Sensitizer."
Accidental Exposure[3]
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The solid can be abrasive and caustic.